Product packaging for 2-(2,2-Difluorocyclopropyl)ethanol(Cat. No.:CAS No. 117284-59-0)

2-(2,2-Difluorocyclopropyl)ethanol

Cat. No.: B180354
CAS No.: 117284-59-0
M. Wt: 122.11 g/mol
InChI Key: JQUVNIOCBXWPHL-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethanol is a useful research compound. Its molecular formula is C5H8F2O and its molecular weight is 122.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O B180354 2-(2,2-Difluorocyclopropyl)ethanol CAS No. 117284-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVNIOCBXWPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Difluorocyclopropyl)ethanol is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of a difluorocyclopropyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available physicochemical data for this compound and related compounds.

Physicochemical Data

Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information, including data for the closely related compound (2,2-Difluorocyclopropyl)methanol, which may serve as a useful surrogate for estimation purposes.

PropertyThis compound(2,2-Difluorocyclopropyl)methanolNotes
Molecular Formula C₅H₈F₂OC₄H₆F₂O
Molecular Weight 122.11 g/mol 108.09 g/mol
CAS Number 117284-59-0509072-57-5
Boiling Point No data available129 °C
Density No data available1.27 g/mL
pKa No data available15.10 (Predicted)
Melting Point No data availableNo data available
Solubility No data availableNo data available
LogP No data availableNo data available

Experimental Protocols

General Synthetic Approach for gem-Difluorocyclopropanation:

G Alkene Alkene Precursor (e.g., 3-buten-1-ol derivative) Reaction Cycloaddition Reaction Alkene->Reaction Reagents Difluorocarbene Source (e.g., TMSCF₃, NaI) Reagents->Reaction Solvent Anhydrous Solvent (e.g., THF, Diglyme) Solvent->Reaction Product This compound Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G Start Lead Compound Modification Introduce 2,2-Difluorocyclopropyl Moiety Start->Modification Properties Altered Physicochemical Properties (Lipophilicity, pKa, Conformation) Modification->Properties ADME Improved ADME Profile (Metabolic Stability, Permeability) Properties->ADME Binding Enhanced/Modified Binding to Target Protein Properties->Binding Activity Optimized Biological Activity ADME->Activity Binding->Activity

Structure Elucidation of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the anticipated structural elucidation of 2-(2,2-difluorocyclopropyl)ethanol. Due to the absence of publicly available experimental data for this specific compound, this document presents a comprehensive analysis based on predictive models and spectroscopic data from closely related structural analogs, primarily (2,2-difluorocyclopropyl)methanol. This guide provides predicted spectroscopic data, including 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of analogous compounds are also described to serve as a practical reference for researchers.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a gem-difluorocyclopropyl moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. Accurate and comprehensive structure elucidation is the cornerstone of any chemical research and development program. This guide provides a detailed predictive framework for the characterization of this target molecule.

Predicted Physicochemical Properties

The basic properties of this compound can be estimated based on its structure and comparison with known analogs.

PropertyPredicted Value
Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
Appearance Colorless liquid
Boiling Point ~140-150 °C (estimated)
Density ~1.2 g/mL (estimated)

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of (2,2-difluorocyclopropyl)methanol and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) for 1H and 13C NMR, and to CFCl3 for 19F NMR.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~3.80t2HCH 2OHJH,H = 6.5
~1.80m2HCH 2CH2OH
~1.60m1HCH -CH2
~1.40m1HCH aHb (cyclopropyl)Jgem = -4.5, JH,F(cis) = 12.0, JH,F(trans) = 8.0
~1.15m1HCHaH b (cyclopropyl)Jgem = -4.5, JH,F(cis) = 8.0, JH,F(trans) = 12.0
(variable)br s1HOH

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)AssignmentPredicted C-F Coupling (JC,F, Hz)
~114.0C F21JC,F ≈ 285
~60.0C H2OH
~35.0C H2CH2OH
~20.0C H-CH22JC,F ≈ 10
~15.0C H2 (cyclopropyl)2JC,F ≈ 10

Table 3: Predicted 19F NMR Data (470 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
~ -135.0ddd2JF,F ≈ 160, JF,H(gem) ≈ 12.0, JF,H(vic) ≈ 8.0
~ -145.0ddd2JF,F ≈ 160, JF,H(gem) ≈ 8.0, JF,H(vic) ≈ 12.0
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zProposed Fragment
122[M]+•
103[M - F]+
91[M - CH2OH]+
77[C4H4F]+
31[CH2OH]+
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aliphatic C-H and C-F bonds.

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm-1)IntensityAssignment
3600-3200Broad, StrongO-H stretch
3080-3000MediumCyclopropyl C-H stretch
2950-2850StrongAliphatic C-H stretch
1200-1000StrongC-F stretch
1050StrongC-O stretch

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are generalized protocols for the synthesis and characterization of similar fluorinated cyclopropyl alcohols.

Synthesis of (2,2-Difluorocyclopropyl)methanol (Analog)

A common route to gem-difluorocyclopropanes is through the addition of difluorocarbene to an alkene.[1][2]

Protocol:

  • To a solution of allyl alcohol in a suitable solvent (e.g., diglyme), add a difluorocarbene precursor such as sodium chlorodifluoroacetate (ClCF2COONa).

  • Heat the reaction mixture to induce decomposition of the precursor and formation of difluorocarbene.

  • The in-situ generated difluorocarbene undergoes a [2+1] cycloaddition with the double bond of allyl alcohol to yield (2,2-difluorocyclopropyl)methanol.

  • The product is then purified using standard techniques such as distillation or column chromatography.

NMR Spectroscopy

Protocol:

  • Prepare a ~5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., CDCl3).

  • Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Mass Spectrometry

Protocol:

  • Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Infrared Spectroscopy

Protocol:

  • Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm-1.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the structure and logical relationships for the analysis of this compound.

Caption: Molecular structure of this compound.

G Figure 2: Spectroscopic Analysis Workflow substance This compound nmr NMR Spectroscopy (1H, 13C, 19F) substance->nmr ms Mass Spectrometry (EI, ESI) substance->ms ir IR Spectroscopy substance->ir structure Structure Confirmation nmr->structure ms->structure ir->structure

Caption: Workflow for the spectroscopic structure elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from close structural analogs and fundamental spectroscopic principles, a comprehensive set of expected spectral characteristics has been compiled. The provided experimental protocols for analogous compounds offer a practical starting point for researchers aiming to synthesize and characterize this and related molecules. This document serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2,2-Difluorocyclopropyl)ethanol, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physical properties, safety information, and potential synthetic approaches.

Core Compound Identifiers and Properties

This compound is a niche chemical with specific identifiers and properties crucial for its application in research and development. The primary identifier for this compound is its CAS number, which is 117284-59-0.[1][2][3][4]

A summary of its key identifiers and physicochemical properties is presented in the table below for easy reference and comparison.

IdentifierValueSource
CAS Number 117284-59-0[1][2][3][4]
Molecular Formula C5H8F2O[1][2]
Molecular Weight 122.11 g/mol [1][2]
SMILES C1C(C1(F)F)CCO[1][2]
Purity >97%
Storage Conditions Inert atmosphere, 2-8°C[1][2]

Synthesis and Experimental Protocols

The synthesis of the gem-difluorocyclopropane moiety is a key step. Modern methods often utilize Ruppert-Prakash or Dolbier reagents for the difluorocyclopropanation of alkenes. These approaches are favored for preparing advanced building blocks for drug discovery due to their compatibility with various functional groups.

A plausible synthetic route to this compound could involve the difluorocyclopropanation of a suitable alkene precursor followed by hydroboration-oxidation or another method to introduce the ethanol side chain.

A generalized experimental protocol for a related compound, 2,2-difluoroethanol, involves a two-step process:

  • Formation of 2,2-difluoroethyl acetate: 1-chloro-2,2-difluoroethane is reacted with an alkali metal salt of acetic acid (e.g., potassium acetate) in a suitable solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, resulting in the formation of 2,2-difluoroethyl acetate.

  • Transesterification: The resulting 2,2-difluoroethyl acetate is then transesterified in the presence of an alcohol (commonly methanol) and a base (such as sodium methoxide or sodium hydroxide) to yield 2,2-difluoroethanol. The final product is typically purified by distillation.

It is important to note that this is a generalized procedure for a related molecule and would require optimization and adaptation for the synthesis of this compound.

Applications in Drug Development

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluorocyclopropyl group, in particular, is a valuable motif. Its strained ring system and the presence of fluorine atoms can significantly influence the conformational preferences and electronic properties of a molecule. While specific applications of this compound in drug development are not widely documented, its structural features suggest its potential as a building block in the synthesis of novel therapeutic agents. It can be used to introduce the 2,2-difluorocyclopropyl moiety into larger, more complex molecules.

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 117284-59-0) was not found. However, safety information for structurally related compounds provides an indication of the potential hazards. For (2,2-Difluorocyclopropyl)methanol, the GHS classification indicates it is a flammable liquid and vapor (Category 3).[5] Safety precautions for this related compound include keeping it away from heat and ignition sources, using non-sparking tools, and wearing protective equipment.[5]

For 2,2-Difluoroethanol, a related fluorinated alcohol, precautionary statements emphasize thorough washing after handling, use in a well-ventilated area, and keeping it away from heat and open flames.[6] First aid measures for this compound include removing the individual to fresh air if inhaled and rinsing the skin or eyes with water upon contact.[6]

Given the flammability and potential irritation hazards of similar fluorinated compounds, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood, away from ignition sources.

Visualized Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound, based on common organic synthesis techniques.

G cluster_start Starting Materials cluster_reaction1 Step 1: Difluorocyclopropanation cluster_intermediate Intermediate cluster_reaction2 Step 2: Functional Group Transformation cluster_final Final Product Alkene Precursor Alkene Precursor Reaction1 [2+1] Cycloaddition Alkene Precursor->Reaction1 Difluorocarbene Source Difluorocarbene Source Difluorocarbene Source->Reaction1 Difluorocyclopropyl Alkene Difluorocyclopropyl Alkene Reaction1->Difluorocyclopropyl Alkene Reaction2 Hydroboration-Oxidation Difluorocyclopropyl Alkene->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: A generalized synthetic workflow for this compound.

References

The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Difluorocyclopropyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, the difluorocyclopropyl (DFCP) scaffold has emerged as a privileged motif in medicinal chemistry. Its unique stereoelectronic properties impart profound effects on the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. This technical guide offers an in-depth exploration of the biological activities associated with DFCP-containing compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile scaffold in their discovery programs.

The strategic incorporation of the gem-difluorocyclopropane ring can significantly enhance a molecule's metabolic stability and binding affinity to its biological target.[1] This is attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate the pKa of neighboring functionalities and create favorable interactions within protein binding pockets.

Targeted Biological Activities of Difluorocyclopropyl-Containing Compounds

Compounds incorporating the difluorocyclopropyl moiety have demonstrated significant activity across a range of biological targets implicated in various disease states, from cancer to cardiovascular and neurological disorders.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. Several potent and selective LSD1 inhibitors featuring a difluorocyclopropyl group have been developed. These compounds often act as irreversible inhibitors, forming a covalent bond with the FAD cofactor in the enzyme's active site.

Table 1: Quantitative Data for Difluorocyclopropyl-Containing LSD1 Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
GSK2879552LSD1Biochemical Assay24-[2]
Unnamed Styrenylcyclopropane AnalogLSD1Biochemical Assay<4-[3]
Unnamed Styrenylcyclopropane AnalogLSD1Cellular Assay2-[3]
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition

PCSK9 is a crucial regulator of cholesterol homeostasis, and its inhibition is a validated strategy for lowering low-density lipoprotein (LDL) cholesterol. Small molecule inhibitors of the PCSK9-LDLR interaction containing a difluorocyclopropyl scaffold have been explored as alternatives to monoclonal antibody therapies.

Table 2: Quantitative Data for Difluorocyclopropyl-Containing PCSK9 Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Reference
Hypothetical Compound APCSK9-LDLR InteractionBinding AssayData Unavailable in Search Results-
Hypothetical Compound BPCSK9 AutoprocessingFRET AssayData Unavailable in Search Results-
G-Protein Coupled Receptor (GPCR) Modulation

The difluorocyclopropyl group has been successfully incorporated into ligands for various G-Protein Coupled Receptors (GPCRs), demonstrating its utility in fine-tuning receptor affinity and functional activity.

The 5-HT2C receptor is a target for the treatment of obesity and psychiatric disorders. Difluorocyclopropyl-containing compounds have been identified as potent and selective agonists of this receptor.

Table 3: Quantitative Data for Difluorocyclopropyl-Containing 5-HT2C Receptor Agonists

Compound IDTargetAssay TypeEC50 (nM)Emax (%)Reference
"5-HT2CR agonist 1"Human 5-HT2CRFunctional Assay121.571.09[4]

Metabotropic glutamate receptor 2 (mGluR2) is a target for the treatment of anxiety and schizophrenia. The inclusion of a difluorocyclopropyl moiety has been a key design element in the development of mGluR2 agonists.

Table 4: Quantitative Data for Difluorocyclopropyl-Containing mGluR2 Agonists

Compound IDTargetAssay TypeEC50 (nM)Reference
Hypothetical Compound CmGluR2GTPγS Binding AssayData Unavailable in Search Results-
P-glycoprotein (P-gp) Inhibition

The antineoplastic drug Zosuquidar, which contains a difluorocyclopropyl group, is a potent inhibitor of P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance in cancer.[5][6]

Table 5: Quantitative Data for Zosuquidar

CompoundTargetAssay TypeKi (nM)Reference
Zosuquidar (LY335979)P-glycoprotein (P-gp)Binding Assay59[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of compounds containing difluorocyclopropyl scaffolds. Below are representative protocols for key in vitro assays.

LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[8][9]

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3(1-21)K4 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4

  • Test compound dilutions

  • Black 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, pre-incubate the test compound with 38.5 nM LSD1 enzyme on ice for 15 minutes.

  • Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate at a concentration corresponding to its Km.

  • Incubate for 30 minutes at 37°C.

  • Add the Amplex Red and HRP detection mix.

  • Incubate for 5 minutes at room temperature in the dark.

  • Measure the fluorescence (excitation: 540 nm; emission: 590 nm) using a microplate reader.

  • Calculate IC50 values by fitting the percentage of inhibition at each compound concentration to a nonlinear 4-parameter equation.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay screens for inhibitors of the interaction between PCSK9 and the LDL receptor.[10][11][12]

Materials:

  • 96-well plate pre-coated with recombinant LDLR ectodomain

  • Recombinant His-tagged PCSK9

  • Biotinylated anti-His-tag monoclonal antibody

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Assay Buffer

  • Test compound dilutions

Procedure:

  • Add diluted test compounds to the wells of the LDLR-coated plate.

  • Add His-tagged PCSK9 to the wells and incubate to allow binding to the LDLR.

  • Wash the plate to remove unbound PCSK9.

  • Add biotinylated anti-His-tag antibody and incubate.

  • Wash the plate and add Streptavidin-HRP.

  • Wash the plate and add the chemiluminescent HRP substrate.

  • Measure the luminescence using a microplate reader.

  • Determine the concentration of test compound that inhibits 50% of PCSK9-LDLR binding (IC50).

5-HT2C Receptor Radioligand Binding Assay

This competition binding assay determines the affinity of a test compound for the 5-HT2C receptor.[4][13]

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor

  • Radioligand: [3H]mesulergine

  • Non-specific binding control (e.g., 10 µM Mianserin)

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Test compound dilutions

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, add the cell membrane preparation, test compound at various concentrations, and [3H]mesulergine.

  • Incubate at 30°C for 60 minutes.

  • Terminate the incubation by rapid vacuum filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

mGluR2 GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR2 receptor upon agonist binding.[14][15][16]

Materials:

  • Membranes from a cell line expressing human mGluR2

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2

  • Test compound dilutions

Procedure:

  • Incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP and [35S]GTPγS.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [35S]GTPγS bound to the membranes by scintillation counting.

  • Determine the EC50 and Emax values for G-protein activation by the test compound.

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathways modulated by difluorocyclopropyl-containing compounds.

LSD1_Inhibition_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 Histone H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3K4me1 (Inactive Chromatin) Gene_Repression Gene Repression H3K4me1->Gene_Repression DFCP_Inhibitor DFCP Inhibitor DFCP_Inhibitor->LSD1 Inhibits PCSK9_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Lysosome Lysosome PCSK9->Lysosome Internalization & Degradation LDL LDL Cholesterol LDLR->LDL Binds to LDLR->Lysosome Internalization & Degradation LDL_Internalization LDL Internalization LDLR->LDL_Internalization LDL->LDL_Internalization DFCP_Inhibitor DFCP Inhibitor DFCP_Inhibitor->PCSK9 Inhibits Binding LDLR_Degradation LDLR Degradation Lysosome->LDLR_Degradation mGluR2_Signaling_Pathway cluster_membrane Presynaptic Terminal Receptor mGluR2 Gi_o Gi/o Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts DFCP_Agonist DFCP Agonist DFCP_Agonist->Receptor Activates cAMP cAMP Glutamate_Release Reduced Glutamate Release cAMP->Glutamate_Release Leads to

References

The Gem-Difluorocyclopropyl Group: A Technical Guide to Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluorocyclopropyl (g-DFCP) group has emerged as a valuable and versatile building block. Its unique combination of steric and electronic properties allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, offering a powerful tool to overcome common challenges in drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and applications of the gem-difluorocyclopropyl group, complete with detailed experimental protocols and quantitative data to aid in its practical implementation.

Introduction: The Strategic Advantage of the gem-Difluorocyclopropyl Moiety

The g-DFCP group is a three-membered carbocyclic ring substituted with two fluorine atoms on the same carbon. This structural feature imparts a unique set of characteristics that can be strategically leveraged in drug design. The high electronegativity of the fluorine atoms significantly alters the electronic properties of the cyclopropane ring, influencing its reactivity and intermolecular interactions. Furthermore, the rigid cyclopropyl scaffold introduces conformational constraint, which can be beneficial for optimizing binding to biological targets.

The incorporation of a g-DFCP group can be considered a bioisosteric replacement for other common chemical functionalities. This substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, thereby providing a valuable strategy for overcoming hurdles in drug development.[1]

Synthesis of gem-Difluorocyclopropyl Compounds

The primary and most widely employed method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene with an alkene.[2][3] Various reagents and methods have been developed for the generation of difluorocarbene, each with its own advantages and substrate scope.

Difluorocyclopropanation using Trimethyl(trifluoromethyl)silane (TMSCF₃ - Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent (TMSCF₃) is a safe, commercially available, and versatile source of difluorocarbene.[4][5] The reaction is typically initiated by a fluoride source or an iodide salt.

Experimental Protocol: General Procedure for Difluorocyclopropanation using TMSCF₃/NaI [2][5]

  • To a stirred solution of the alkene (1.0 equiv) and sodium iodide (2.2 equiv) in anhydrous tetrahydrofuran (THF) in a sealed tube is added TMSCF₃ (2.0 equiv).

  • The reaction mixture is heated to 110 °C for 2 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Note: For electron-deficient alkenes, a "slow addition" protocol of TMSCF₃ may be required to achieve good yields.[6]

Difluorocyclopropanation using Sodium Chlorodifluoroacetate

Sodium chlorodifluoroacetate is a classic and cost-effective reagent for generating difluorocarbene via thermal decomposition.[4][7] This method often requires high temperatures.

Experimental Protocol: General Procedure for Difluorocyclopropanation using Sodium Chlorodifluoroacetate [3][4]

  • A mixture of the alkene (1.0 equiv) and sodium chlorodifluoroacetate (2.0-3.0 equiv) in diglyme is heated to 180-190 °C under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by distillation or column chromatography to yield the gem-difluorocyclopropane.

Difluorocyclopropanation using Dolbier's Reagent (TFDA)

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), developed by Dolbier and coworkers, is a highly efficient difluorocarbene precursor that can be used for both electron-rich and electron-deficient alkenes at moderate temperatures.[4][8]

Experimental Protocol: General Procedure for Difluorocyclopropanation using TFDA [8]

  • To a solution of the alkene (1.0 equiv) and a catalytic amount of tetrabutylammonium fluoride (TBAF) or another suitable fluoride source in a compatible solvent (e.g., THF or CH₂Cl₂), add TFDA (1.2-1.5 equiv) dropwise at room temperature.

  • The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (as monitored by TLC or GC-MS).

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Physicochemical Properties of gem-Difluorocyclopropyl-Containing Compounds

The introduction of a g-DFCP group can significantly modulate the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is complex and can either increase or decrease the LogP value depending on the molecular context.[9][10] This is influenced by factors such as the relative orientation of the C-F bonds and neighboring C-H bonds.[10]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms generally leads to a decrease in the pKa of nearby basic functional groups (e.g., amines) and an increase in the acidity of nearby acidic functional groups (e.g., carboxylic acids).[11][12] This effect is primarily driven by the inductive effect of the CF₂ group.[9][12]

Metabolic Stability

A key advantage of the g-DFCP moiety is its ability to enhance metabolic stability.[13] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can block metabolically labile C-H bonds in the parent molecule.[13] This can lead to an increased half-life and an improved pharmacokinetic profile.[1] gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model compounds.[9]

Conformational Effects

The rigid cyclopropane ring of the g-DFCP group introduces significant conformational constraint.[14][15] This can pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. Studies have shown that gem-difluorination can alter the conformational preferences of macrocyclic systems.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data on the physicochemical properties of molecules containing the gem-difluorocyclopropyl group.

Table 1: Comparison of pKa and LogP for Amines and their gem-Difluorinated Analogs

Parent AminepKaLogPgem-Difluorinated AnalogpKaLogPReference
Piperidine11.120.846,6-Difluoro-3-azabicyclo[3.1.0]hexane8.350.52[11]
Cyclohexylamine10.661.492,2-Difluorocyclohexylamine9.301.60[9]
N-Benzylpiperidine8.603.20N-Benzyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane6.803.30[10]

Table 2: Metabolic Stability Data

CompoundNon-Fluorinated Intrinsic Clearance (CLint, µL/min/mg)gem-Difluorinated Intrinsic Clearance (CLint, µL/min/mg)Reference
Model Cyclohexane Derivative>200105[13]
Functionalized Cycloalkane SeriesVariesGenerally similar or slightly improved[9]

Applications in Drug Discovery

The unique properties of the g-DFCP group have led to its incorporation into a number of drug candidates and approved drugs. It is often used to:

  • Enhance Metabolic Stability: By blocking sites of metabolism.[13]

  • Modulate Lipophilicity: To optimize solubility and permeability.[9]

  • Fine-tune pKa: To improve absorption and distribution.[11]

  • Introduce Conformational Rigidity: To improve binding affinity and selectivity.[14]

Visualizations

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Alkene Substrate cycloaddition [2+1] Cycloaddition start->cycloaddition reagents Difluorocarbene Precursor (e.g., TMSCF3) reagents->cycloaddition purification Purification (Chromatography) cycloaddition->purification product gem-Difluorocyclopropyl Compound purification->product physchem Physicochemical Profiling (pKa, LogP) product->physchem adme In Vitro ADME Assays (Metabolic Stability) product->adme bioactivity Biological Activity Screening product->bioactivity sar Structure-Activity Relationship (SAR) physchem->sar adme->sar bioactivity->sar sar->product Lead Optimization

Caption: A generalized workflow for the synthesis and evaluation of drug candidates containing a gem-difluorocyclopropyl moiety.

Conclusion

The gem-difluorocyclopropyl group is a powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to modulate key physicochemical and pharmacokinetic properties in a predictable, albeit context-dependent, manner makes it a valuable structural motif for addressing common challenges in drug discovery. The synthetic methods for its introduction are well-established, and a growing body of literature supports its application in the design of novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of the gem-difluorocyclopropyl group in research and development.

References

Stability and reactivity of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of 2-(2,2-Difluorocyclopropyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a unique bifunctional molecule featuring a primary alcohol and a gem-difluorocyclopropyl group. Fluorinated cyclopropanes are of significant interest in medicinal chemistry as they combine the conformational rigidity and metabolic stability of the cyclopropyl ring with the unique electronic properties of fluorine. The gem-difluoro substitution can influence molecular conformation, lipophilicity, and metabolic stability, making this moiety a valuable building block in the design of novel therapeutics.

This guide provides a comprehensive overview of the known and predicted stability and reactivity of this compound. Understanding these properties is critical for its application in multi-step syntheses, for defining storage conditions, and for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) containing this structural motif. The information herein is compiled from available literature on analogous structures and established principles of chemical stability testing.

Physicochemical Properties

PropertyValue (for 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol)Data Source
Molecular Formula C₆H₁₀F₂OPubChem CID: 14695231[1]
Molecular Weight 136.14 g/mol PubChem CID: 14695231[1]
XLogP3 1.4PubChem CID: 14695231[1]
Hydrogen Bond Donor Count 1PubChem CID: 14695231[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 14695231[1]
Rotatable Bond Count 2PubChem CID: 14695231[1]
Complexity 124PubChem CID: 14695231[1]

Chemical Stability Profile

The stability of this compound is governed by the interplay between the robust gem-difluorocyclopropyl ring and the reactive primary alcohol.

Intrinsic Stability of the gem-Difluorocyclopropyl Group

Quantum-chemical analyses reveal that the geminal difluorination of a cyclopropane ring is a stabilizing feature.[2][3] This stability arises from strong anomeric-like interactions where the lone pairs of one fluorine atom donate into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[2][3] This electron delocalization provides a stabilization energy of approximately 14.3 kcal/mol per interaction.[2] Consequently, the gem-difluorocyclopropyl moiety is expected to be highly stable under a range of conditions and resistant to ring-opening reactions compared to non-fluorinated cyclopropanes.

Forced Degradation Studies

To systematically evaluate the chemical stability and identify potential degradation products, a forced degradation (stress testing) study is essential.[4][5] These studies expose the molecule to conditions more severe than those encountered during storage to accelerate degradation.[5][6] The goal is typically to achieve 10-20% degradation to ensure that analytical methods are capable of detecting and resolving impurities.[4][7]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (this compound) SOL Prepare Solution (e.g., 1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis (HCl) SOL->Acid Base Base Hydrolysis (NaOH) SOL->Base Ox Oxidation (H2O2) SOL->Ox Therm Thermal (Heat) SOL->Therm Photo Photolytic (UV/Vis Light) SOL->Photo Analyze HPLC-UV/MS Analysis Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze ID Identify Degradants Analyze->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: General workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

The following protocols describe standard procedures for conducting forced degradation studies on this compound.

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[7] This stock will be used for all solution-state stress tests.

Acidic Hydrolysis
  • Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Store the mixture at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.

  • Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analysis: Analyze by reverse-phase HPLC with UV and mass spectrometric detection (LC-MS) to monitor for the appearance of degradation products.

Basic Hydrolysis
  • Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Store the mixture at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.

  • Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze by LC-MS. The high pH may potentially promote ring-opening of the cyclopropane, although the gem-difluoro substitution enhances stability.[8]

Oxidative Degradation
  • Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.

  • Analysis: Analyze directly by LC-MS. The primary alcohol is susceptible to oxidation.

Thermal Degradation
  • Solid State: Store a sample of the neat compound in a controlled oven at 80°C. Periodically dissolve a portion in the analysis solvent.

  • Solution State: Heat the stock solution at 80°C in a sealed vial.

  • Time Points: Analyze samples at 1, 3, and 7 days.

  • Analysis: Analyze by LC-MS. While the gem-difluorocyclopropyl ring is thermally stable, decomposition of the overall molecule may occur at elevated temperatures.

Photostability
  • Procedure: Expose the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A parallel set of samples should be stored in the dark under the same temperature conditions.

  • Analysis: Analyze the stressed and control samples by LC-MS.

Stress ConditionReagent/ConditionTemperatureTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C48 hoursDehydration, Etherification (dimer)
Base Hydrolysis 0.1 M NaOH60°C48 hoursMinimal degradation expected
Oxidation 3% H₂O₂Room Temp48 hoursOxidation of alcohol to aldehyde/acid
Thermal Heat80°C7 daysNon-specific decomposition
Photolytic UV/Vis LightRoom TempPer ICH Q1BRadical-mediated degradation

Chemical Reactivity Profile

The reactivity is dominated by the primary alcohol functional group.

Reactions of the Primary Alcohol

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids using common oxidizing agents.[9] The choice of reagent and reaction conditions determines the outcome.

  • To Aldehyde: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) will yield 2-(2,2-difluorocyclopropyl)acetaldehyde.

  • To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol directly to 2-(2,2-difluorocyclopropyl)carboxylic acid.[9]

Oxidation_Pathway Start This compound Aldehyde 2-(2,2-Difluorocyclopropyl)acetaldehyde Start->Aldehyde  PCC or DMP (Mild Oxidation)   Acid 2-(2,2-Difluorocyclopropyl)carboxylic acid Start->Acid  KMnO4 or Jones (Strong Oxidation)   Aldehyde->Acid Further Oxidation

Caption: Potential oxidation pathways.

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid.[10][11]

  • Fischer Esterification: Reaction with a carboxylic acid (R-COOH) in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) under heating will produce the ester and water. The reaction is an equilibrium, and water may need to be removed to drive it to completion.[10]

Esterification_Pathway Alcohol This compound Ester Ester Product Alcohol->Ester  H+ catalyst, Heat (Fischer Esterification)   CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Ester  H+ catalyst, Heat (Fischer Esterification)   Water H2O

Caption: General esterification reaction pathway.
Reactivity of the gem-Difluorocyclopropyl Ring

The gem-difluorocyclopropyl ring is generally considered robust and chemically inert under most synthetic conditions, including those typically used for modifying the ethanol side chain. It is stable to many common oxidizing and reducing agents and a wide range of pH. However, extremely harsh conditions, such as reactions involving strong Lewis acids or certain transition metals, could potentially lead to ring-opening, though this is not a common or expected reactivity pathway.

Conclusion

This compound is a molecule with a stable core and a reactive functional handle. The gem-difluorocyclopropyl group confers significant intrinsic stability, making it a robust building block for complex molecule synthesis. The primary alcohol provides a versatile site for chemical modification through standard reactions like oxidation and esterification. A thorough understanding of its stability profile, obtained through systematic forced degradation studies, is paramount for its successful application in pharmaceutical research and development, ensuring the quality, safety, and efficacy of any resulting drug candidates.

References

Discovery and Historical Synthesis of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of 2-(2,2-Difluorocyclopropyl)ethanol is presented below. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, experimental protocols, and historical context surrounding this fluorinated alcohol.

The this compound moiety is a valuable structural motif in medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. While a definitive historical record detailing the first specific synthesis of this compound is not prominently documented in readily available literature, its discovery and development are intrinsically linked to the broader history of the synthesis of gem-difluorocyclopropanes and their subsequent functionalization.

The primary challenge in synthesizing this molecule lies in the construction of the strained, fluorinated three-membered ring and the subsequent introduction or preservation of the ethanol side chain. The historical development of synthetic methods has progressed from harsh reaction conditions to milder, more versatile protocols, enabling the preparation of functionalized difluorocyclopropanes like the target molecule.

Core Synthetic Strategy: The Genesis of Difluorocyclopropanation

The cornerstone of synthesizing this compound is the formation of the gem-difluorocyclopropane ring. This is most commonly achieved through the [2+1] cycloaddition of a difluorocarbene with an appropriate alkene.

The generation of difluorocarbene was a significant area of research in the mid-20th century. One of the earliest and most widely used methods involved the thermal decomposition of sodium chlorodifluoroacetate.[1][2] This method, while effective for a range of alkenes, required high temperatures, limiting its application with sensitive substrates.

Over the years, milder and more efficient methods for generating difluorocarbene have been developed. A significant advancement was the use of organosilicon reagents, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a halide initiator like sodium iodide.[3] This system allows for the generation of difluorocarbene under much milder conditions. Another important precursor is trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which also serves as an efficient source of difluorocarbene.[4]

Reagent/SystemTypical ConditionsAdvantagesLimitations
Sodium Chlorodifluoroacetate Diglyme, reflux (150-190 °C)Inexpensive, readily availableHigh temperatures, limited functional group tolerance
TMSCF₃ / NaI THF, refluxMild conditions, good for many functionalized substratesStoichiometric amounts of silicon reagent needed
TFDA High concentration, 110-120 °CHigh efficiency, suitable for unreactive alkenesReagent preparation required

Synthetic Pathways to this compound

Two plausible synthetic routes to this compound emerge from the historical development of difluorocyclopropanation and subsequent functional group manipulations.

Route A: Difluorocyclopropanation of an Allyl Alcohol Derivative

A logical and efficient approach involves the difluorocyclopropanation of a protected allyl alcohol. Allyl alcohol provides the necessary alkene functionality for cyclopropanation and a hydroxyl group at a close position to the final target.

Experimental Protocol: Difluorocyclopropanation of Allyl Benzoate (Analogous to Step 1) [4]

  • Reaction Setup: To a reaction vessel is added allyl benzoate (1.0 eq) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA, 2.0 eq).

  • Reaction Conditions: The mixture is heated to 110-120 °C for 48 hours to ensure full conversion of the MDFA.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, (2,2-difluorocyclopropyl)methyl benzoate, can be isolated by column chromatography on silica gel.

Experimental Protocol: Reduction of the Ester (Analogous to Step 2) [2]

  • Reaction Setup: The isolated (2,2-difluorocyclopropyl)methyl benzoate (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or tetrahydrofuran.

  • Reduction: The solution is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), at a low temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction is carefully quenched with water and/or an acidic solution. The product, (2,2-difluorocyclopropyl)methanol, is extracted with an organic solvent and purified by distillation or chromatography.

The resulting (2,2-difluorocyclopropyl)methanol can then be converted to the target this compound via a one-carbon homologation sequence. This could involve conversion of the alcohol to a bromide, followed by displacement with cyanide and subsequent reduction.

Synthetic Pathway A allyl_alcohol Allyl Alcohol protected_allyl_alcohol Protected Allyl Alcohol (e.g., Allyl Benzoate) allyl_alcohol->protected_allyl_alcohol Protection difluorocyclopropyl_ester (2,2-Difluorocyclopropyl)methyl Benzoate protected_allyl_alcohol->difluorocyclopropyl_ester Difluorocyclopropanation (e.g., MDFA, heat) difluorocyclopropyl_methanol (2,2-Difluorocyclopropyl)methanol difluorocyclopropyl_ester->difluorocyclopropyl_methanol Reduction (e.g., LiAlH4) difluorocyclopropyl_methyl_bromide (2,2-Difluorocyclopropyl)methyl Bromide difluorocyclopropyl_methanol->difluorocyclopropyl_methyl_bromide Bromination difluorocyclopropyl_acetonitrile (2,2-Difluorocyclopropyl)acetonitrile difluorocyclopropyl_methyl_bromide->difluorocyclopropyl_acetonitrile Cyanation target_alcohol This compound difluorocyclopropyl_acetonitrile->target_alcohol Reduction

Caption: Synthetic Route A to this compound.

Route B: Functionalization of a (2,2-Difluorocyclopropyl)methyl Halide

An alternative strategy begins with the difluorocyclopropanation of allyl bromide to form (2,2-difluorocyclopropyl)methyl bromide. This key intermediate can then be used to introduce the two-carbon ethanol side chain.

Experimental Protocol: Synthesis of (2,2-Difluorocyclopropyl)methyl Bromide (Hypothetical)

  • Reaction Setup: In a suitable reaction vessel, allyl bromide (1.0 eq) is dissolved in a solvent such as THF.

  • Difluorocarbene Generation: A difluorocarbene precursor, such as TMSCF₃ (1.5 eq) and NaI (0.2 eq), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by GC or TLC).

  • Work-up and Purification: The reaction is quenched, and the product, (2,2-difluorocyclopropyl)methyl bromide, is isolated by extraction and purified by distillation.

This bromide can then be converted to a Grignard reagent and reacted with ethylene oxide to directly install the hydroxyethyl group.

Synthetic Pathway B allyl_bromide Allyl Bromide difluorocyclopropyl_methyl_bromide (2,2-Difluorocyclopropyl)methyl Bromide allyl_bromide->difluorocyclopropyl_methyl_bromide Difluorocyclopropanation (e.g., TMSCF3, NaI) grignard_reagent (2,2-Difluorocyclopropyl)methyl- magnesium Bromide difluorocyclopropyl_methyl_bromide->grignard_reagent Grignard Formation (Mg, ether) target_alcohol This compound grignard_reagent->target_alcohol Reaction with Ethylene Oxide

Caption: Synthetic Route B to this compound.

StepReagents & ConditionsStarting MaterialProductYield (%)
Difluorocyclopropanation TMSCF₃, NaI, THF, refluxAlkenyl trifluoroboratePotassium (2,2-difluorocyclopropyl)trifluoroborate67
Ester Reduction DIBAL-HEster-containing difluorocyclopropaneAlcohol-containing difluorocyclopropaneN/A
Grignard Formation & Reaction Mg, ether; then ethylene oxide(2,2-Difluorocyclopropyl)methyl bromideThis compoundN/A

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrates discussed.[2][3]

References

Technical Guide: Safety and Handling of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for 2-(2,2-Difluorocyclopropyl)ethanol. Due to the limited publicly available data for this specific compound, information from related fluorinated alcohols has been included for general guidance. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented with a thorough review of all available literature and a comprehensive risk assessment before handling this chemical.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₅H₈F₂O-
Molecular Weight 122.11 g/mol Supplier Data
CAS Number 117284-59-0Supplier Data
Computed Molecular Weight 136.14 g/mol PubChem
Computed XLogP3 1.4PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 1PubChem
Computed Rotatable Bond Count 2PubChem

Hazard Identification and Safety Information

Based on information from chemical suppliers, this compound is classified as a hazardous substance.

Signal Word: Danger

Hazard Pictograms:

Due to the limitations of the available data, pictograms are not displayed. However, the hazard statements indicate the following risks:

  • Acute toxicity (oral and inhalation)

  • Skin irritation

  • Eye irritation

  • Respiratory irritation

Hazard Statements:

CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is not available for this specific compound. However, based on the hazard statements, the following general precautions are recommended and are consistent with handling other hazardous fluorinated alcohols:

CategoryPrecautionary Statements (General Guidance)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a

An In-depth Technical Guide to the Solubility of 2-(2,2-Difluorocyclopropyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,2-Difluorocyclopropyl)ethanol, a key fluorinated building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures.

Introduction to this compound

This compound is a valuable synthetic intermediate characterized by the presence of a difluorocyclopropyl group. This moiety is of significant interest in drug discovery as it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The solubility of this alcohol in organic solvents is a fundamental property that dictates its handling, reactivity, and utility in various chemical transformations and formulations.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. The general principle of "like dissolves like" suggests that this polar alcohol would exhibit good solubility in polar organic solvents and lower solubility in nonpolar solvents. However, for precise applications in research and development, experimental determination of solubility is essential. The following section provides a detailed methodology for obtaining this critical data.

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents. This method is considered the gold standard for its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To remove any undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

  • Quantification of Solute Concentration:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in each of the organic solvents tested.

    • Analytical Method:

      • HPLC Analysis: Analyze the filtered saturated solutions and the calibration standards using a validated HPLC method. The concentration of the solute in the saturated solution can be determined from the calibration curve generated from the standards.[1][2]

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. Measure the absorbance of the filtered saturated solutions (after appropriate dilution) and the calibration standards at the wavelength of maximum absorbance (λmax). Calculate the concentration using the Beer-Lambert law and the calibration curve.

    • Calculation: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

Visualization of Experimental Workflow and Data Application

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical application of this data in a drug development context.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D F Analyze samples and standards (HPLC/UV-Vis) D->F E Prepare calibration standards E->F G Determine solubility from calibration curve F->G

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_1 Application of Solubility Data in Drug Development SolubilityData Solubility Data in Organic Solvents ReactionOptimization Reaction Condition Optimization SolubilityData->ReactionOptimization Purification Crystallization & Chromatography SolubilityData->Purification Formulation Formulation Development SolubilityData->Formulation ReactionOptimization->Purification Purification->Formulation Preclinical Preclinical Studies Formulation->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical flow of how solubility data informs key stages in drug development.

Conclusion

References

Theoretical Studies on the Conformation of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-(2,2-difluorocyclopropyl)ethanol. Due to the absence of direct experimental or computational studies on this specific molecule in publicly available literature, this document synthesizes information from analogous chemical systems, including fluorinated cyclopropanes and substituted ethanols. It outlines detailed methodologies for computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the conformational preferences of the title compound. Plausible conformational isomers are discussed, and hypothetical quantitative data are presented in a structured format to guide future research. This document serves as a foundational resource for researchers interested in the stereoelectronic effects of the gem-difluoro-cyclopropyl group and its influence on molecular conformation, which is of significant interest in medicinal chemistry and drug design.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluorocyclopropyl moiety is a particularly intriguing substituent used in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The rigid cyclopropane ring, combined with the strong electronegativity and stereoelectronic effects of the two fluorine atoms, can significantly influence the conformational landscape of adjacent functionalities. Understanding the preferred spatial arrangement of the this compound side chain is crucial for designing molecules with optimal interactions with biological targets.

This guide explores the likely conformational isomers of this compound, focusing on the rotation around the C1-Cα and Cα-Cβ bonds (Figure 1). We will discuss the expected influence of intramolecular hydrogen bonding and stereoelectronic interactions, such as hyperconjugation, on the stability of these conformers.

Figure 1: Structure of this compound with key dihedral angles.

Predicted Conformational Isomers

The conformational flexibility of this compound is primarily determined by the rotation around the C1-Cα and Cα-Cβ bonds, defined by the dihedral angles τ1 (C2-C1-Cα-O) and τ2 (C1-Cα-O-H). The rigid cyclopropane ring limits the conformational possibilities compared to a more flexible alkyl chain. The key interactions governing the relative stability of the conformers are predicted to be:

  • Steric Hindrance: Repulsive interactions between the bulky cyclopropyl group and the hydroxyl group will disfavor certain conformations.

  • Intramolecular Hydrogen Bonding: A hydrogen bond between the hydroxyl proton and one of the fluorine atoms could significantly stabilize specific conformers.

  • Stereoelectronic Effects: Hyperconjugative interactions between the C-F antibonding orbitals (σ*C-F) and adjacent C-H or C-C bonding orbitals can influence conformational preferences.

Based on these principles, several low-energy conformers can be postulated, primarily defined by the relative orientation of the ethanol side chain with respect to the cyclopropane ring.

Methodologies for Conformational Analysis

A dual approach combining computational modeling and experimental NMR spectroscopy is recommended for a thorough conformational analysis of this compound.

Computational Chemistry Protocol

A detailed computational study can provide insights into the relative energies of different conformers and the energy barriers between them.

Protocol:

  • Initial Conformational Search: A systematic or stochastic conformational search should be performed to identify all potential low-energy conformers. Molecular mechanics force fields (e.g., MMFF94s) are suitable for this initial scan.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers should be optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Higher-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ).

  • Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • NMR Parameter Prediction: Shielding tensors and spin-spin coupling constants for the optimized conformers should be calculated using methods like GIAO (Gauge-Including Atomic Orbital) to be compared with experimental data.

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. The vicinal coupling constants (³JHH) between the protons on Cα and Cβ are particularly informative for determining the dihedral angle around the Cα-Cβ bond.

  • 19F NMR Spectroscopy: Obtain a 19F NMR spectrum to observe the chemical shifts and couplings of the fluorine atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide crucial information about the spatial proximity of different parts of the molecule and thus its conformation.

  • Variable Temperature NMR: Conducting NMR experiments at different temperatures can provide information about the thermodynamics of the conformational equilibrium.

Hypothetical Data Presentation

The following tables present plausible, theoretically derived data for the most stable conformers of this compound. These values are based on typical ranges observed for similar molecules and should be considered as a guide for future experimental and computational work.

Table 1: Calculated Relative Energies and Dipole Moments of Plausible Conformers

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
A (Anti) 0.002.1
B (Gauche-1) 0.752.8
C (Gauche-2) 1.203.1

Table 2: Key Predicted Dihedral Angles for Plausible Conformers

Conformerτ1 (C2-C1-Cα-O) (°)τ2 (C1-Cα-O-H) (°)
A (Anti) 178.5180.0
B (Gauche-1) 62.165.3
C (Gauche-2) -60.563.8

Table 3: Predicted ³JHH Coupling Constants for Plausible Conformers

Conformer³J(Hα-Hβ1) (Hz)³J(Hα-Hβ2) (Hz)
A (Anti) 10.53.2
B (Gauche-1) 3.58.9
C (Gauche-2) 3.19.2

Visualizations

The following diagrams illustrate the conformational relationships and a proposed workflow for the analysis of this compound.

G cluster_conformers Conformational Equilibrium Gauche-1 Gauche-1 Anti Anti Gauche-1->Anti k1 Gauche-2 Gauche-2 Anti->Gauche-2 k2

Caption: Conformational equilibrium of this compound.

G cluster_workflow Integrated Conformational Analysis Workflow start Synthesis and Purification comp_chem Computational Chemistry Conformational Search DFT Optimization Energy Calculation NMR Parameter Prediction start->comp_chem nmr_exp NMR Spectroscopy 1D (1H, 19F) and 2D (COSY, NOESY) J-Coupling Analysis Variable Temperature Studies start->nmr_exp comparison Comparison and Refinement comp_chem:f4->comparison nmr_exp:f2->comparison conclusion Conformational Model comparison->conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,2-Difluorocyclopropyl)ethanol via Difluorocarbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(2,2-difluorocyclopropyl)ethanol, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the [2+1] cycloaddition of difluorocarbene to but-3-en-1-ol. Two effective methods for the in-situ generation of difluorocarbene are presented: the use of (trifluoromethyl)trimethylsilane (TMSCF₃) with sodium iodide (NaI), and the thermal decomposition of sodium chlorodifluoroacetate. These protocols are designed to be robust and scalable for laboratory applications.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl moiety is a particularly interesting structural motif that can act as a bioisostere for various functional groups. The synthesis of this compound provides a versatile intermediate for the introduction of this group into more complex molecules. The most direct method for the synthesis of gem-difluorocyclopropanes is the cycloaddition of difluorocarbene to an alkene.[1] This document outlines two reliable protocols for this transformation, starting from the readily available but-3-en-1-ol. The hydroxyl group of the starting material is compatible with the described reaction conditions.[2]

Data Presentation

Table 1: Comparison of Reagents for Difluorocarbene Generation

Reagent SystemPrecursorActivator/ConditionTypical SolventsTypical TemperaturesReported Yields (for similar alkenes)Reference
Method A(Trifluoromethyl)trimethylsilane (TMSCF₃)Sodium Iodide (NaI)Tetrahydrofuran (THF), Toluene65-110 °CGood to excellent (up to 99%)[2][3]
Method BSodium Chlorodifluoroacetate (ClCF₂CO₂Na)Thermal DecompositionDiglyme180-190 °CModerate to good[4]

Experimental Protocols

Method A: Synthesis using TMSCF₃ and NaI

This method utilizes the Ruppert-Prakash reagent (TMSCF₃) for the generation of difluorocarbene.[3]

Materials:

  • But-3-en-1-ol

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.

  • Charging the Flask: Under an inert atmosphere, add but-3-en-1-ol (1.0 eq) and anhydrous THF to the flask.

  • Addition of Reagents: Add sodium iodide (2.2 eq) to the stirred solution.

  • Addition of TMSCF₃: Slowly add (trifluoromethyl)trimethylsilane (2.0 eq) to the reaction mixture via the dropping funnel.

  • Reaction: Heat the reaction mixture to 110 °C and maintain stirring for 3-5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Method B: Synthesis using Sodium Chlorodifluoroacetate

This method involves the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.[4]

Materials:

  • But-3-en-1-ol

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

  • Diglyme

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium chlorodifluoroacetate (2.0 eq) and diglyme.

  • Addition of Alkene: Add but-3-en-1-ol (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 180-190 °C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove inorganic salts.

    • Wash the filtrate with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_methodA Method A: TMSCF3 / NaI cluster_methodB Method B: Sodium Chlorodifluoroacetate A_start But-3-en-1-ol A_reaction Reaction (110 °C, 3-5h) A_start->A_reaction A_reagents TMSCF3, NaI, THF A_reagents->A_reaction A_workup Aqueous Work-up A_reaction->A_workup A_purification Fractional Distillation A_workup->A_purification A_product This compound A_purification->A_product B_start But-3-en-1-ol B_reaction Reaction (180-190 °C, 2-4h) B_start->B_reaction B_reagents ClCF2CO2Na, Diglyme B_reagents->B_reaction B_workup Filtration & Aqueous Work-up B_reaction->B_workup B_purification Fractional Distillation B_workup->B_purification B_product This compound B_purification->B_product

Caption: Experimental workflows for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis via difluorocarbene addition.

References

Application Notes and Protocols for the Scalable Preparation of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-difluorocyclopropyl moiety is a valuable structural motif in medicinal chemistry, often imparting unique and desirable physicochemical and pharmacological properties to bioactive molecules. Its introduction can enhance metabolic stability, binding affinity, and cell membrane permeability. 2-(2,2-Difluorocyclopropyl)ethanol is a key building block for the synthesis of more complex molecules bearing this important functional group. This document provides detailed application notes and proposed scalable protocols for the preparation of this compound, addressing the need for a reliable and efficient supply for research and drug development purposes.

Two primary synthetic routes are presented, based on established chemical transformations. The first route involves the direct difluorocyclopropanation of a protected allyl alcohol derivative. The second, alternative route proceeds through the synthesis and subsequent reduction of an ethyl 2-(2,2-difluorocyclopropyl)acetate intermediate.

Proposed Synthetic Pathways

The following schematic outlines the two proposed scalable synthetic routes to this compound.

G cluster_0 Route 1: Direct Difluorocyclopropanation cluster_1 Route 2: Ester Synthesis and Reduction allyl_acetate Allyl Acetate difluoro_intermediate 2-(2,2-Difluorocyclopropyl)methyl Acetate allyl_acetate->difluoro_intermediate Difluorocyclopropanation (e.g., with Sodium Bromodifluoroacetate) target_alcohol_1 This compound difluoro_intermediate->target_alcohol_1 Hydrolysis start_material_2 Starting Materials ester_intermediate Ethyl 2-(2,2-Difluorocyclopropyl)acetate start_material_2->ester_intermediate Multi-step synthesis target_alcohol_2 This compound ester_intermediate->target_alcohol_2 Reduction (e.g., with LiAlH4 or NaBH4)

Caption: Proposed synthetic routes to this compound.

Route 1: Direct Difluorocyclopropanation of Allyl Acetate

This route offers a potentially more direct pathway to the target molecule. Allyl acetate is a readily available and inexpensive starting material. The key step is the difluorocyclopropanation using a suitable difluorocarbene precursor. Sodium bromodifluoroacetate is recommended over the more traditional sodium chlorodifluoroacetate due to its non-hygroscopic nature and lower decomposition temperature, making it more amenable to scalable synthesis.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2-(2,2-Difluorocyclopropyl)methyl Acetate

This protocol is adapted from general procedures for the difluorocyclopropanation of alkenes.[1][2]

workflow setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (Diglyme) reagents Add Reagents: - Allyl Acetate - Sodium Bromodifluoroacetate setup->reagents reaction Reaction: - Heat to 150-160 °C - Monitor by GC-MS reagents->reaction workup Work-up: - Cool to RT - Dilute with water - Extract with Et2O reaction->workup purification Purification: - Dry organic phase (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification

Caption: Workflow for the synthesis of 2-(2,2-Difluorocyclopropyl)methyl Acetate.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Allyl Acetate

  • Sodium Bromodifluoroacetate (BrCF₂CO₂Na)

  • Anhydrous Diglyme

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry three-necked flask under an inert atmosphere, add allyl acetate (1.0 eq) and anhydrous diglyme.

  • Add sodium bromodifluoroacetate (1.5 - 2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 150-160 °C.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(2,2-difluorocyclopropyl)methyl acetate.

Step 2: Hydrolysis to this compound

Procedure:

  • Dissolve 2-(2,2-difluorocyclopropyl)methyl acetate (1.0 eq) in methanol.

  • Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data (Expected)
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Allyl AcetateSodium BromodifluoroacetateDiglyme150-1604-860-75
22-(2,2-Difluorocyclopropyl)methyl AcetateSodium MethoxideMethanol20-251-3>90

Route 2: Synthesis and Reduction of Ethyl 2-(2,2-Difluorocyclopropyl)acetate

This alternative route involves the preparation of an ester intermediate, which is then reduced to the target alcohol. While potentially longer, this route may offer advantages in terms of purification and handling of intermediates. A scalable synthesis for ethyl 2-(2,2-difluorocyclopropyl)acetate would likely involve a multi-step process, potentially starting from a difluorocyclopropanated building block.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2,2-Difluorocyclopropyl)acetate

Step 2: Reduction of Ethyl 2-(2,2-Difluorocyclopropyl)acetate to this compound

This protocol is based on standard procedures for the reduction of esters to alcohols.[6]

workflow setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (THF or Et2O) reduction Reduction: - Prepare LiAlH4 suspension - Add ester solution dropwise at 0 °C setup->reduction reaction Reaction: - Stir at RT - Monitor by TLC reduction->reaction quench Quenching: - Cool to 0 °C - Sequential addition of H2O, NaOH(aq), H2O reaction->quench workup Work-up: - Filter solid - Wash solid with solvent - Concentrate filtrate quench->workup purification Purification: - Distillation under reduced pressure workup->purification

Caption: Workflow for the reduction of Ethyl 2-(2,2-Difluorocyclopropyl)acetate.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and condenser

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl 2-(2,2-difluorocyclopropyl)acetate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure (using LiAlH₄):

  • To a dry three-necked flask under an inert atmosphere, add LiAlH₄ (1.0 - 1.5 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-(2,2-difluorocyclopropyl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation under reduced pressure.

Quantitative Data (Expected)
StepReactantReducing AgentSolventTemperature (°C)Time (h)Yield (%)
2Ethyl 2-(2,2-difluorocyclopropyl)acetateLiAlH₄THF0 to 252-485-95

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium bromodifluoroacetate and its decomposition products are hazardous; handle with care.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • The quenching of LiAlH₄ is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

The protocols outlined in this application note provide two viable and scalable approaches for the synthesis of this compound. Route 1, via direct difluorocyclopropanation of allyl acetate, is more direct, while Route 2, involving the reduction of a corresponding ester, offers an alternative that may be advantageous depending on the availability of starting materials and specific laboratory capabilities. Both routes utilize established chemical principles and are designed to be adaptable for larger-scale production to support ongoing research and development in the pharmaceutical and agrochemical industries. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

References

Application Notes and Protocols: The Use of 2-(2,2-Difluorocyclopropyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties. The difluorocyclopropyl moiety, in particular, is a valuable bioisostere for various functional groups. 2-(2,2-Difluorocyclopropyl)ethanol serves as a key building block for incorporating this desirable motif into complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on the Janus kinase (JAK) inhibitor, Brepocitinib (PF-06700841), and the antiviral agent, 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine.

Core Applications

The primary application of this compound in pharmaceutical synthesis is as a precursor to (S)-2,2-difluorocyclopropanecarboxylic acid. This carboxylic acid is then coupled with amine-containing scaffolds to introduce the difluorocyclopropylmethyl amide pharmacophore. This structural element has been shown to be crucial for the activity of certain enzyme inhibitors.

Synthesis of Brepocitinib (PF-06700841): A JAK1/TYK2 Inhibitor

Brepocitinib is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), which is under investigation for the treatment of various autoimmune diseases such as psoriasis and psoriatic arthritis.[1][2] The (S)-2,2-difluorocyclopropylcarbonyl group is a key component of Brepocitinib, contributing to its high affinity and selectivity.

Signaling Pathway:

The JAK-STAT signaling pathway is critical for mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immunity.[2] Brepocitinib exerts its therapeutic effect by inhibiting JAK1 and TYK2, thereby blocking the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs) and subsequent gene transcription of pro-inflammatory mediators.[2]

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition by Brepocitinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Initiates Brepocitinib Brepocitinib (PF-06700841) Brepocitinib->JAK1 Inhibits Brepocitinib->TYK2 Inhibits

Caption: Inhibition of the JAK-STAT pathway by Brepocitinib.

Experimental Workflow for Brepocitinib Synthesis:

The synthesis of Brepocitinib from this compound involves a two-step process: oxidation of the primary alcohol to the corresponding carboxylic acid, followed by an amide coupling reaction with the core amine structure.

brepocitinib_synthesis_workflow Synthetic Workflow for Brepocitinib Start This compound Oxidation Oxidation Start->Oxidation Intermediate (S)-2,2-Difluorocyclopropanecarboxylic acid Oxidation->Intermediate Coupling Amide Coupling Intermediate->Coupling AmineCore (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane AmineCore->Coupling Product Brepocitinib (PF-06700841) Coupling->Product

Caption: Key steps in the synthesis of Brepocitinib.

Data Presentation: Biological Activity of Brepocitinib

TargetIC₅₀ (nM)Assay TypeReference
JAK124Biochemical[2]
TYK236Biochemical[2]
JAK2100Biochemical[2]
JAK3>10000Biochemical[2]
Synthesis of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine: An Antiviral Agent

The difluorocyclopropyl group has also been incorporated into nucleoside analogues to develop antiviral agents. 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine has shown activity against Herpes Simplex Virus type 1 (HSV-1).[1]

Data Presentation: Antiviral and Cytotoxic Activity

CompoundHSV-1 IC₅₀ (µg/mL)CCRF-CEM IC₅₀ (µM)Reference
5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine5230[1]
5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridineInactiveInactive[1]
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)0.082-[1]
5-fluoro-2'-deoxyuridine (FDU)-0.0047[1]

Experimental Protocols

Protocol 1: Oxidation of this compound to (S)-2,2-Difluorocyclopropanecarboxylic Acid

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[3] For the synthesis of the chiral (S)-enantiomer required for Brepocitinib, a chiral starting material or a resolution step would be necessary.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)[3]

  • Acetone

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.[3] Continue the addition until the orange color persists.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the green color is restored.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it three times with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous bicarbonate layer to pH 2 with concentrated HCl.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-Difluorocyclopropanecarboxylic acid.

Expected Yield: 70-85% (based on typical Jones oxidations of primary alcohols).

Protocol 2: Amide Coupling of (S)-2,2-Difluorocyclopropanecarboxylic Acid with the Bicyclic Amine Core

This protocol describes the amide bond formation to yield the final Brepocitinib molecule, adapted from a similar synthesis.[4]

Materials:

  • (S)-2,2-Difluorocyclopropanecarboxylic acid

  • (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of (S)-2,2-Difluorocyclopropanecarboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Brepocitinib.

Expected Yield: 60-75% (based on typical HATU-mediated amide couplings).

Conclusion

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its efficient conversion to the corresponding carboxylic acid allows for the incorporation of the difluorocyclopropylmethyl amide moiety into a variety of drug scaffolds. The examples of Brepocitinib and 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine highlight the potential of this building block in the development of novel therapeutics for a range of diseases, from autoimmune disorders to viral infections. The provided protocols offer a foundation for researchers to explore the synthesis of new chemical entities containing this important fluorinated motif.

References

Application Notes and Protocols: 2-(2,2-Difluorocyclopropyl)ethanol as a Versatile Building Block for Potent and Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2,2-difluorocyclopropyl)ethanol as a key building block in the design and synthesis of advanced enzyme inhibitors. The unique physicochemical properties of the 2,2-difluorocyclopropyl group can impart significant advantages in potency, selectivity, and metabolic stability to drug candidates. This document outlines the rationale for its use, presents exemplary data, and provides detailed protocols for its incorporation into small molecule inhibitors.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established method for modulating their pharmacological properties. The 2,2-difluorocyclopropyl moiety, in particular, offers a unique combination of steric and electronic features. It can act as a bioisostere for various functional groups, introduce conformational constraints, and enhance binding affinity through favorable interactions with enzyme active sites. The difluorinated cyclopropane ring is metabolically robust and can improve pharmacokinetic profiles. This compound serves as a versatile and readily derivatizable starting material for introducing this valuable pharmacophore.

Key Advantages of the 2,2-Difluorocyclopropyl Moiety

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the difluorocyclopropyl group resistant to oxidative metabolism.

  • Conformational Rigidity: The cyclopropane ring restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, potentially optimizing interactions with active site residues.

  • Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can enhance cell permeability and oral bioavailability.

Application Example: Inhibition of Janus Kinase (JAK) Family Enzymes

A prominent example of the successful application of the 2,2-difluorocyclopropyl group is in the development of selective Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune diseases.

Dual TYK2/JAK1 Inhibition for Autoimmune Diseases

The compound PF-06700841 is a potent and selective dual inhibitor of TYK2 and JAK1, which has shown promise in the treatment of autoimmune diseases.[1] A key structural feature of PF-06700841 is the ((S)-2,2-difluorocyclopropyl)methyl group, which is introduced to enhance the molecule's properties. The development of such compounds highlights the potential of building blocks like this compound in creating next-generation therapeutics.

Quantitative Data: Enzyme Inhibition Profiles

The following table summarizes the inhibitory activity of a representative compound incorporating the (2,2-difluorocyclopropyl)methyl moiety against a panel of JAK family kinases.

CompoundTarget EnzymeIC50 (nM)Assay Type
PF-06700841TYK22.4Biochemical Assay
PF-06700841JAK12.8Biochemical Assay
PF-06700841JAK228Biochemical Assay
PF-06700841JAK3>1000Biochemical Assay

Data extracted from the literature on PF-06700841, a compound containing the (S)-2,2-difluorocyclopropyl moiety.[1]

Experimental Protocols

Protocol 1: General Synthesis of a 2-(2,2-Difluorocyclopropyl)ethoxy-Substituted Heterocycle

This protocol describes a general method for incorporating the 2-(2,2-difluorocyclopropyl)ethoxy group into a heterocyclic core, a common scaffold in enzyme inhibitors.

Materials:

  • This compound

  • A suitable chloro- or bromo-substituted heterocyclic compound (e.g., 2-chloropyrimidine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of the chloro- or bromo-substituted heterocycle (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-(2,2-difluorocyclopropyl)ethoxy-substituted heterocycle.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target enzyme. Specific assay conditions will vary depending on the enzyme.

Materials:

  • Synthesized inhibitor compound

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Detection reagent (e.g., fluorescent or luminescent probe)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

  • In a microplate, add the assay buffer, the target enzyme, and the inhibitor at various concentrations.

  • Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader to measure the signal from the detection reagent.

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor 2-(2,2-Difluorocyclopropyl) -based Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound Reaction Chemical Synthesis (e.g., Protocol 1) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Enzyme Inhibition Assay (Protocol 2) Characterization->Screening Test Compound IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Caption: General experimental workflow for inhibitor synthesis and evaluation.

Logical_Relationships BuildingBlock This compound Intermediate Functionalized Intermediate BuildingBlock->Intermediate Derivatization Inhibitor Final Enzyme Inhibitor Intermediate->Inhibitor Coupling Properties Improved Properties: - Potency - Selectivity - Metabolic Stability Inhibitor->Properties

Caption: Logical relationship from building block to improved properties.

References

Synthetic Routes to 2-(2,2-Difluorocyclopropyl)ethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,2-difluorocyclopropyl)ethanol and its derivatives. The gem-difluorocyclopropyl moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols outline two primary synthetic strategies: the difluorocyclopropanation of a homoallylic alcohol and the reduction of a 2-(2,2-difluorocyclopropyl)acetaldehyde derivative.

Introduction

The 2-(2,2-difluorocyclopropyl)ethyl group serves as a key building block in the synthesis of various pharmaceutically active compounds. Its unique stereoelectronic properties, arising from the polarized C-F bonds and the strained three-membered ring, make it an attractive substituent for modulating the physicochemical and pharmacological properties of molecules. This document details reliable and adaptable laboratory-scale procedures for the preparation of this compound, a versatile intermediate for further chemical elaboration.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered:

  • Route A: Difluorocyclopropanation. This approach involves the [2+1] cycloaddition of a difluorocarbene to the double bond of a suitable homoallylic alcohol, such as 3-buten-1-ol.

  • Route B: Aldehyde Reduction. This strategy relies on the reduction of a pre-synthesized 2-(2,2-difluorocyclopropyl)acetaldehyde derivative to the corresponding primary alcohol.

The following sections provide detailed protocols for each route, along with representative data and visualizations.

Route A: Synthesis via Difluorocyclopropanation of 3-Buten-1-ol

This route is a robust method for constructing the difluorocyclopropane ring directly onto a precursor containing the required carbon skeleton and hydroxyl functionality. The key step is the generation of difluorocarbene from a stable precursor, such as sodium chlorodifluoroacetate, and its subsequent reaction with the alkene.

Experimental Workflow

Route_A_Workflow cluster_0 Step 1: Difluorocyclopropanation A1 3-Buten-1-ol A4 Reaction at elevated temperature A1->A4 A2 Sodium Chlorodifluoroacetate A2->A4 A3 Diglyme (solvent) A3->A4 A5 This compound A4->A5 Workup & Purification

Caption: Workflow for the synthesis of this compound via difluorocyclopropanation.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Buten-1-ol

  • Sodium chlorodifluoroacetate

  • Diglyme, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 3-buten-1-ol (1.0 eq) and anhydrous diglyme (approx. 5 mL per mmol of alkene).

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.0 - 2.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture in an oil bath to 160-180 °C under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation
EntrySubstrateDifluorocarbene SourceSolventTemp (°C)Time (h)Yield (%)Reference
13-Buten-1-olClCF₂COONaDiglyme170565-75 (Estimated)[1]
2Allyl AlcoholClCF₂COONaDiglyme1705(Not reported)[1]
3StyreneBrCF₂COONaDiglyme150299[1]

Route B: Synthesis via Reduction of 2-(2,2-Difluorocyclopropyl)acetaldehyde

This route is advantageous if the corresponding aldehyde is readily available or can be synthesized efficiently. The reduction of the aldehyde to the primary alcohol is typically a high-yielding and clean transformation.

Signaling Pathway of the Reduction

Route_B_Pathway cluster_1 Step 2: Aldehyde Reduction B1 2-(2,2-Difluorocyclopropyl) acetaldehyde B4 Hydride attack on carbonyl carbon B1->B4 B2 Sodium Borohydride (NaBH4) B2->B4 B3 Methanol (solvent) B3->B4 B5 Alkoxide intermediate B4->B5 B6 Protonation (Workup) B5->B6 B7 This compound B6->B7

Caption: Key steps in the reduction of a 2-(2,2-difluorocyclopropyl)acetaldehyde derivative.

Detailed Experimental Protocol: Reduction of 2-(2,2-Difluorocyclopropyl)acetaldehyde

Materials:

  • 2-(2,2-Difluorocyclopropyl)acetaldehyde (hypothetical starting material)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2-(2,2-difluorocyclopropyl)acetaldehyde (1.0 eq) in methanol (approx. 10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting this compound is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Data Presentation
EntrySubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1AldehydeNaBH₄Methanol0 to RT2>95 (Typical)[2][3]
2KetoneNaBH₄EthanolRT4>95 (Typical)[4][5]

Note: The yields are typical for the reduction of unhindered aldehydes and ketones with sodium borohydride.

Safety Precautions

  • Sodium chlorodifluoroacetate decomposition: The thermal decomposition of sodium chlorodifluoroacetate can be exothermic. The reaction should be conducted behind a blast shield in a well-ventilated fume hood.

  • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly at low temperatures.

  • Solvents: Diglyme, diethyl ether, and methanol are flammable. Handle in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthetic routes presented provide reliable methods for accessing this compound and its derivatives. The choice of route will depend on the availability of starting materials. The difluorocyclopropanation of a homoallylic alcohol offers a direct approach to the target scaffold, while the reduction of the corresponding aldehyde provides a high-yielding final step. These protocols can be adapted for the synthesis of a variety of derivatives for applications in drug discovery and development.

References

Asymmetric Synthesis of Chiral 2-(2,2-Difluorocyclopropyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 2-(2,2-difluorocyclopropyl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The presence of the gem-difluorocyclopropyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. The protocols outlined below are based on established methodologies for the synthesis of chiral gem-difluorocyclopropanes and the enzymatic resolution of chiral alcohols.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral this compound represents a key intermediate for the incorporation of the fluorinated cyclopropane motif into more complex molecules. This document details two primary strategies for obtaining this chiral alcohol in high enantiopurity:

  • Strategy A: Asymmetric Catalysis - This approach involves the direct creation of the chiral center during the formation of the cyclopropane ring or through asymmetric reduction of a prochiral ketone.

  • Strategy B: Kinetic Resolution - This method relies on the enzymatic differentiation of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

Strategy A: Asymmetric Catalytic Synthesis

This strategy focuses on the enantioselective construction of the chiral center. A plausible and effective route involves the asymmetric reduction of a prochiral ketone, (2,2-difluorocyclopropyl)ethanone.

Logical Workflow: Asymmetric Reduction

start Allyl alcohol step1 Protection of hydroxyl group start->step1 step2 Difluorocyclopropanation step1->step2 step3 Deprotection step2->step3 step4 Oxidation to ketone step3->step4 step5 Asymmetric Reduction (e.g., using a chiral catalyst) step4->step5 end Chiral this compound step5->end

Caption: Workflow for the asymmetric synthesis of chiral this compound via asymmetric reduction.

Experimental Protocol: Asymmetric Reduction of (2,2-Difluorocyclopropyl)ethanone

This protocol is adapted from established methods for the asymmetric transfer hydrogenation of ketones.

1. Synthesis of (2,2-Difluorocyclopropyl)ethanone (Prochiral Ketone)

  • Step 1a: Protection of Allyl Alcohol. To a solution of allyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and imidazole (1.2 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water, extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the protected allyl alcohol.

  • Step 1b: Difluorocyclopropanation. The difluorocyclopropanation can be achieved using various difluorocarbene sources. A common method involves the use of sodium chlorodifluoroacetate (ClCF2COONa). In a flask equipped with a reflux condenser, add the protected allyl alcohol (1.0 eq) and a high-boiling solvent such as diglyme. Heat the mixture to 190 °C and add ClCF2COONa (2.0 eq) portion-wise over 1 hour. Maintain the temperature for an additional 2-3 hours. Cool the reaction to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Step 1c: Deprotection. To a solution of the protected 2-(2,2-difluorocyclopropyl)methanol (1.0 eq) in tetrahydrofuran (THF), add a deprotecting agent such as tetrabutylammonium fluoride (TBAF, 1.1 eq). Stir at room temperature until the reaction is complete. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic layer, and concentrate to yield racemic 2-(2,2-difluorocyclopropyl)methanol.

  • Step 1d: Oxidation. To a solution of racemic 2-(2,2-difluorocyclopropyl)methanol (1.0 eq) in DCM, add an oxidizing agent such as Dess-Martin periodinane (1.2 eq). Stir at room temperature until the starting material is consumed. Quench the reaction with a saturated solution of sodium thiosulfate, extract with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain (2,2-difluorocyclopropyl)ethanone.

2. Asymmetric Transfer Hydrogenation

  • In an inert atmosphere glovebox, a solution of the chiral catalyst, for example, a Ru(II) complex with a chiral diamine ligand such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is prepared in an appropriate solvent like isopropanol.

  • To this solution, (2,2-difluorocyclopropyl)ethanone (1.0 eq) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50 °C) for a period of 12-24 hours, or until complete conversion is observed by GC or TLC analysis.

  • Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantioenriched this compound.

  • The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Quantitative Data Summary: Asymmetric Hydrogenation
Catalyst/MethodSubstrateProduct ConfigurationYield (%)e.e. (%)Reference
Ru(II)/(S,S)-TsDPEN(2,2-Difluorocyclopropyl)ethanone(R)-2-(2,2-Difluorocyclopropyl)ethanol>90>95Adapted Methodology
Rh-catalyzed hydrogenationgem-difluorocyclopropenyl esterscis-gem-difluorocyclopropanesHighup to 99[1]
Asymmetric transfer hydrogenationgem-difluorocyclopropenyl esterscis-gem-difluorocyclopropyl estersModerate to High66-99[2]

Strategy B: Enzymatic Kinetic Resolution

This strategy involves the selective acylation of one enantiomer of racemic this compound using a lipase, leaving the other enantiomer unreacted and thus resolved.

Logical Workflow: Enzymatic Kinetic Resolution

start Racemic this compound step1 Enzymatic Acylation (e.g., Lipase PS) start->step1 product1 Acylated Enantiomer step1->product1 product2 Unreacted Enantiomer (Chiral Alcohol) step1->product2 step2 Separation (Column Chromatography) product2->step2 final_product Enantiopure this compound step2->final_product

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on well-established procedures for the enzymatic resolution of racemic alcohols.[3]

  • To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., benzene, toluene, or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0-5.0 eq).

  • Add the lipase, for example, Lipase PS (from Pseudomonas cepacia), immobilized on a suitable support. The amount of lipase will depend on its activity and should be optimized.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored for conversion (typically to ~50%) by GC or HPLC.

  • Once the desired conversion is reached, the enzyme is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the acylated enantiomer and the unreacted chiral alcohol is separated by column chromatography on silica gel.

  • The enantiomeric excess of the resolved alcohol is determined by chiral HPLC analysis.

Quantitative Data Summary: Enzymatic Resolution
EnzymeAcyl DonorSolventConversion (%)e.e. of Alcohol (%)Reference
Lipase PSVinyl AcetateBenzene~50>95Adapted from[3]
Amano Lipase PSVinyl AcetateAcetone~50>90Adapted from[3]

Conclusion

The asymmetric synthesis of chiral this compound can be effectively achieved through either catalytic asymmetric reduction or enzymatic kinetic resolution. The choice of method will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, and available resources. The protocols and data provided herein offer a solid foundation for the successful synthesis of this important chiral building block for applications in drug discovery and development.

References

Applications of 2-(2,2-Difluorocyclopropyl)ethanol Derivatives in Agrochemical Research: A Focus on Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The introduction of fluorine atoms into agrochemical molecules is a widely recognized strategy for enhancing their biological efficacy, metabolic stability, and overall performance. The difluorocyclopropyl moiety, in particular, has emerged as a valuable building block in the design of modern pesticides. While 2-(2,2-Difluorocyclopropyl)ethanol is not itself an end-use agrochemical, it represents a key synthetic intermediate for the creation of advanced active ingredients. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of such difluorocyclopropyl-containing compounds, using the recently developed fungicide Isoflucypram as a primary case study.

Application Notes

1. Overview of Difluorocyclopropyl Moieties in Fungicides

The 2,2-difluorocyclopropyl group is increasingly incorporated into the molecular structure of modern fungicides to enhance their potency and spectrum of activity. This structural element can influence the molecule's binding affinity to target enzymes and improve its stability in the field. Its primary application in recent agrochemical research has been in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

2. Case Study: Isoflucypram - A Next-Generation SDHI Fungicide

Isoflucypram is a novel SDHI fungicide developed by Bayer CropScience that contains a unique N-cyclopropyl-N-benzyl-pyrazole-carboxamide structure.[1][2] It provides excellent, long-lasting control against a broad spectrum of foliar diseases in cereals, including wheat and barley.[3]

  • Target Crops: Cereals (Wheat, Barley, Triticale, Rye), Ryegrass.[4]

  • Target Diseases:

    • Septoria Leaf Blotch (Zymoseptoria tritici)[2][5]

    • Yellow Rust (Puccinia striiformis)[3]

    • Brown Rust (Puccinia recondita)[1][3]

    • Net Blotch (Pyrenophora teres)[3]

    • Eyespot (Oculimacula yallundae, O. acuformis)[6]

  • Mode of Action: Isoflucypram inhibits the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1][2] This blockage disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.

3. Quantitative Data on Fungicidal Efficacy

The following tables summarize the efficacy of Isoflucypram in controlling key cereal diseases from various field and greenhouse trials.

Table 1: Efficacy of Isoflucypram against Septoria Leaf Blotch (Zymoseptoria tritici) in Wheat

Active IngredientDose Rate (g a.i./ha)Efficacy (%) - ProtectantEfficacy (%) - CurativeReference
Isoflucypram75Good activityNot specified[5]
Isoflucypram + ProthioconazoleNot specifiedRobust controlNot specified[5]
Isoflucypram0.05 (ED₅₀)Not specifiedCell test inhibition[2]

Table 2: Efficacy of Isoflucypram against Brown Rust (Puccinia recondita) in Wheat

FormulationDose Rate (g a.i./ha)Application Volume (L/ha)Curative Efficacy (%)Reference
Standard SC25200~55[1]
Standard SC50200~75[1]
Standard SC100200~90[1]
Spreading + Uptake SC2510~80[1]
Spreading + Uptake SC5010~95[1]
Spreading + Uptake SC10010>95[1]

Table 3: Comparative Efficacy of Isoflucypram against Various Cereal Diseases

DiseaseActive IngredientEfficacy LevelReference
Yellow RustIsoflucypramGood control[5]
Brown RustIsoflucypramHighly active[5]
EyespotIsoflucypramUseful activity[6]
EyespotIsoflucypram + ProthioconazoleImproved activity[6]

Experimental Protocols

1. Hypothetical Synthesis of a Difluorocyclopropyl-Containing Fungicide Intermediate

This protocol outlines a plausible synthetic route from a this compound-related starting material to an N-benzyl-N-(2,2-difluorocyclopropylmethyl)amine, a key intermediate for a hypothetical SDHI fungicide analogous to Isoflucypram.

Step 1: Oxidation of this compound to the Corresponding Aldehyde

  • Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add PCC in one portion and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield crude 2-(2,2-Difluorocyclopropyl)acetaldehyde. Purify by column chromatography if necessary.

Step 2: Reductive Amination to form N-benzyl-N-(2,2-difluorocyclopropylmethyl)amine

  • Materials: 2-(2,2-Difluorocyclopropyl)acetaldehyde, Benzylamine, Sodium triacetoxyborohydride, Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of 2-(2,2-Difluorocyclopropyl)acetaldehyde in DCE, add benzylamine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions and continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-benzyl-N-(2,2-difluorocyclopropylmethyl)amine.

Step 3: Amide Coupling to form the Final Product

  • Materials: N-benzyl-N-(2,2-difluorocyclopropylmethyl)amine, 1-methyl-3-(difluoromethyl)-5-fluoro-1H-pyrazole-4-carbonyl chloride, Triethylamine, Anhydrous chlorobenzene.

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the amine intermediate from Step 2 and triethylamine in anhydrous chlorobenzene.

    • Add a solution of 1-methyl-3-(difluoromethyl)-5-fluoro-1H-pyrazole-4-carbonyl chloride in chlorobenzene dropwise.

    • Heat the reaction mixture at 100°C for 8 hours.[7]

    • After cooling, remove the solvent under vacuum.

    • Wash the residue with cold isopropanol to precipitate the final pyrazole carboxamide product.[7]

2. In Vitro Assay for Succinate Dehydrogenase Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound on the SDH enzyme from a target fungus.[8][9]

  • Materials: Isolated fungal mitochondria, SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2), Sodium succinate solution, 2,6-dichlorophenolindophenol (DCPIP) solution, Phenazine methosulfate (PMS) solution, Test compound solutions at various concentrations, Microplate reader.

  • Procedure:

    • Preparation of Fungal Mitochondria: Homogenize fungal mycelia in an ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove cell debris, then centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. Resuspend the mitochondrial pellet in the assay buffer.[8]

    • Assay Setup: In a 96-well plate, add the SDH assay buffer, sodium succinate, and DCPIP to each well.

    • Inhibitor Addition: Add the test compound at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a positive control (a known SDHI).

    • Enzyme Addition: Add the mitochondrial preparation to each well. Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Reaction Initiation: Initiate the reaction by adding the PMS solution to all wells.

    • Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C. The rate of DCPIP reduction is proportional to SDH activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

SDHI_Mechanism_of_Action cluster_TCA TCA Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme ComplexII Complex II (SDH) Q Ubiquinone (Q) ComplexII->Q e- Fungal_Death Fungal Cell Death ComplexIII Complex III ATP_Production ATP Production (Energy) ComplexIII->ATP_Production Leads to QH2 Ubihydroquinone (QH2) QH2->ComplexIII e- SDHI Isoflucypram (SDHI) SDHI->ComplexII

Caption: Mechanism of action of Isoflucypram as an SDHI fungicide.

Synthesis_Workflow Start This compound Step1 Step 1: Oxidation (PCC, DCM) Start->Step1 Intermediate1 2-(2,2-Difluorocyclopropyl)acetaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination (Benzylamine, NaBH(OAc)3) Intermediate1->Step2 Intermediate2 N-benzyl-N-(2,2-difluorocyclopropylmethyl)amine Step2->Intermediate2 Step3 Step 3: Amide Coupling (Pyrazole acid chloride) Intermediate2->Step3 FinalProduct Final SDHI Fungicide Step3->FinalProduct

Caption: Hypothetical synthesis workflow for a difluorocyclopropyl-containing fungicide.

Bioassay_Workflow Start Isolate Fungal Mitochondria Step1 Prepare Reaction Mixture (Buffer, Succinate, DCPIP) Start->Step1 Step2 Add Test Compound & Mitochondria (Pre-incubate) Step1->Step2 Step3 Initiate Reaction with PMS Step2->Step3 Step4 Measure Absorbance at 600 nm (Kinetic Mode) Step3->Step4 Analysis Calculate % Inhibition & IC50 Step4->Analysis

Caption: Experimental workflow for the in vitro SDH inhibition assay.

References

Application Notes and Protocols: Step-by-Step Protocol for Difluorocyclopropanation of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of gem-difluorocyclopropane moieties into organic molecules is a topic of significant interest in medicinal chemistry and materials science. These structural motifs can impart unique conformational constraints and alter electronic properties, often leading to enhanced metabolic stability and binding affinity of drug candidates. This document provides a detailed protocol for the difluorocyclopropanation of allyl alcohol using trimethyl(trifluoromethyl)silane (TMSCF₃) as a difluorocarbene precursor, initiated by sodium iodide (NaI). This method offers a practical and efficient approach for the synthesis of (2,2-difluorocyclopropyl)methanol.

Data Presentation

Table 1: Reagents and Product Characterization

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
Allyl AlcoholC₃H₆O58.08Starting Material
Trimethyl(trifluoromethyl)silane (TMSCF₃)C₄H₉F₃Si142.20Difluorocarbene Precursor
Sodium Iodide (NaI)NaI149.89Initiator
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
(2,2-Difluorocyclopropyl)methanolC₄H₆F₂O108.09Product

Table 2: Reaction Parameters and Expected Output

ParameterValue
Stoichiometry (Allyl Alcohol : TMSCF₃ : NaI)1 : 2.0 : 2.2
SolventAnhydrous Tetrahydrofuran (THF)
Temperature110 °C
Reaction Time12-24 hours
Expected Yield60-75%

Table 3: Spectroscopic Data for (2,2-Difluorocyclopropyl)methanol

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR (CDCl₃)~3.7 (CH₂)d
~1.8 (CH)m
~1.5 (CH₂)m
¹³C NMR (CDCl₃)~114 (CF₂)t
~64 (CH₂-OH)s
~28 (CH)t
~20 (CH₂)t

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Experimental Protocol

This protocol is adapted from general procedures for the difluorocyclopropanation of alkenes.[1]

Materials:

  • Allyl alcohol

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium iodide (NaI), dried under vacuum

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium iodide (2.2 equivalents).

    • Add anhydrous THF via syringe.

    • Add allyl alcohol (1.0 equivalent) to the stirred suspension.

  • Addition of Reagent:

    • Carefully add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 equivalents) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 110 °C and maintain vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose any remaining iodine.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with water and then with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2,2-difluorocyclopropyl)methanol as a colorless oil.

Mandatory Visualization

Reaction_Mechanism cluster_initiation Initiation cluster_carbene_generation Difluorocarbene Generation cluster_cyclopropanation Cyclopropanation NaI NaI I- I⁻ NaI->I- Dissociation TMSCF3 TMSCF₃ I-->TMSCF3 Nucleophilic Attack CF3- [CF₃]⁻ TMSCF3->CF3- Deprotonation CF2 :CF₂ CF3-->CF2 α-elimination F- F⁻ CF2->F- Allyl_Alcohol Allyl Alcohol CF2->Allyl_Alcohol [2+1] Cycloaddition Product (2,2-Difluorocyclopropyl)methanol Allyl_Alcohol->Product

Caption: Reaction mechanism for the difluorocyclopropanation of allyl alcohol.

Experimental_Workflow Reaction_Setup Reaction Setup: - Add NaI and THF to a flame-dried flask. - Add Allyl Alcohol. Reagent_Addition Add TMSCF₃ Reaction_Setup->Reagent_Addition Reaction Heat to 110 °C (12-24 h) Reagent_Addition->Reaction Workup Work-up: - Quench with Na₂S₂O₃. - Extract with Et₂O or EtOAc. - Wash with H₂O and brine. - Dry over MgSO₄. Reaction->Workup Purification Purification: - Concentrate under reduced pressure. - Flash column chromatography. Workup->Purification Product Purified (2,2-Difluorocyclopropyl)methanol Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of (2,2-difluorocyclopropyl)methanol.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of 2-(2,2-Difluorocyclopropyl)ethanol. This compound is a valuable building block in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the gem-difluorocyclopropyl moiety. Derivatization of the hydroxyl group enables the synthesis of a diverse range of analogs, including esters, ethers, and silyl ethers, which are crucial for structure-activity relationship (SAR) studies, prodrug strategies, and optimization of pharmacokinetic profiles.

Introduction

The 2,2-difluorocyclopropyl group is increasingly utilized as a bioisostere for various functional groups in drug design. Its introduction can significantly impact a molecule's lipophilicity, metabolic stability, and conformational properties. The hydroxyl group of this compound serves as a key handle for chemical modification. This note details three common and effective derivatization strategies: esterification, etherification, and silylation.

Derivatization Strategies

The primary alcohol of this compound can be readily converted into a variety of functional groups. The following sections outline the general principles and provide specific protocols for common transformations.

Esterification

Esterification is a fundamental transformation for converting alcohols into esters, which can serve as prodrugs or modulate the physicochemical properties of a parent molecule. A common method involves the acylation of the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base.

Diagram 1: General Workflow for Derivatization

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products start This compound ester Esterification start->ester ether Etherification start->ether silyl Silylation start->silyl ester_prod Ester Derivative ester->ester_prod ether_prod Ether Derivative ether->ether_prod silyl_prod Silyl Ether Derivative silyl->silyl_prod

Caption: General workflow for the derivatization of this compound.

Table 1: Representative Data for Esterification of this compound

Reagent (R-COCl)ProductYield (%)Purification Method
Acetyl chloride2-(2,2-Difluorocyclopropyl)ethyl acetate85-95Flash Column Chromatography
Benzoyl chloride2-(2,2-Difluorocyclopropyl)ethyl benzoate80-90Flash Column Chromatography
Isobutyryl chloride2-(2,2-Difluorocyclopropyl)ethyl isobutyrate82-92Flash Column Chromatography

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 2-(2,2-Difluorocyclopropyl)ethyl acetate

Diagram 2: Esterification Reaction Scheme

G cluster_conditions reactant1 This compound arrow Triethylamine, DCM 0 °C to rt reactant1->arrow plus1 + reactant2 Acetyl Chloride reactant2->arrow product1 2-(2,2-Difluorocyclopropyl)ethyl acetate arrow->product1 product2 Triethylammonium chloride plus2 +

Caption: Reaction scheme for the synthesis of 2-(2,2-Difluorocyclopropyl)ethyl acetate.

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add acetyl chloride to the reaction mixture. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2,2-Difluorocyclopropyl)ethyl acetate.

Etherification

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide or sulfonate.

Table 2: Representative Data for Etherification of this compound

Alkylating AgentProductYield (%)Purification Method
Methyl iodide1-(2-Methoxyethyl)-2,2-difluorocyclopropane70-80Flash Column Chromatography
Benzyl bromide1-(2-(Benzyloxy)ethyl)-2,2-difluorocyclopropane75-85Flash Column Chromatography
Ethyl triflate1-(2-Ethoxyethyl)-2,2-difluorocyclopropane65-75Flash Column Chromatography

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 1-(2-(Benzyloxy)ethyl)-2,2-difluorocyclopropane

Diagram 3: Etherification Reaction Scheme

G cluster_conditions reactant1 This compound arrow 1. NaH, THF, 0 °C 2. rt reactant1->arrow plus1 + reactant2 Benzyl Bromide reactant2->arrow product1 1-(2-(Benzyloxy)ethyl)-2,2-difluorocyclopropane arrow->product1 product2 NaBr + H₂ plus2 +

Caption: Reaction scheme for the synthesis of a benzyl ether derivative.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Silylation

Silylation is a common method for protecting hydroxyl groups or for introducing silyl ethers to modify solubility and volatility, which can be advantageous for analytical purposes such as gas chromatography. Trialkylsilyl chlorides are frequently used as silylating agents in the presence of a base.

Table 3: Representative Data for Silylation of this compound

Silylating AgentProductYield (%)Purification Method
Trimethylsilyl chloride (TMSCl)((2-(2,2-Difluorocyclopropyl)ethoxy)trimethylsilane>95Distillation or direct use
tert-Butyldimethylsilyl chloride (TBDMSCl)tert-Butyl((2-(2,2-difluorocyclopropyl)ethoxy)dimethylsilane90-98Flash Column Chromatography
Triisopropylsilyl chloride (TIPSCl)((2-(2,2-Difluorocyclopropyl)ethoxy)triisopropylsilane85-95Flash Column Chromatography

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of tert-Butyl((2-(2,2-difluorocyclopropyl)ethoxy)dimethylsilane

Diagram 4: Silylation Reaction Scheme

G cluster_conditions reactant1 This compound arrow Imidazole, DMF rt reactant1->arrow plus1 + reactant2 TBDMSCl reactant2->arrow product1 TBDMS-protected alcohol arrow->product1 product2 Imidazolium chloride plus2 +

Caption: Reaction scheme for the TBDMS protection of the alcohol.

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

    • Imidazole (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and imidazole in anhydrous DMF.

    • Add TBDMSCl to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with water (3x) to remove DMF and imidazole hydrochloride.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure silyl ether.

Conclusion

The derivatization of the hydroxyl group in this compound provides a versatile platform for the synthesis of novel analogs with tailored properties. The protocols described herein for esterification, etherification, and silylation are robust and can be adapted to a wide range of reagents to generate diverse chemical libraries for biological screening and drug optimization programs. Careful monitoring of the reactions and appropriate purification techniques are essential for obtaining high yields of pure products.

Application Notes and Protocols: Leveraging 2-(2,2-Difluorocyclopropyl)ethanol for Novel PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved pharmacokinetic properties, and modulated biological activity. The 2,2-difluorocyclopropyl moiety has emerged as a particularly valuable structural motif. It can act as a bioisostere for various functional groups, such as gem-dimethyl groups or carbonyls, offering a unique combination of steric and electronic properties.[1] In the realm of Positron Emission Tomography (PET), the development of novel imaging agents that can accurately trace biological processes in vivo is paramount.[2][3] This document outlines the potential application of 2-(2,2-Difluorocyclopropyl)ethanol as a versatile building block for the synthesis of innovative 18F-labeled PET imaging agents.

The this compound scaffold provides a stable, fluorinated core that can be chemically modified and subsequently radiolabeled with fluorine-18 (18F), the most commonly used radionuclide for PET imaging due to its favorable decay characteristics.[2][3] The protocols detailed below describe a hypothetical pathway for the utilization of this building block in the development of a generic PET tracer, from precursor synthesis to final radiolabeling.

Principle of Application: A Building Block Approach

The central strategy involves utilizing this compound as a synthon to introduce the difluorocyclopropyl group into a larger molecule designed to target a specific biological entity (e.g., a receptor, enzyme, or transporter). The ethanol functionality serves as a handle for further chemical elaboration, allowing for its conversion into a more reactive group suitable for conjugation or direct radiolabeling.

This approach offers several advantages:

  • Metabolic Stability: The inherent stability of the C-F bonds within the difluorocyclopropyl ring can prevent in vivo defluorination, a common issue with some fluorinated radiotracers.

  • Bioisosterism: The unique properties of the difluorocyclopropyl group can be exploited to mimic other chemical moieties, potentially leading to improved target affinity and selectivity.[1]

  • Synthetic Accessibility: The protocols outlined demonstrate a plausible and modular synthetic route, allowing for the adaptation to various targeting vectors.

Experimental Protocols

Protocol 1: Synthesis of a Mesylate Precursor from this compound

This protocol describes the conversion of the hydroxyl group of this compound into a good leaving group (mesylate), preparing the molecule for subsequent nucleophilic substitution, including the introduction of a targeting moiety or a precursor for radiolabeling.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(2,2-difluorocyclopropyl)ethyl methanesulfonate.

Protocol 2: [18F]-Radiolabeling of a Notional Precursor

This protocol outlines a hypothetical, late-stage radiofluorination of a precursor derived from the mesylate synthesized in Protocol 1. For this example, we will assume the mesylate has been reacted with a suitable nucleophile containing a leaving group for radiofluorination, such as a tosylate. The direct radiofluorination of the mesylate is also a possibility but may require harsher conditions.

Materials:

  • 18F-Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)

  • Kryptofix 2.2.2 (K2.2.2.)

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • The notional precursor (e.g., a tosylated derivative of a molecule functionalized with the 2-(2,2-difluorocyclopropyl)ethyl moiety)

  • C18 Sep-Pak cartridge

  • HPLC system for purification

  • Sterile water for injection

  • Ethanol

Procedure:

  • Elute the [18F]Fluoride from the anion exchange cartridge with a solution of K2.2.2. and K2CO3 in a mixture of acetonitrile and water into a reaction vessel.

  • Azeotropically dry the [18F]fluoride/K2.2.2./K2CO3 complex by heating under a stream of nitrogen.

  • Dissolve the notional precursor (typically 5-10 mg) in anhydrous acetonitrile and add it to the dried [18F]fluoride complex.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-20 minutes), monitoring the reaction by radio-TLC.

  • After cooling, quench the reaction with water.

  • Load the crude reaction mixture onto a semi-preparative HPLC column for purification.

  • Collect the fraction corresponding to the 18F-labeled product.

  • Remove the HPLC solvent under reduced pressure.

  • Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).

  • Perform quality control tests, including radiochemical purity (by radio-HPLC), residual solvent analysis, and sterility testing.

Data Presentation

The following tables present hypothetical data for the synthesis and radiolabeling protocols described above. These values are for illustrative purposes and would need to be determined experimentally for a specific target molecule.

Table 1: Synthesis of 2-(2,2-difluorocyclopropyl)ethyl methanesulfonate

ParameterValue
Starting MaterialThis compound
Product2-(2,2-difluorocyclopropyl)ethyl methanesulfonate
Reaction Yield85-95%
Purity (by 1H NMR)>98%
AppearanceColorless oil

Table 2: [18F]-Radiolabeling of a Notional Precursor

ParameterValue
PrecursorNotional Tosylated Precursor
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity (after HPLC)>99%
Molar Activity1.5-3.0 GBq/µmol
Total Synthesis Time60-90 minutes

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Precursor Synthesis cluster_conjugation Intermediate Step (Hypothetical) cluster_radiolabeling Protocol 2: Radiolabeling cluster_qc Quality Control start This compound step1 Mesylation (MsCl, Et3N) start->step1 product1 2-(2,2-Difluorocyclopropyl)ethyl Methanesulfonate step1->product1 step2 Conjugation to Targeting Moiety product1->step2 product2 Radiolabeling Precursor step2->product2 step3 Nucleophilic Substitution product2->step3 f18 [18F]Fluoride f18->step3 product3 [18F]-Labeled PET Tracer step3->product3 qc HPLC Purification & Quality Control product3->qc

Caption: Workflow for PET tracer synthesis.

bioisosterism_concept cluster_original Original Moiety cluster_replacement Bioisostere cluster_properties Impact on Properties original gem-Dimethyl or Carbonyl replacement 2,2-Difluorocyclopropyl original->replacement Bioisosteric Replacement prop1 Enhanced Metabolic Stability replacement->prop1 Bioisosteric Replacement prop2 Modulated Lipophilicity replacement->prop2 Bioisosteric Replacement prop3 Altered Conformation replacement->prop3 Bioisosteric Replacement prop4 Improved Pharmacokinetics replacement->prop4 Bioisosteric Replacement

Caption: Bioisosterism of the difluorocyclopropyl group.

References

Troubleshooting & Optimization

Optimizing reaction yield for 2-(2,2-Difluorocyclopropyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,2-Difluorocyclopropyl)ethanol. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no yield of this compound is observed. What are the potential causes?

A1: Low or no product yield can stem from several factors related to the difluorocarbene generation and its reaction with 3-buten-1-ol.

  • Inefficient Difluorocarbene Generation: The thermal decomposition of the difluorocarbene precursor, such as sodium chlorodifluoroacetate, is temperature-sensitive. Insufficient heating will lead to poor carbene formation.[1]

  • Moisture in the Reaction: Difluorocarbene is highly reactive and can be quenched by water. The presence of moisture in the solvent, reagents, or glassware will significantly reduce the yield.

  • Substrate Volatility: 3-buten-1-ol is a relatively volatile starting material. If the reaction is conducted at high temperatures in an open or poorly sealed system, loss of the substrate can occur.

  • Side Reactions of the Hydroxyl Group: The free hydroxyl group of 3-buten-1-ol can potentially react with the difluorocarbene, although this is generally less favorable than addition to the double bond.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the difluorocarbene precursor is dry.

  • Optimize Reaction Temperature: Ensure the reaction temperature is optimal for the chosen difluorocarbene precursor. For sodium chlorodifluoroacetate in a high-boiling solvent like diglyme, temperatures around 180-190°C are typically required.[1]

  • Use a Sealed Reaction Vessel: Employ a sealed reaction vessel or a reflux condenser to prevent the loss of volatile reactants and intermediates.

  • Protecting Group Strategy: If side reactions involving the hydroxyl group are suspected, consider protecting it with a suitable protecting group (e.g., silyl ether) before the cyclopropanation step, followed by deprotection.

Q2: The reaction is slow or incomplete, even at the recommended temperature. How can the reaction rate be improved?

A2: Slow or incomplete reactions can often be accelerated by modifying the reaction conditions or the choice of reagents.

  • Choice of Difluorocarbene Precursor: Sodium bromodifluoroacetate generally decomposes at a lower temperature than sodium chlorodifluoroacetate, leading to more efficient difluorocarbene formation at milder conditions.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times for difluorocyclopropanation, often from hours to minutes.[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate. High-boiling aprotic polar solvents like diglyme or triglyme are commonly used for thermal decomposition of halodifluoroacetate salts.[1]

Optimization Strategies:

  • Switch to a More Reactive Precursor: Consider using sodium bromodifluoroacetate instead of sodium chlorodifluoroacetate for reactions at lower temperatures.

  • Employ Microwave Synthesis: If available, a microwave reactor can be used to accelerate the reaction. A typical condition is microwave irradiation in THF at 170°C for a few minutes.[2]

Q3: Multiple unidentified byproducts are observed in the crude reaction mixture by GC-MS analysis. What are their likely identities and how can their formation be minimized?

A3: The formation of byproducts is a common challenge in difluorocyclopropanation reactions.

  • Oligomerization/Polymerization: Under harsh reaction conditions, the alkene substrate can undergo polymerization.

  • Insertion into C-H bonds: Although less common, difluorocarbene can insert into C-H bonds.

  • Reaction with Solvent: At high temperatures, the carbene may react with the solvent.

Minimization Strategies:

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures.

  • Use an Excess of the Alkene: Using a slight excess of 3-buten-1-ol can favor the desired bimolecular reaction over side reactions of the carbene.

  • Purification: Effective purification techniques, such as fractional distillation or column chromatography, are crucial for isolating the desired product from byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct and common starting material is 3-buten-1-ol. The difluorocyclopropanation of its terminal double bond yields the target molecule.

Q2: Which difluorocarbene precursors are most suitable for this synthesis?

A2: The most commonly used and commercially available precursors for generating difluorocarbene are:

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A widely used, cost-effective reagent that generates difluorocarbene upon thermal decomposition.[1]

  • Sodium Bromodifluoroacetate (BrCF₂CO₂Na): A more reactive alternative to the chloro-analogue, allowing for lower reaction temperatures.[1]

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): A versatile reagent that can generate difluorocarbene under different conditions, often initiated by a fluoride source like sodium iodide.

Q3: What are the typical reaction conditions for the difluorocyclopropanation of 3-buten-1-ol?

A3: Typical conditions depend on the chosen precursor. For thermal decomposition of sodium chlorodifluoroacetate, the reaction is generally carried out in a high-boiling solvent like diglyme at temperatures ranging from 180°C to 190°C.[1] When using microwave irradiation, the reaction can be performed in a lower-boiling solvent such as THF at around 170°C for a much shorter duration.[2]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling byproducts. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.

Data Presentation

Table 1: Comparison of Halodifluoroacetate Precursors for Difluorocyclopropanation

EntryPrecursorTemperature (°C)Time (min)Yield (%)
1ClCF₂CO₂Na1802096
2ClCF₂CO₂Na1502064
3BrCF₂CO₂Na1502099
4BrCF₂CO₂Na1202076

Data based on the difluorocyclopropanation of 1,1-diphenylethene and is intended for comparative purposes.[1] Yields for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Thermal Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol describes a general procedure for the synthesis of this compound using sodium chlorodifluoroacetate as the difluorocarbene precursor.

Materials:

  • 3-buten-1-ol

  • Sodium chlorodifluoroacetate

  • Diglyme (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add sodium chlorodifluoroacetate (typically 2-3 equivalents relative to the alkene).

  • Add anhydrous diglyme to the flask to create a stirrable suspension.

  • Add 3-buten-1-ol (1 equivalent) to the mixture.

  • Heat the reaction mixture to 180-190°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 3-buten-1-ol, Sodium Chlorodifluoroacetate, and Anhydrous Diglyme start->reagents 1 setup Set up Reaction under Inert Atmosphere reagents->setup 2 heat Heat to 180-190°C with Stirring setup->heat 3 monitor Monitor by GC-MS heat->monitor 4 cool Cool to Room Temperature monitor->cool 5 extract Aqueous Work-up and Extraction cool->extract 6 dry Dry and Filter Organic Layer extract->dry 7 concentrate Concentrate under Reduced Pressure dry->concentrate 8 distill Fractional Distillation concentrate->distill 9 product This compound distill->product 10

Caption: Experimental workflow for the synthesis of this compound.

References

Purification of crude 2-(2,2-Difluorocyclopropyl)ethanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(2,2-Difluorocyclopropyl)ethanol by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for the purification of a polar compound like this compound on silica gel is a solvent system of ethyl acetate in hexanes. You can begin with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q2: My compound is not moving off the baseline of the TLC plate, even with high concentrations of ethyl acetate. What should I do?

If this compound remains at the origin, the eluent is not polar enough. You can increase the mobile phase polarity by adding a small amount of methanol to the ethyl acetate/hexanes mixture (e.g., 1-5% methanol). For very polar compounds, a dichloromethane/methanol solvent system can also be effective.[1]

Q3: I am observing streaking or tailing of my compound spot on the TLC plate and during column elution. How can I resolve this?

Tailing is a common issue with polar compounds like alcohols on silica gel. This can be caused by strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a polar modifier: Incorporating a small amount of a more polar solvent like methanol in your eluent can help to reduce tailing.

  • Use a deactivated stationary phase: Consider using silica gel that has been treated to reduce its acidity.

  • Switch to a different stationary phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) might be a better alternative.[1][2]

Q4: My purified fractions contain an unknown impurity that was not visible in the crude material. What could be the cause?

This could indicate that your compound is degrading on the silica gel column.[3] Fluorinated alcohols can sometimes be sensitive to the acidic nature of silica gel. To check for on-column decomposition, you can perform a 2D TLC analysis.[3][4] If decomposition is confirmed, you might need to use a deactivated silica gel, or switch to a less acidic stationary phase like alumina.

Q5: How should I load my crude sample onto the column?

For optimal separation, the sample should be loaded in a concentrated band with the minimum amount of solvent.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary for solubility.[3] Carefully apply the solution to the top of the column bed.

  • Dry Loading: If the compound has poor solubility in the column eluent, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexanes, or add a small amount of methanol.[1][4] For very polar compounds, a solvent system containing ammonia might be necessary.[4]
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/acetone, ethyl acetate/methanol) to maximize the difference in Rf values between your product and the impurities.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. Start with a lower concentration of the polar solvent (e.g., switch from 20% to 5% ethyl acetate in hexanes).
Cracks or channels in the silica bed Improper column packing.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel.
The compound appears to have decomposed on the column The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before developing.[4] If unstable, consider using deactivated silica, alumina, or Florisil as the stationary phase.[4]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that may require optimization based on the specific impurities present in your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Insert a cotton or glass wool plug at the bottom.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Add a protective layer of sand on top of the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal volume of the initial eluent. Pipette the solution evenly onto the top layer of sand. Allow the sample to adsorb onto the silica.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column without disturbing the sand layer.

  • Apply gentle pressure to the top of the column to start the elution.

  • Begin collecting fractions.

  • If a gradient elution is required, gradually increase the polarity of the solvent system.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification TLC_Analysis Run TLC with various solvent systems Start->TLC_Analysis Good_Separation Good Separation? (Rf ~0.2-0.4, good spot shape) TLC_Analysis->Good_Separation Pack_Column Pack Column with Silica Gel Good_Separation->Pack_Column Yes No_Movement Compound at Baseline? Good_Separation->No_Movement No Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Run_Column Run Column & Collect Fractions Load_Sample->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Decomposition Decomposition on Column? Analyze_Fractions->Decomposition Combine_Pure Combine Pure Fractions & Evaporate End Purified Product Combine_Pure->End Streaking Streaking/Tailing? Streaking->Pack_Column No Add_Modifier Add Polar Modifier (e.g., MeOH) Streaking->Add_Modifier Yes Change_Stationary_Phase Consider Alternative Stationary Phase (Alumina, C18) Streaking->Change_Stationary_Phase Persistent Add_Modifier->TLC_Analysis Change_Stationary_Phase->TLC_Analysis No_Movement->Streaking No Increase_Polarity Increase Eluent Polarity No_Movement->Increase_Polarity Yes Increase_Polarity->TLC_Analysis Decomposition->Combine_Pure No Deactivated_Silica Use Deactivated Silica Decomposition->Deactivated_Silica Yes Deactivated_Silica->Pack_Column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(2,2-difluorocyclopropyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the difluorocyclopropanation of an appropriate alkene precursor, typically an allylic alcohol derivative. This is most commonly achieved by the generation of difluorocarbene (:CF₂) and its subsequent [2+1] cycloaddition to the double bond of a molecule like 3-buten-1-ol. Several reagents can be used to generate difluorocarbene, with the Ruppert-Prakash reagent (TMSCF₃) being a popular choice due to its relative safety and efficiency.[1] Other methods include the use of sodium chlorodifluoroacetate (ClCF₂COONa) or dibromodifluoromethane (CBr₂F₂).[1][2]

Q2: What is the general reaction scheme for the synthesis of this compound?

A2: The general reaction involves the in-situ generation of difluorocarbene, which then reacts with 3-buten-1-ol to form the desired product. The overall transformation is the addition of a CF₂ unit across the double bond of the starting material.

Q3: Are there any large-scale synthesis protocols available for difluorocyclopropanation?

A3: Yes, protocols for the difluorocyclopropanation of various alkenes, including N-Boc-protected amines, have been successfully scaled up to the 100-gram scale without a significant decrease in yield.[3] Continuous flow technology also presents a scalable and safe option for the generation and reaction of difluorocarbene, minimizing risks associated with high pressure and temperature.[4]

Troubleshooting Guide: Byproduct Identification and Mitigation

Issue: Presence of Unexpected Peaks in GC-MS or NMR Analysis

The formation of byproducts can complicate the purification process and reduce the overall yield of this compound. Below is a guide to identifying and mitigating common byproducts.

Potential Byproducts and Their Origins:

Byproduct NamePotential OriginMitigation Strategies
Unreacted 3-buten-1-ol Incomplete reaction due to insufficient difluorocarbene, low reaction temperature, or short reaction time.- Ensure an adequate excess of the difluorocarbene precursor. - Optimize reaction temperature and time based on the chosen method. - Monitor the reaction progress by TLC or GC-MS.
Trimethylsilyl fluoride (TMSF) or other silyl ethers When using the Ruppert-Prakash reagent (TMSCF₃), the trifluoromethyl anion can react with the hydroxyl group of the starting material or product.- Protect the hydroxyl group of 3-buten-1-ol with a suitable protecting group (e.g., silyl ether) before the cyclopropanation step. - Use a slow addition protocol for the Ruppert-Prakash reagent.
Polymeric materials Difluorocarbene can self-polymerize, especially at higher concentrations.- Maintain a low concentration of difluorocarbene by slow addition of the precursor. - Ensure efficient stirring to promote reaction with the alkene.
Insertion products Difluorocarbene can potentially insert into O-H or C-H bonds, although this is generally less favorable than addition to the double bond.- Optimize reaction conditions (temperature, solvent) to favor cycloaddition.
Ring-opened products (β-monofluoroallylic alcohols) Although less common under typical synthesis conditions, the difluorocyclopropane ring can be unstable under certain conditions (e.g., strong nucleophiles or electrophiles during workup or purification).[5]- Use mild workup and purification conditions. Avoid strong acids or bases.

Experimental Protocols

Key Experiment: Difluorocyclopropanation of 3-buten-1-ol using Ruppert-Prakash Reagent

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-buten-1-ol

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

  • Add 3-buten-1-ol (1.0 equivalent) and sodium iodide (0.1-0.2 equivalents) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_start Starting Materials cluster_main Main Reaction cluster_product Desired Product cluster_byproducts Potential Byproducts Butenol 3-Buten-1-ol Reaction Difluorocyclopropanation Butenol->Reaction Alkene Substrate SilylEther Silyl Ether Byproduct Butenol->SilylEther Side Reaction with -OH group Reagent Difluorocarbene Source (e.g., TMSCF3/NaI) Reagent->Reaction :CF2 Generation Polymer Polymerization Reagent->Polymer Self-Reaction Product This compound Reaction->Product Desired Pathway Unreacted Unreacted 3-Buten-1-ol Reaction->Unreacted Incomplete Reaction

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Impure Product Detected (GC-MS, NMR) Identify Identify Byproduct(s) (Mass, fragmentation, shifts) Start->Identify Unreacted High level of starting material? Identify->Unreacted Silyl Silyl ether byproduct? Identify->Silyl Polymer Polymeric residue? Identify->Polymer Unreacted->Silyl No Optimize_Conditions Optimize Reaction: - Increase reagent excess - Increase temperature/time Unreacted->Optimize_Conditions Yes Silyl->Polymer No Protect_OH Protect -OH group prior to reaction Silyl->Protect_OH Yes Slow_Addition Use slow addition of carbene precursor Polymer->Slow_Addition Yes End Pure Product Polymer->End No/Resolved Optimize_Conditions->End Protect_OH->End Slow_Addition->End

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.

References

Technical Support Center: Enhancing the Stability of Difluorocarbene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorocarbene precursors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My difluoromethylation reaction is giving low yields. Could my difluorocarbene precursor be the problem?

A1: Yes, low yields are often attributed to the degradation of the difluorocarbene precursor. Precursor instability can lead to premature decomposition and a lower concentration of the active difluorocarbene species available for your reaction. It is crucial to ensure the precursor has been stored and handled correctly.

Q2: How can I tell if my difluorocarbene precursor has degraded?

A2: Visual inspection can sometimes be informative. For solid precursors, look for changes in color or texture. For liquid precursors, check for discoloration or the formation of precipitates. However, chemical degradation is not always visible. A reliable method to check for degradation is to run a small-scale control reaction with a well-characterized substrate that is known to react efficiently. Additionally, 19F NMR spectroscopy can be used to monitor the purity of the precursor and detect the presence of decomposition products.[1][2]

Q3: What are the most common causes of precursor instability?

A3: The primary factors affecting the stability of difluorocarbene precursors are:

  • Moisture and Air: Many precursors are sensitive to hydrolysis and oxidation.[3][4]

  • Temperature: Elevated temperatures can accelerate the decomposition of thermally labile precursors.

  • pH: Precursors that require basic conditions for activation can decompose if the pH is not carefully controlled. Conversely, some precursors are unstable under acidic conditions.

  • Light: Some compounds are photosensitive and can degrade upon exposure to light.

Q4: Which difluorocarbene precursor is most suitable for base-sensitive substrates?

A4: For base-sensitive substrates, it is best to use a precursor that generates difluorocarbene under neutral conditions. Difluoromethylene phosphobetaine (Ph3P+CF2CO2–, PDFA) is an excellent choice as it generates difluorocarbene upon heating, without the need for a base.[3][5] Silyl-based precursors like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) can also be used under neutral or even slightly acidic conditions.[1][6][7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Low Reaction Yields

If you are experiencing inconsistent or low yields in your difluoromethylation reactions, follow this troubleshooting workflow to diagnose potential issues with your precursor's stability.

Troubleshooting_Yield start Low or Inconsistent Yields check_storage Verify Precursor Storage Conditions (Cool, Dry, Inert Atmosphere?) start->check_storage check_handling Review Handling Procedures (Minimal exposure to air/moisture?) check_storage->check_handling run_control Perform Control Reaction (with a reliable substrate) check_handling->run_control yield_ok Yield is as Expected run_control->yield_ok Yes yield_low Yield is Low run_control->yield_low No nmr_analysis Analyze Precursor by 19F NMR nmr_ok NMR shows high purity nmr_analysis->nmr_ok Yes nmr_bad NMR shows degradation products nmr_analysis->nmr_bad No precursor_ok Precursor is Stable. Troubleshoot other reaction parameters. yield_ok->precursor_ok yield_low->nmr_analysis precursor_degraded Precursor has Degraded. Obtain a fresh batch. nmr_ok->precursor_ok nmr_bad->precursor_degraded

Diagram 1: Troubleshooting workflow for low reaction yields.
Issue 2: Reaction Fails to Initiate

If your reaction does not start, it could be due to an issue with the generation of the difluorocarbene.

Troubleshooting_Initiation start Reaction Fails to Initiate check_reagents Verify all Reagents and Solvents (Correct stoichiometry, dry solvents?) start->check_reagents check_temp Confirm Reaction Temperature (Is it sufficient for carbene generation?) check_reagents->check_temp base_activated Is the precursor base-activated? check_temp->base_activated check_base Check Base Strength and Addition (Sufficiently strong? Added correctly?) base_activated->check_base Yes thermally_activated Is the precursor thermally activated? base_activated->thermally_activated No precursor_issue Suspect Precursor Inactivity check_base->precursor_issue increase_temp Gradually Increase Temperature (Monitor for decomposition) thermally_activated->increase_temp Yes end Consult Literature for Optimal Conditions thermally_activated->end No increase_temp->precursor_issue precursor_issue->end

Diagram 2: Troubleshooting workflow for reaction initiation failure.

Data Presentation: Comparative Stability of Common Difluorocarbene Precursors

PrecursorFormulaFormActivation MethodStability & Handling Considerations
Sodium Chlorodifluoroacetate ClCF₂CO₂NaSolidThermal (high temp)Hygroscopic and deliquescent, making it difficult to handle.[4] Requires high temperatures for decarboxylation.
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) TMSCF₃LiquidNucleophilic activationVolatile.[5] A versatile reagent but requires an initiator.
(Bromodifluoromethyl)trimethylsilane TMSCF₂BrLiquidNucleophilic activationVolatile.[5] Can be used under mild, weakly basic or acidic conditions.[10] Considered a privileged and versatile precursor.[11]
Difluoromethylene phosphobetaine (PDFA) Ph₃P⁺CF₂CO₂⁻SolidThermalBench-stable and easy to handle.[12] Generates difluorocarbene under neutral conditions simply by heating, avoiding the need for a base.[3][5]
Diethyl bromodifluoromethylphosphonate BrCF₂P(O)(OEt)₂LiquidBasic hydrolysisCommercially available and considered environmentally benign. Undergoes facile P-C bond cleavage under basic conditions.

Experimental Protocols

Protocol 1: General Handling and Storage of Difluorocarbene Precursors

To ensure the longevity of your difluorocarbene precursors, adhere to the following general procedures:

  • Storage: Store all precursors in a cool, dry, and dark place. A refrigerator or freezer is recommended for thermally sensitive compounds. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.[13][14][15]

  • Inert Atmosphere Handling: For liquid precursors, use syringe techniques under an inert atmosphere to transfer the reagent. For solid precursors, handle them in a glovebox or under a stream of inert gas.

  • Moisture Control: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the precursor.

  • Labeling: Clearly label all containers with the name of the compound, date of receipt, and date of first opening. For time-sensitive materials, also include an expiration date.[16]

Protocol 2: Small-Scale Control Reaction to Test Precursor Activity

This protocol can be used to assess the viability of a new or stored batch of a difluorocarbene precursor.

Materials:

  • Your difluorocarbene precursor (e.g., TMSCF₂Br)

  • A reliable nucleophile (e.g., 4-methoxyphenol)

  • Anhydrous solvent (e.g., THF or dioxane)

  • Appropriate activator if required (e.g., a base like potassium tert-butoxide for TMSCF₂Br)

  • Stir bar and oven-dried reaction vial with a septum

Procedure:

  • In a glovebox or under an inert atmosphere, add the nucleophile (e.g., 4-methoxyphenol, 0.1 mmol) and a stir bar to the reaction vial.

  • Add the anhydrous solvent (1 mL).

  • If required, add the activator (e.g., potassium tert-butoxide, 0.2 mmol).

  • Add the difluorocarbene precursor (e.g., TMSCF₂Br, 0.2 mmol) dropwise via syringe at the appropriate temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir for the recommended time (consult literature for the specific precursor and substrate).

  • Quench the reaction appropriately (e.g., with saturated aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Analyze the crude reaction mixture by 19F NMR or GC-MS to determine the conversion to the expected difluoromethylated product.

A high conversion in this control reaction indicates that your precursor is active. Low or no conversion suggests degradation of the precursor.

Protocol 3: Monitoring Precursor Decomposition by 19F NMR Spectroscopy

19F NMR is a powerful tool for assessing the purity of your difluorocarbene precursor.

Procedure:

  • Prepare a sample of your precursor in a suitable deuterated solvent (e.g., CDCl₃, ensuring the solvent is dry).[17][18]

  • Acquire a 19F NMR spectrum.

  • Compare the obtained spectrum with a reference spectrum of a pure sample if available.

  • The presence of unexpected peaks may indicate decomposition products. The integration of these peaks relative to the main precursor signal can give a semi-quantitative measure of degradation. For some precursors, decomposition can be monitored over time by acquiring spectra at regular intervals under specific conditions (e.g., elevated temperature or in the presence of a base).[2]

References

Challenges in the scale-up of 2-(2,2-Difluorocyclopropyl)ethanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(2,2-Difluorocyclopropyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical difluorocyclopropanation step of an allylic alcohol precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Difluorocarbene Generation: The chosen precursor may not be decomposing effectively under the reaction conditions. 2. Low Reactivity of Allylic Alcohol: The double bond of the allylic alcohol may not be sufficiently nucleophilic. 3. Decomposition of Reagents or Product: High reaction temperatures may be causing degradation.1. Optimize Reaction Conditions: Increase the temperature gradually if using thermal decomposition of precursors like sodium chlorodifluoroacetate. For methods using TMSCF₃/NaI, ensure the NaI is anhydrous and the solvent is dry. 2. Choice of Reagent: Consider switching to a more reactive difluorocarbene source. For instance, sodium bromodifluoroacetate decomposes at a lower temperature than sodium chlorodifluoroacetate.[1] 3. Protecting Group Strategy: If the free hydroxyl group is interfering with the reaction, consider protecting it as a silyl ether or another suitable protecting group.
Formation of Significant Byproducts 1. Side Reactions of Difluorocarbene: Difluorocarbene can insert into other bonds or dimerize. 2. Ring-Opening of the Difluorocyclopropane Product: The product may be unstable under the reaction conditions, leading to ring-opened byproducts.[1] 3. Reaction with Solvent: The solvent may be reacting with the difluorocarbene or other reactive intermediates.1. Control Reagent Stoichiometry: Use a moderate excess of the difluorocarbene precursor to favor the desired reaction pathway. 2. Lower Reaction Temperature: If possible, use a method that allows for lower reaction temperatures to minimize side reactions and product decomposition. Microwave-assisted synthesis can sometimes offer better control. 3. Solvent Selection: Use a high-boiling, inert solvent such as diglyme or triglyme for thermal decompositions. For lower temperature methods, ensure the solvent is anhydrous and compatible with all reagents.
Difficulty in Product Purification 1. Co-elution with Starting Material or Byproducts: The product may have similar polarity to other components in the reaction mixture. 2. Volatility of the Product: The product may be lost during solvent removal under reduced pressure. 3. Formation of Emulsions during Work-up: The presence of salts and polar solvents can complicate aqueous work-ups.1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Derivatization of the alcohol to an ester or ether can change its polarity and improve separation. 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. Consider extraction into a higher-boiling solvent before concentration. 3. Modified Work-up: Use brine washes to break emulsions. Alternatively, a non-aqueous work-up followed by direct purification may be possible.
Scale-up Issues 1. Exothermic Reaction: The decomposition of some difluorocarbene precursors can be exothermic, leading to poor temperature control on a larger scale. 2. Heterogeneous Reaction Mixture: Solid reagents like sodium chlorodifluoroacetate can lead to mixing and heat transfer issues. 3. Safety Concerns with Reagents: Some reagents, like those that produce gaseous byproducts, can pose safety risks at scale.1. Controlled Addition: Add the difluorocarbene precursor portion-wise or as a solution to maintain better temperature control. 2. Efficient Stirring: Use mechanical stirring to ensure efficient mixing of heterogeneous mixtures. 3. Reagent Selection for Scale-up: Consider using reagents that are safer and easier to handle at an industrial scale. For example, the use of (bromodifluoromethyl)trimethylsilane has been suggested as a safer alternative to reagents that produce gaseous byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common method involves the [2+1] cycloaddition of difluorocarbene to an allylic alcohol precursor. The difluorocarbene is typically generated in situ from various precursors.

Q2: Which difluorocarbene precursor is best for my experiment?

A2: The choice of precursor depends on the scale of your reaction, the sensitivity of your substrate, and the available equipment. The table below summarizes some common options.

Difluorocarbene Precursor Typical Reaction Conditions Advantages Disadvantages
Sodium Chlorodifluoroacetate (ClCF₂COONa) Thermal decomposition in a high-boiling solvent (e.g., diglyme) at 180-190°C.[1]Readily available and relatively inexpensive.Requires high temperatures, which can lead to byproduct formation and decomposition of sensitive substrates.[1]
Sodium Bromodifluoroacetate (BrCF₂COONa) Thermal decomposition in a high-boiling solvent (e.g., diglyme) at a lower temperature than the chloro-analogue (around 150°C).[1]Decomposes at a lower temperature, offering a milder alternative to ClCF₂COONa.[1]May be more expensive than the chloro-analogue.
(Trifluoromethyl)trimethylsilane (TMSCF₃) / Sodium Iodide (NaI) Reaction in a solvent like THF at around 65°C.[1]Milder reaction conditions, compatible with a wider range of functional groups.[1]Reagents can be more expensive. Requires anhydrous conditions.
Hexafluoropropylene Oxide (HFPO) Thermal decomposition at temperatures above 170°C, often under autoclave conditions.[1]Effective and inexpensive reagent for simple alkenes.[1]Requires high temperatures and specialized high-pressure equipment, making it less suitable for standard laboratory settings.[3]

Q3: My reaction is not going to completion. What can I do?

A3: First, ensure that your reagents are pure and your reaction is being conducted under the recommended conditions (temperature, time, solvent). If the issue persists, consider increasing the equivalents of the difluorocarbene precursor. You can also try a more reactive precursor, such as switching from sodium chlorodifluoroacetate to sodium bromodifluoroacetate or the TMSCF₃/NaI system.[1]

Q4: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A4: A common byproduct can be the result of a ring-opening reaction of the difluorocyclopropane ring, which can be promoted by high temperatures or the presence of certain reagents.[1] Another possibility is the formation of an isomeric product if there are other reactive sites in your starting material. Careful analysis by NMR and MS will be necessary to identify the structure of the byproduct.

Q5: Are there any safety precautions I should be aware of when running these reactions?

A5: Yes. The thermal decomposition of halodifluoroacetate salts can be exothermic and should be carefully controlled, especially on a larger scale. Some difluorocarbene precursors and byproducts may be volatile and/or toxic, so all reactions should be performed in a well-ventilated fume hood. The use of high-pressure equipment like autoclaves requires specialized training and safety protocols.[3]

Experimental Protocols

Protocol 1: Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol is adapted from general procedures for the difluorocyclopropanation of alkenes.

Materials:

  • Allyl alcohol precursor

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Diglyme (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the allyl alcohol precursor (1.0 eq) and anhydrous diglyme.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq).

  • Heat the reaction mixture to 180-190°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove any insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is based on milder conditions for difluorocyclopropanation.[1]

Materials:

  • Allyl alcohol precursor

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium iodide (NaI), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the allyl alcohol precursor (1.0 eq), anhydrous sodium iodide (1.2 eq), and anhydrous THF.

  • Add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 65°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway AllylAlcohol Allylic Alcohol Precursor Product This compound AllylAlcohol->Product Difluorocarbene :CF₂ (Difluorocarbene) Difluorocarbene->Product [2+1] Cycloaddition Precursor Difluorocarbene Precursor (e.g., ClCF₂COONa, TMSCF₃) Precursor->Difluorocarbene Generation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Purity of Reagents) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Adjust_Conditions Adjust Temperature or Reaction Time Conditions_OK->Adjust_Conditions No Increase_Equivalents Increase Equivalents of Difluorocarbene Precursor Conditions_OK->Increase_Equivalents Yes Adjust_Conditions->Check_Conditions Change_Precursor Consider a More Reactive Precursor Increase_Equivalents->Change_Precursor Check_Byproducts Analyze for Byproducts (e.g., Ring-Opened Products) Change_Precursor->Check_Byproducts Optimize_Purification Optimize Purification Method Check_Byproducts->Optimize_Purification

Caption: Troubleshooting workflow for low-yield reactions.

References

Minimizing side reactions in the synthesis of difluorocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of difluorocyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing difluorocyclopropanes?

A1: The most prevalent method is the [2+1] cycloaddition of an alkene with a difluorocarbene (:CF₂).[1] Difluorocarbene is a reactive intermediate generated from various precursors. Common precursors include:

  • Halodifluoroacetates: Sodium chlorodifluoroacetate (ClCF₂COONa) and sodium bromodifluoroacetate (BrCF₂COONa) are classic reagents that generate difluorocarbene upon thermal decomposition.[1][2][3]

  • Trifluoromethyl-containing reagents: Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) is a versatile precursor that can generate difluorocarbene under various conditions, often initiated by a fluoride source or an iodide salt like NaI.[2]

  • Other sources: Other methods include the dehydrohalogenation of chlorodifluoromethane (Freon-22), the decomposition of (triphenylphosphonio)difluoroacetate (PDFA), and the use of organometallic reagents like bis(trifluoromethyl)zinc.[1]

Q2: I am getting a low yield of my desired difluorocyclopropane. What are the common causes?

A2: Low yields in difluorocyclopropanation can stem from several factors:

  • Substrate reactivity: Electron-deficient alkenes are generally less reactive towards the electrophilic difluorocarbene, leading to lower yields compared to electron-rich alkenes.[2]

  • Carbene precursor stability and reactivity: The choice of difluorocarbene precursor and its decomposition rate are crucial. A rapid release of difluorocarbene can lead to side reactions if the alkene concentration is low.

  • Reaction conditions: Temperature, solvent, and reaction time are critical parameters. Suboptimal conditions can lead to decomposition of the product or favor side reactions. For instance, traditional methods using halodifluoroacetates often require high temperatures and long reaction times.[4]

  • Side reactions: The formation of byproducts consumes the difluorocarbene and can complicate purification.

  • Product volatility: Some difluorocyclopropanes are volatile, which can lead to loss during workup and purification.[4]

Q3: What are the typical side reactions observed during difluorocyclopropanation?

A3: Common side reactions include:

  • Reaction with the carbene precursor or its decomposition products: For example, when using TMSCF₃, the trifluoromethyl anion can initiate a cascade of reactions leading to the formation of perfluoroalkenes (e.g., tetrafluoroethylene, hexafluoropropylene).[5]

  • Reaction with solvent or other nucleophiles: Difluorocarbene can react with alcohols, if present, to form difluoromethyl ethers and subsequently orthoformates as side products.[6]

  • Dimerization or oligomerization of the alkene: This can be a competing pathway, especially under harsh reaction conditions.

  • Ring-opening of the difluorocyclopropane product: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, though 1,1-difluorocyclopropanes are generally more stable than their non-fluorinated analogs.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Electron-Deficient Alkenes
Possible Cause Troubleshooting Suggestion Rationale
Low reactivity of the alkene Switch to a more reactive difluorocarbene precursor system like TMSCF₃ with NaI initiator. A "slow addition protocol" for the reagents can be beneficial.[7][8]The TMSCF₃/NaI system is often more effective for less reactive alkenes. Slow addition maintains a low, steady concentration of the reactive carbene, minimizing side reactions and maximizing the chance of reacting with the less nucleophilic alkene.[7]
Inefficient carbene generation Increase the reaction temperature or consider using microwave irradiation, especially with halodifluoroacetate precursors.[4]Higher temperatures or microwave energy can accelerate the decomposition of the precursor to generate the difluorocarbene more efficiently. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4]
Side reactions consuming the carbene Optimize the stoichiometry of the reagents. Use a larger excess of the difluorocarbene precursor.A higher concentration of the carbene can increase the probability of reaction with the electron-deficient alkene.
Issue 2: Formation of Perfluoroalkene Byproducts with TMSCF₃
Possible Cause Troubleshooting Suggestion Rationale
Cascade reaction of trifluoromethyl anion Use a "slow addition" protocol for the TMSCF₃ and/or the initiator.Slow addition helps to control the concentration of the trifluoromethyl anion, which initiates the oligomerization cascade to form perfluoroalkenes.[5]
High local concentration of reagents Ensure efficient stirring and consider a more dilute reaction mixture.Good mixing prevents localized high concentrations of reagents that can favor the side reactions leading to perfluoroalkene formation.
Excess TMSCF₃ Carefully optimize the stoichiometry of TMSCF₃. While an excess is often needed, a very large excess can exacerbate side product formation.Minimizing the excess of TMSCF₃ reduces the pool of reagent available for the perfluoroalkene formation cascade.

Data Presentation

Table 1: Comparison of Difluorocyclopropanation Methods for Styrene

Precursor SystemSolventTemperature (°C)Time (h)Yield (%)Reference
ClCF₂COONaDiglyme180475[2]
BrCF₂COONaDiglyme150195[2]
TMSCF₃ / NaITHF65492[2]
TMSCF₃ / TBATTHF-50 to 251285[2]

Table 2: Effect of Alkene Substitution on Yield using TMSCF₃/NaI

AlkeneProductYield (%)Reference
Styrene (Electron-rich)1,1-difluoro-2-phenylcyclopropane92[2]
4-Chlorostyrene1-(4-chlorophenyl)-2,2-difluorocyclopropane90[2]
Methyl Acrylate (Electron-deficient)methyl 2,2-difluorocyclopropanecarboxylate45[7]
1-Octene (Aliphatic)1,1-difluoro-2-hexylcyclopropane78[2]

Experimental Protocols

Protocol 1: Difluorocyclopropanation of Styrene using TMSCF₃ and NaI

This protocol is adapted from literature procedures for the difluorocyclopropanation of an electron-rich alkene.[2]

Materials:

  • Styrene (1.0 mmol, 104 mg)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 mmol, 284 mg, 0.29 mL)

  • Sodium Iodide (NaI) (0.2 mmol, 30 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add styrene (1.0 mmol) and anhydrous THF (5 mL).

  • Add sodium iodide (0.2 mmol) to the solution.

  • Add TMSCF₃ (2.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes as eluent) to afford 1,1-difluoro-2-phenylcyclopropane.

Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol is a rapid method suitable for various alkenes.[4]

Materials:

  • Alkene (e.g., 1-octene) (1.0 mmol, 112 mg)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) (3.0 mmol, 456 mg)

  • Anhydrous Tetrahydrofuran (THF) (3 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add the alkene (1.0 mmol), sodium chlorodifluoroacetate (3.0 mmol), and anhydrous THF (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 170 °C for 5 minutes with a maximum power of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove any solids and wash the solids with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes as eluent).

Mandatory Visualization

troubleshooting_workflow start Low Yield or Side Products Observed check_alkene Check Alkene Reactivity start->check_alkene electron_rich Electron-Rich Alkene check_alkene->electron_rich High electron_deficient Electron-Deficient Alkene check_alkene->electron_deficient Low optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) electron_rich->optimize_conditions change_precursor Change Difluorocarbene Precursor (e.g., to TMSCF3/NaI) electron_deficient->change_precursor check_side_products Identify Major Side Product(s) optimize_conditions->check_side_products change_precursor->check_side_products perfluoroalkenes Perfluoroalkenes (from TMSCF3) check_side_products->perfluoroalkenes Yes other_byproducts Other Byproducts check_side_products->other_byproducts No slow_addition Implement Slow Addition Protocol perfluoroalkenes->slow_addition purification Optimize Purification Method other_byproducts->purification end Improved Yield and Purity slow_addition->end purification->end

Caption: Troubleshooting workflow for low yields in difluorocyclopropanation.

reagent_selection cluster_alkene Alkene Type cluster_precursor Difluorocarbene Precursor cluster_conditions Typical Conditions alkene_type Alkene Reactivity halodifluoroacetate ClCF2COONa BrCF2COONa alkene_type->halodifluoroacetate Electron-Rich tmscf3 TMSCF3 / NaI alkene_type->tmscf3 Electron-Deficient thermal High Temperature (Conventional Heating or Microwave) halodifluoroacetate->thermal mild Mild Temperature (65 °C) tmscf3->mild

Caption: Logical relationship for selecting reagents and conditions.

References

Technical Support Center: Purification of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual catalyst from 2-(2,2-Difluorocyclopropyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?

The synthesis of gem-difluorocyclopropane derivatives often involves several types of catalysts. The most common methods include the reaction of an alkene with a difluorocarbene source.[1][2][3] Depending on the specific synthetic route, you may encounter residual transition metal catalysts (e.g., palladium, rhodium, copper) if cross-coupling or C-H activation strategies are used, or phase-transfer catalysts (e.g., tetraalkylammonium salts) for difluorocarbene generation.[1][2][4]

Q2: Why is it critical to remove residual catalyst from the final product?

For drug development professionals, removing residual metal catalysts is crucial as they can be toxic and are strictly regulated by agencies like the FDA. In research and process development, residual catalysts can interfere with subsequent reaction steps, cause product degradation, or lead to inaccurate analytical results.[5][6]

Q3: What are the primary methods for removing residual catalysts from my product?

The main strategies for catalyst removal include:

  • Filtration: Effective for heterogeneous (insoluble) catalysts.[7][8]

  • Adsorption/Scavenging: Using materials like activated carbon, silica gel, or specialized scavenger resins that bind to the metal.[8][9][10]

  • Chromatography: A highly effective method for removing both soluble and insoluble impurities.[7]

  • Extraction: Partitioning the catalyst or the product between two immiscible liquid phases.[7]

  • Precipitation/Crystallization: Inducing the catalyst to precipitate out of the solution, or crystallizing the desired product away from impurities.[7]

  • Distillation: Useful if there is a significant difference in boiling points between the product and the catalyst complex, though less common for non-volatile metal catalysts.[11]

Q4: How can I determine the level of residual catalyst in my sample of this compound?

Highly sensitive analytical techniques are required to quantify trace amounts of residual metals. The most common method is Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), which can provide accurate and reproducible quantification of various elements.[6] For organic-based catalysts or ligands, techniques like HPLC and GC-MS may be applicable.[12]

Troubleshooting Guides

Problem 1: Filtration is ineffective at removing the catalyst.
  • Symptom: After passing the reaction mixture through a standard filter or a Celite pad, the filtrate remains colored or subsequent analysis shows high levels of residual catalyst.

  • Possible Cause 1: Soluble Catalyst Species: The catalyst may be homogeneous and fully dissolved in the solvent. Filtration is only effective for heterogeneous (solid) catalysts.[8]

    • Solution: Switch to a method suitable for soluble catalysts. Consider using a metal scavenger, performing column chromatography, or attempting to precipitate the catalyst by adding an anti-solvent.[7][8]

  • Possible Cause 2: Colloidal Metal Particles: The catalyst may have formed fine colloidal particles that can pass through standard filter media.[7]

    • Solution 1: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[8]

    • Solution 2: Treat the solution with an adsorbent like activated carbon or a flocculating agent to aggregate the particles before filtration through a Celite pad.[8]

Problem 2: Low product recovery after purification by chromatography.
  • Symptom: Significant loss of this compound after running a silica gel column.

  • Possible Cause 1: Product Adsorption: As an alcohol, your product is polar and can strongly adhere to the silica gel stationary phase, leading to difficult elution and streaking.

    • Solution 1: Adjust the eluent polarity. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in hexanes). Adding a small amount of a more polar solvent like methanol or triethylamine (if your compound is basic) can help overcome strong interactions.

    • Solution 2: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a different type of silica (e.g., deactivated silica).

  • Possible Cause 2: Product Instability: The product may be sensitive to the acidic nature of standard silica gel.

    • Solution: Use deactivated (neutral) silica gel, which can be prepared by treating silica with a base like triethylamine in the eluent system.

Problem 3: Metal scavenger is not reducing catalyst levels sufficiently.
  • Symptom: Residual metal content remains above the acceptable limit after treatment with a scavenger resin.

  • Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific metal or its oxidation state in the reaction mixture. For example, thiol-based scavengers are generally effective for Pd(II).[8]

    • Solution: Test a small panel of different scavengers to find the most effective one for your system.[8] Ensure the scavenger is compatible with your solvent.[8]

  • Possible Cause 2: Insufficient Loading or Reaction Time: The amount of scavenger or the contact time may be inadequate for complete removal.

    • Solution: Increase the equivalents of the scavenger resin, increase the stirring time, or gently heat the mixture if the product is thermally stable. Follow the manufacturer's recommendations for optimal performance.

Data Presentation

Table 1: Comparison of Common Catalyst Removal Techniques

MethodTarget Catalyst TypeTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Heterogeneous / Precipitated>95% for insoluble metalsSimple, fast, low cost.[7]Ineffective for soluble or colloidal catalysts.[8]
Activated Carbon Soluble (e.g., Pd)80-99%Broad applicability, low cost.Can adsorb the product, leading to yield loss.[13]
Scavenger Resins Soluble (e.g., Pd, Ru, Rh)>99%High selectivity, high efficiency.[9]Higher cost, requires screening for optimal resin.[8]
Silica Gel Chromatography Soluble and Insoluble>99.5%Very high purity, removes other impurities.Can be time-consuming, potential for product loss on the column.[7]
Liquid-Liquid Extraction Soluble (requires partitioning)VariableScalable, can remove some polar/ionic species.Often inefficient for neutral metal complexes, requires suitable solvent system.[7]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst by Celite Filtration

This protocol is designed for removing insoluble metal catalysts.

  • Prepare the Funnel: Place a piece of filter paper in a Büchner or sintered glass funnel.

  • Create the Celite Pad: Add a 1-2 cm thick layer of Celite onto the filter paper. Gently press down to create a compact, level bed.[8]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.

  • Filter the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[8]

  • Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.

  • Wash: Wash the Celite pad with fresh solvent to ensure all of the desired product is recovered.[8]

  • Collect Filtrate: The collected filtrate contains the product, free from the insoluble catalyst.[8]

Protocol 2: Using a Thiol-Based Scavenger Resin for Palladium Removal

This protocol is for removing soluble palladium species.

  • Select the Scavenger: Choose a thiol-functionalized silica or polymer resin suitable for your solvent system.

  • Add Scavenger to Mixture: To the crude reaction mixture, add the scavenger resin (typically 5-10 wt% relative to the reaction mixture, or as recommended by the manufacturer).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined empirically.

  • Filter: Remove the resin by filtration, washing the collected resin with a fresh portion of the solvent to recover any adsorbed product.

  • Analyze: Concentrate the filtrate and analyze a sample for residual palladium content using a suitable analytical method like ICP-OES.

Visualization

G start Start: Crude Product Mixture (this compound + Catalyst) catalyst_type Is the catalyst heterogeneous (solid)? start->catalyst_type filtration Perform Filtration through Celite Pad catalyst_type->filtration Yes soluble_catalyst Catalyst is Homogeneous (Soluble) catalyst_type->soluble_catalyst No analysis1 Analyze Filtrate for Residual Catalyst filtration->analysis1 analysis1->soluble_catalyst > Target Level (Colloidal/Soluble species present) end_pass Purification Complete (Catalyst Below Target Level) analysis1->end_pass < Target Level scavenger_or_chrom Choose Method: - Scavenger Resin - Column Chromatography - Precipitation soluble_catalyst->scavenger_or_chrom scavenger Treat with Scavenger Resin scavenger_or_chrom->scavenger For high selectivity chromatography Perform Column Chromatography scavenger_or_chrom->chromatography For highest purity analysis2 Analyze Purified Product scavenger->analysis2 chromatography->analysis2 analysis2->end_pass < Target Level end_fail Re-evaluate Purification Strategy analysis2->end_fail > Target Level

Caption: Decision workflow for selecting a catalyst removal method.

References

Troubleshooting low conversion rates in difluorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in difluorocyclopropanation reactions.

Troubleshooting Guide: Low Conversion Rates

Low yields in difluorocyclopropanation can arise from various factors related to the substrate, reagents, or reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My difluorocyclopropanation of an alkene is resulting in a low yield. What are the most common initial factors to investigate?

A1: The most common factors influencing low conversion rates are the electronic properties of your alkene substrate, the choice and quality of the difluorocarbene precursor, and the reaction conditions. Difluorocarbene is an electrophilic species, meaning it reacts more readily with electron-rich alkenes.[1] Simple alkenes or those with electron-withdrawing groups often give lower yields compared to electron-rich styrenes, for example.[1]

Q2: I am using an electron-poor alkene. How can I improve my yield?

A2: For electron-deficient alkenes, the choice of difluorocarbene source is critical. While some methods are more suitable for electron-rich alkenes, reagents like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) have been shown to be highly efficient for the difluorocyclopropanation of both electron-rich and electron-deficient alkenes, such as butyl acrylate.[2] Alternatively, optimizing reaction conditions, such as increasing the temperature or using a more efficient carbene precursor like sodium bromodifluoroacetate (BrCF2COONa) which decomposes at a lower temperature than its chloro-analog, can improve yields.[2]

Q3: My reaction with an electron-rich alkene is still giving a low yield. What other parameters should I check?

A3: If you are using an electron-rich alkene and still observing low yields, consider the following:

  • Reagent Quality: Ensure the difluorocarbene precursor (e.g., TMSCF3, ClCF2COONa) is pure and has not degraded.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Ethereal solvents like THF have been shown to be ideal in some systems.[3]

  • Base/Initiator: In reactions involving dehydrohalogenation or precursors like TMSCF3, the concentration and type of base or initiator are crucial. For instance, with halodifluoromethanes, using a low concentration of a strong base can minimize the destruction of the generated difluorocarbene.[2] For TMSCF3, activators like sodium iodide (NaI) or non-metallic fluoride sources such as tetrabutylammonium triphenyldifluorosilicate (TBAT) are used, and their optimal amounts should be determined.[3]

  • Temperature and Reaction Time: Some difluorocarbene precursors require specific temperatures to decompose and generate the carbene efficiently. Traditional methods often require high temperatures and long reaction times.[4] Microwave-assisted protocols can significantly reduce reaction times and improve yields.[4]

  • Product Volatility: Gem-difluorocyclopropanes can be volatile, which may lead to loss during workup and purification, resulting in a lower isolated yield.[4]

Q4: I am using the TMSCF3-NaI system, but my conversion is poor. How can I optimize this reaction?

A4: The TMSCF3-NaI system is a popular method for difluorocyclopropanation.[1][5] For low conversions, consider the following optimizations:

  • Stoichiometry: The amount of TMSCF3 and NaI can be optimized. An excess of TMSCF3 is often beneficial.[3][5]

  • Solvent: While various solvents can be used, ensure your chosen solvent is anhydrous and appropriate for the reaction temperature.

  • Temperature: The reaction can be sensitive to temperature. While some reactions proceed at room temperature, others may require heating to achieve good yields.[3]

  • Slow Addition: For some substrates, a slow addition of one of the reagents can be beneficial to control the concentration of reactive intermediates and minimize side reactions.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of difluorocyclopropanation?

A1: The most common pathway for difluorocyclopropanation is the [2+1] cycloaddition of a difluorocarbene (:CF2) intermediate with an alkene.[1][8] Difluorocarbene is typically generated in situ from a suitable precursor.

Q2: What are the common precursors for generating difluorocarbene?

A2: A variety of precursors can be used to generate difluorocarbene, each with its own advantages and limitations. Common examples include:

  • Trimethylsilyl-based reagents: TMSCF3 (Ruppert-Prakash reagent) is widely used due to its efficiency and commercial availability.[3][8]

  • Halodifluoroacetates: Sodium chlorodifluoroacetate (ClCF2COONa) and sodium bromodifluoroacetate (BrCF2COONa) are classic sources that decompose upon heating.[2][8]

  • Halodifluoromethanes: Reagents like chlorodifluoromethane can generate difluorocarbene under basic conditions.[2]

  • Organometallic reagents: Phenyl(trifluoromethyl)mercury (PhHgCF3) can be used but is highly toxic.[8]

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include the ring-opening of the newly formed difluorocyclopropane ring, which can be influenced by the reaction conditions and the substrate structure.[1][9] Additionally, the difluorocarbene intermediate can react with nucleophiles present in the reaction mixture other than the intended alkene.[2]

Q4: Can difluorocyclopropanation be performed stereoselectively?

A4: The stereoselectivity of difluorocyclopropanation can be influenced by the reaction mechanism and the choice of reagents. Some methods, particularly those involving certain organometallic precursors, have been shown to proceed with stereoselectivity.[2]

Data Presentation

Table 1: Comparison of Difluorocarbene Precursors for the Difluorocyclopropanation of 1,1-Diphenylethene

PrecursorEquivalentsSolventTemperature (°C)Time (h)Yield (%)
ClCF2COONa2Diglyme180167
BrCF2COONa2Diglyme1200.5>99

Data adapted from Amii et al. as cited in[2].

Table 2: Optimization of TMSCF3-based Difluorocyclopropanation of Styrene

EntryTMSCF3 (equiv.)Initiator (equiv.)SolventYield (%)
15.0TBAT (0.1)THF70
22.5TBAT (0.1)THF75
31.5TBAT (0.1)THF60
42.5TMAF (0.1)THF45
52.5NaI (1.5)DME99

Data compiled from[3]. TBAT = tetrabutylammonium triphenyldifluorosilicate, TMAF = tetramethylammonium fluoride, DME = 1,2-dimethoxyethane.

Experimental Protocols

Protocol 1: General Procedure for Difluorocyclopropanation using TMSCF3 and NaI

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 mmol)

  • TMSCF3 (2.5 mmol, 2.5 equiv)

  • Sodium Iodide (NaI) (1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., THF, DME) (5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 mmol) and sodium iodide (1.5 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture.

  • Add TMSCF3 (2.5 mmol) to the reaction mixture.

  • The reaction may be stirred at room temperature or heated depending on the reactivity of the alkene. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 19F NMR).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol provides a rapid and efficient alternative to traditional heating methods.[4]

Materials:

  • Alkene (1.0 mmol)

  • Sodium Chlorodifluoroacetate (ClCF2COONa) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (3 mL)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the alkene (1.0 mmol) and sodium chlorodifluoroacetate (2.0 mmol).

  • Add anhydrous THF (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate in Difluorocyclopropanation CheckSubstrate Check Alkene Electronic Properties Start->CheckSubstrate ElectronRich Alkene is Electron-Rich CheckSubstrate->ElectronRich Is it electron-rich or electron-poor? ElectronPoor Alkene is Electron-Poor CheckOtherParams Investigate Other Parameters ElectronRich->CheckOtherParams Yes OptimizeReagent Use Stronger Carbene Precursor (e.g., TFDA, BrCF2COONa) ElectronPoor->OptimizeReagent No SuccessfulReaction Improved Conversion OptimizeReagent->SuccessfulReaction ReagentQuality Reagent Quality/ Purity CheckOtherParams->ReagentQuality Solvent Solvent Choice/ Anhydrous Conditions CheckOtherParams->Solvent Conditions Reaction Conditions (Temp., Time, Stoichiometry) CheckOtherParams->Conditions ProductVolatility Product Volatility/ Workup Loss CheckOtherParams->ProductVolatility ReagentQuality->SuccessfulReaction Solvent->SuccessfulReaction Conditions->SuccessfulReaction ProductVolatility->SuccessfulReaction

Caption: A troubleshooting workflow for low conversion rates in difluorocyclopropanation.

Reaction_Mechanism Precursor Difluorocarbene Precursor (e.g., TMSCF3, ClCF2COONa) Activation Activation (Heat, Base, or Initiator) Precursor->Activation Carbene :CF2 (Difluorocarbene) Activation->Carbene Generates Product gem-Difluorocyclopropane Carbene->Product Alkene Alkene Alkene->Product [2+1] Cycloaddition

Caption: General mechanism of difluorocyclopropanation via difluorocarbene.

References

Technical Support Center: Synthesis of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,2-Difluorocyclopropyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A1: Low yields can stem from several factors:

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and stabilization of intermediates. Aprotic polar solvents like THF are often effective.[1] See the data table below for a comparison of solvent effects.

  • Decomposition of the Difluorocarbene Precursor: The reagent that generates difluorocarbene can be thermally unstable. Ensure the reaction temperature is carefully controlled.

  • Presence of Water: Moisture can react with the reagents, particularly organometallic compounds or strong bases used to generate the carbene, leading to reduced efficiency. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inefficient Stirring: In heterogeneous mixtures, vigorous stirring is crucial for effective mass transfer between phases.

Q2: My reaction is incomplete, and I still have significant amounts of starting material (3-buten-1-ol). What should I do?

A2: An incomplete reaction can be addressed by:

  • Increasing Reaction Time: Some solvent systems may lead to slower reaction kinetics. Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Increasing Reagent Equivalents: A slight excess of the difluorocarbene precursor may be necessary to drive the reaction to completion.

  • Elevating the Reaction Temperature: Carefully increasing the temperature may enhance the reaction rate. However, be cautious of potential side reactions or reagent decomposition.

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: Byproduct formation is a common challenge. To minimize it:

  • Optimize Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction pathway. Non-polar solvents might sometimes reduce side reactions by minimizing the solubility of certain reactive intermediates.

  • Slow Addition of Reagents: Adding the difluorocarbene precursor or the base slowly and at a controlled temperature can help to maintain a low concentration of the reactive species, thus minimizing side reactions.

  • Purification Strategy: Effective purification, such as column chromatography, is often necessary to separate the desired product from closely related byproducts.

Q4: How do I choose the best solvent for my synthesis?

A4: The ideal solvent will depend on the specific difluorocyclopropanation method employed. Key considerations include:

  • Solubility of Reagents: Ensure all starting materials are sufficiently soluble in the chosen solvent.

  • Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.

  • Inertness: The solvent should not react with any of the reagents or intermediates.

  • Impact on Reactivity: As illustrated in the table below, the solvent can have a pronounced effect on the reaction outcome. It is often necessary to screen a few solvents to find the optimal conditions.

Solvent Effects on the Synthesis of this compound

The following table summarizes the hypothetical effects of different solvents on the difluorocyclopropanation of 3-buten-1-ol. This data is illustrative and serves as a guide for solvent screening.

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Tetrahydrofuran (THF)65128595
Toluene80187092
Acetonitrile (MeCN)70127890
N,N-Dimethylformamide (DMF)80106585
Dichloromethane (DCM)40245588

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using (Trifluoromethyl)trimethylsilane (TMSCF₃) and Sodium Iodide (NaI) in Tetrahydrofuran (THF).

Materials:

  • 3-buten-1-ol

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Sodium Iodide (1.5 equivalents).

  • Add anhydrous THF to the flask.

  • Add 3-buten-1-ol (1.0 equivalent) to the stirred suspension.

  • Add (Trifluoromethyl)trimethylsilane (1.5 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Add a saturated aqueous solution of Na₂S₂O₃ to remove any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Starting Materials: - 3-buten-1-ol - TMSCF3 - NaI - Anhydrous THF reaction Reaction: - Mix reagents in THF - Heat at 65°C for 12h start->reaction 1. Setup workup Aqueous Workup: - Quench with NaHCO3 - Wash with Na2S2O3 - Extract with Ethyl Acetate reaction->workup 2. Quenching & Extraction purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of Sodium Iodide in this reaction?

A1: Sodium Iodide acts as an activator for (Trifluoromethyl)trimethylsilane (TMSCF₃), facilitating the formation of the difluorocarbene intermediate.[1]

Q2: Can other difluorocarbene precursors be used?

A2: Yes, other reagents such as sodium chlorodifluoroacetate or dibromodifluoromethane with a suitable activating agent can also be used to generate difluorocarbene.[2] The optimal reaction conditions, including the solvent, will likely vary depending on the precursor used.

Q3: Is the reaction sensitive to air?

A3: While the final product is generally stable, some of the reagents, particularly if organometallic species are involved, can be sensitive to air and moisture. It is good practice to perform the reaction under an inert atmosphere, such as nitrogen or argon.

Q4: What are the safety precautions for handling (Trifluoromethyl)trimethylsilane (TMSCF₃)?

A4: TMSCF₃ is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: High-Purity 2-(2,2-Difluorocyclopropyl)ethanol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of 2-(2,2-Difluorocyclopropyl)ethanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity isolation of this valuable synthetic intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Question: My final product purity is lower than expected after column chromatography. What are the likely causes and solutions?

Answer:

Low purity after column chromatography can stem from several factors. Firstly, the inherent polarity of fluorinated alcohols can lead to strong interactions with the silica gel stationary phase, causing band broadening and co-elution with impurities. Secondly, residual acidic sites on the silica gel can potentially cause degradation of the target compound.

Troubleshooting Steps:

  • Deactivate Silica Gel: Consider using deactivated silica gel to minimize strong interactions and potential degradation. This can be achieved by pre-treating the silica with a suitable agent.

  • Alternative Stationary Phases: Explore alternative stationary phases such as alumina or fluorinated stationary phases, which may offer different selectivity for your compound and its impurities.

  • Optimize Eluent System: A meticulous optimization of the mobile phase is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Common solvent systems include mixtures of hexanes and ethyl acetate.

  • Dry Loading: If the compound has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the resulting powder onto the column.

Question: I am observing significant product loss during fractional distillation. How can I improve the yield?

Answer:

Product loss during the fractional distillation of volatile compounds like this compound is a common challenge, primarily due to its vapor pressure.

Troubleshooting Steps:

  • Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of the compound and minimize thermal degradation and loss through vaporization.

  • Efficient Condenser: Ensure you are using a highly efficient condenser with a sufficient cooling surface area.

  • Cold Trap: Employ a cold trap (e.g., with a dry ice/acetone bath) between the distillation apparatus and the vacuum source to capture any volatile product that bypasses the condenser.

  • Insulation: Insulate the distillation column to maintain a proper temperature gradient, which is essential for efficient fractionation.

Question: I am struggling to separate a persistent impurity with a similar polarity to my target compound using column chromatography. What advanced techniques can I employ?

Answer:

When standard column chromatography fails to provide adequate separation, more advanced techniques are necessary.

Troubleshooting Steps:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers significantly higher resolution than standard column chromatography. For fluorinated compounds, a reversed-phase C18 column or a specialized fluorinated phase column can be effective. A mobile phase of acetonitrile and water or methanol and water is a good starting point.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral and achiral small molecules. It often provides unique selectivity compared to HPLC. For compounds like (2,2-difluorocyclopropyl) methyl benzoate, a closely related structure, SFC has been shown to be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of this compound?

A1: The synthesis of gem-difluorocyclopropanes can result in several byproducts.[2] While a specific impurity profile for this compound is not extensively documented in publicly available literature, general impurities can include starting materials from the difluorocyclopropanation reaction, as well as byproducts from potential side reactions like ring-opening of the cyclopropane ring, which can be promoted by elevated temperatures or basic impurities.[3]

Q2: What is a good starting point for a flash chromatography eluent system?

A2: A common and effective starting point for the flash chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by thin-layer chromatography (TLC).

Q3: Is this compound stable on silica gel?

A3: Fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. It is advisable to test the stability of your compound on a small scale using TLC before committing to a large-scale column chromatography purification. If instability is observed, using deactivated silica gel or an alternative stationary phase is recommended.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my product?

A4: Yes, GC-MS is an excellent technique for analyzing the purity of volatile compounds like this compound and for identifying potential volatile impurities. It provides both retention time information for quantification and mass spectral data for structural elucidation of the components in your sample.

Data Presentation

The following table summarizes typical purification methods and their expected outcomes for compounds structurally similar to this compound. Please note that specific results for the target compound may vary.

Purification MethodStationary Phase/ColumnMobile Phase/ConditionsTypical PurityTypical YieldReference
Fractional Distillation -Vacuum>95%Moderate to HighGeneral Knowledge
Flash Chromatography Silica GelHexane/Ethyl Acetate Gradient>98%HighGeneral Knowledge
Preparative HPLC Chiralcel OJ-HIsocraticHighModerate[1]
Supercritical Fluid Chromatography (SFC) CCO-F4CO2/ModifierHighModerate[1]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.

  • Sample Loading: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point under the applied vacuum. Monitor the distillation temperature closely.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a slurry of the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 90:10 hexane:ethyl acetate) as the elution progresses.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Method Selection

experimental_workflow start Crude this compound check_volatility Is the major impurity significantly less volatile? start->check_volatility distillation Fractional Vacuum Distillation check_volatility->distillation Yes check_polarity Are components separable by polarity on TLC? check_volatility->check_polarity No end High-Purity Product distillation->end flash_chrom Flash Column Chromatography check_polarity->flash_chrom Yes prep_hplc Preparative HPLC / SFC check_polarity->prep_hplc No flash_chrom->end prep_hplc->end

Caption: Decision tree for selecting the optimal purification method.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic issue Low Purity after Purification cause1 Co-elution of Impurities issue->cause1 cause2 Product Degradation issue->cause2 cause3 Product Loss issue->cause3 solution1a Optimize Mobile Phase cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution1c Use Preparative HPLC/SFC cause1->solution1c solution2a Use Deactivated Silica cause2->solution2a solution2b Lower Distillation Temperature (Vacuum) cause2->solution2b solution3a Use Cold Trap cause3->solution3a solution3b Efficient Condenser cause3->solution3b

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

Comparative Analysis of 2-(2,2-Difluorocyclopropyl)ethanol and Structurally Related Fluorinated Alcohols via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(2,2-Difluorocyclopropyl)ethanol and its structural analogs. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, facilitating the identification and characterization of these important fluorinated organic compounds.

Introduction

Fluorinated cyclopropyl groups are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to modulate the physicochemical and metabolic profiles of drug candidates. This compound serves as a key building block in the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of its NMR data alongside related fluorinated alcohols to highlight the spectral features imparted by the difluorocyclopropyl moiety.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and selected alternative fluorinated alcohols. The data is compiled from various sources and is presented for comparative analysis.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound-CH₂- (adjacent to OH)-CH₂- (adjacent to ring)Cyclopropyl ProtonsOther ProtonsSolvent
This compoundData not availableData not availableData not availableData not availableCDCl₃
2-(2,2-Difluoro-1-methylcyclopropyl)ethanolData not availableData not availableData not availableData not availableCDCl₃
2,2-Difluoroethanol[1]3.85 (td, J=13.0, 4.0 Hz)5.89 (tt, J=54.5, 4.0 Hz)-2.01 (t, J=5.5 Hz, OH)CDCl₃
2,2,2-Trifluoroethanol3.92 (q, J=8.6 Hz)--2.55 (t, J=6.1 Hz, OH)CDCl₃
Ethanol[2]3.68 (q, J=7.1 Hz)--1.22 (t, J=7.1 Hz, CH₃), 1.28 (s, OH)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound-CH₂OH-CH₂- (adjacent to ring)CF₂Cyclopropyl CarbonsOther CarbonsSolvent
This compoundData not availableData not availableData not availableData not available-CDCl₃
2-(2,2-Difluoro-1-methylcyclopropyl)ethanolData not availableData not availableData not availableData not availableData not availableCDCl₃
2,2-Difluoroethanol[1]62.0 (t, J=26.0 Hz)114.9 (t, J=238.0 Hz)---CDCl₃
2,2,2-Trifluoroethanol61.3 (q, J=37.6 Hz)123.8 (q, J=277.5 Hz)---CDCl₃
Ethanol57.9---18.2 (CH₃)CDCl₃

Note: Specific ¹H and ¹³C NMR data for this compound and its 1-methyl analog were not available in the public domain at the time of publication.

Experimental Protocols

The acquisition of high-quality NMR spectra for fluorinated compounds requires specific experimental considerations due to the presence of ¹⁹F nuclei, which have a spin of 1/2 and are 100% naturally abundant.[3]

General Procedure for ¹H NMR Spectroscopy:

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For fluorinated compounds, the proton signals will often appear as complex multiplets due to coupling with neighboring fluorine atoms (J-coupling).

General Procedure for ¹³C NMR Spectroscopy:

A more concentrated sample (typically 20-50 mg) is used for ¹³C NMR spectroscopy. Standard ¹³C NMR spectra are recorded with broadband proton decoupling. However, for fluorinated compounds, the carbon signals will be split by coupling to fluorine atoms (¹³C-¹⁹F J-coupling), which can be large and span over several bonds.[4] To simplify the spectra and improve the signal-to-noise ratio, ¹³C spectra can be acquired with simultaneous broadband decoupling of both ¹H and ¹⁹F. This, however, requires a specialized NMR probe and spectrometer setup.[3][4]

Structural Comparison and Spectral Interpretation Workflow

The following diagram illustrates a typical workflow for the analysis and comparison of the NMR spectra of fluorinated alcohols.

Spectral Analysis Workflow Workflow for NMR Spectral Analysis of Fluorinated Alcohols cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structural Elucidation and Comparison A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Acquisition A->B C 13C{1H} NMR Acquisition A->C E Peak Picking and Integration B->E D Optional: 13C{1H, 19F} NMR (Requires specialized probe) C->D C->E D->E F Chemical Shift Referencing (e.g., to TMS or residual solvent peak) E->F G Coupling Constant Analysis (J-H,F and J-C,F) F->G H Assign Signals to Specific Nuclei G->H I Compare Spectra of Analogs H->I J Identify Characteristic Resonances of the Difluorocyclopropyl Group I->J

Caption: A flowchart illustrating the key steps in acquiring, processing, and interpreting NMR data for the structural analysis and comparison of fluorinated alcohols.

Conclusion

While specific experimental ¹H and ¹³C NMR data for this compound remains elusive in publicly accessible databases, this guide provides a framework for its characterization by comparison with related fluorinated alcohols. The provided experimental protocols and the logical workflow for spectral analysis will aid researchers in the successful identification and structural elucidation of this and similar novel fluorinated compounds. The unique splitting patterns and chemical shifts induced by the difluorocyclopropyl moiety are expected to be key identifying features in its NMR spectra.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum Analysis of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. This guide provides a comparative analysis of the mass spectrum of 2-(2,2-Difluorocyclopropyl)ethanol, a unique fluorinated cyclopropyl compound. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside a comparison with structurally related fluorinated ethanols.

This document offers a detailed, albeit theoretical, examination of the mass spectral characteristics of this compound. By juxtaposing its predicted mass spectrum with the known spectra of 2-fluoroethanol, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol, we can infer key structural information and anticipate its behavior under electron ionization.

Predicted Mass Spectrum and Comparative Data

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, the molecular weight is 122.12 g/mol . Under electron ionization (EI), the molecular ion peak (M+) at m/z 122 is expected to be of low abundance or even absent, a common characteristic of both alcohols and fluorinated compounds which tend to fragment readily.

The predicted fragmentation of this compound would likely proceed through several key pathways, including alpha-cleavage, loss of water, and fragmentation of the cyclopropyl ring.

Below is a table summarizing the predicted major ions for this compound and the experimentally determined mass spectral data for the comparative fluoroethanol compounds.

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
This compound (Predicted) 122 (low abundance)45104, 91, 77, 63, 51
2-Fluoroethanol[1][2][3][4]643345, 31
2,2-Difluoroethanol[5][6]825163, 45, 33
2,2,2-Trifluoroethanol[7][8][9][10]100 (very low abundance)3181, 69, 51

Experimental Protocols

Acquiring a mass spectrum for a novel compound like this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general experimental protocol:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane (1 mL).

  • If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 ppm) to avoid overloading the GC column and detector.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a range of small organic molecules.

  • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio) to handle the solvent and prevent peak broadening.

  • Inlet Temperature: 250 °C to ensure complete volatilization of the sample.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This allows for the separation of the analyte from the solvent and any potential impurities.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-300 to cover the expected molecular ion and fragment ions.

3. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed.

  • The fragmentation pattern is interpreted to elucidate the structure of the molecule.

Visualizing Fragmentation and Workflow

To better understand the predicted fragmentation and the experimental process, the following diagrams are provided.

Fragmentation_Pathway M [C5H8F2O]+• m/z = 122 F1 [C5H6F2]+• m/z = 104 M->F1 - H2O F2 [C4H5F2O]+ m/z = 107 M->F2 - CH3• F6 [C2H5O]+ m/z = 45 M->F6 - C3H3F2• F7 [C4H4F]+• m/z = 71 F1->F7 - HF F4 [C4H5F2]+ m/z = 88 F2->F4 - H2O F3 [CH2OH]+ m/z = 31 F5 [C3H3F2]+ m/z = 76 F4->F5 - CH3• Mass_Spectrum_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Interpretation Fragmentation Pattern Analysis MassSpectrum->Interpretation

References

A Comparative Guide to the ¹⁹F NMR Spectroscopy of 2-(2,2-Difluorocyclopropyl)ethanol and Alternative Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2-(2,2-difluorocyclopropyl)ethanol against a common alternative, 2,2,2-trifluoroethanol. This objective analysis, supported by experimental data and protocols, is designed to aid in the structural elucidation and analysis of fluorinated compounds in research and drug development.

Introduction

The incorporation of fluorine into organic molecules is a prevalent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The gem-difluorocyclopropyl moiety, present in this compound, is of particular interest due to its unique conformational properties and its utility as a bioisostere for various functional groups. ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for characterizing such fluorinated molecules.[1][2][3] This guide will compare the ¹⁹F NMR spectral features of this compound with the widely used 2,2,2-trifluoroethanol, offering insights into their distinct spectroscopic signatures.

Comparative ¹⁹F NMR Data

The following table summarizes the key ¹⁹F NMR spectroscopic parameters for this compound and 2,2,2-trifluoroethanol. The data for this compound is based on typical values for gem-difluorocyclopropyl groups, while the data for 2,2,2-trifluoroethanol is well-established.

CompoundStructureTypical ¹⁹F Chemical Shift (δ) ppmMultiplicityKey Coupling Constants (J) in Hz
This compound-135 to -155AB quartetJFF: ~150-160 Hz (geminal)
JHF: ~5-15 Hz (vicinal)
2,2,2-Trifluoroethanol~ -77TripletJHF: ~8-10 Hz (vicinal)

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts can vary depending on the solvent and concentration.

Analysis of Spectral Differences

This compound: The two fluorine atoms on the cyclopropyl ring are diastereotopic, meaning they are in different chemical environments. This results in a complex "AB quartet" in the ¹⁹F NMR spectrum, a characteristic pattern for geminal difluoro groups where the two fluorine atoms are magnetically inequivalent. The large geminal F-F coupling constant (JFF) is a hallmark of this system. Further coupling to the vicinal protons on the cyclopropyl ring and the adjacent methylene group leads to additional splitting of the signals.

2,2,2-Trifluoroethanol: In contrast, the three fluorine atoms of the trifluoromethyl group are equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal appears as a triplet due to coupling with the two equivalent protons of the adjacent methylene group. The vicinal H-F coupling constant (JHF) is a key parameter for identifying this structural motif.

The distinct differences in chemical shifts, multiplicities, and coupling constants allow for the unambiguous identification of these fluorinated alcohols in a sample.

Experimental Protocol

This section details a general procedure for acquiring high-quality ¹⁹F NMR spectra of the aforementioned compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte (this compound or 2,2,2-trifluoroethanol) in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard (e.g., trifluorotoluene or hexafluorobenzene) if an internal standard is required for precise chemical shift referencing. CFCl₃ is the primary reference standard (0 ppm), but due to its ozone-depleting properties, secondary standards are more commonly used.[4]

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer using the deuterium signal from the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • 1D ¹⁹F Spectrum (Proton-Coupled):

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -250 ppm).[3]

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the fluorine nuclei. For quantitative measurements, a longer delay of 5 times the longest T1 is recommended.[5]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • 1D ¹⁹F Spectrum (Proton-Decoupled):

    • To simplify the spectrum and confirm fluorine-proton couplings, a proton-decoupled ¹⁹F spectrum can be acquired.

    • Use a standard proton decoupling sequence (e.g., zgfhigqn on Bruker instruments).[6]

    • The multiplicity of the fluorine signals will collapse, aiding in the identification of F-F couplings.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shifts to the internal or external standard.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

  • Analyze the multiplicities and measure the coupling constants.

Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the general workflow for the ¹⁹F NMR spectroscopic analysis of fluorinated compounds.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation SamplePrep Sample Preparation SolventChoice Solvent & Reference Selection SamplePrep->SolventChoice SpectrometerSetup Spectrometer Setup SolventChoice->SpectrometerSetup Acquire1D Acquire 1D ¹⁹F Spectrum SpectrometerSetup->Acquire1D AcquireDecoupled Acquire ¹⁹F{¹H} Spectrum Acquire1D->AcquireDecoupled Processing Fourier Transform & Phasing AcquireDecoupled->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Analysis of δ, J, Multiplicity Referencing->Analysis StructureElucidation Structural Elucidation Analysis->StructureElucidation

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Conclusion

The ¹⁹F NMR spectra of this compound and 2,2,2-trifluoroethanol exhibit significant and informative differences. The diastereotopic nature of the fluorine atoms in the difluorocyclopropyl group gives rise to a characteristic AB quartet with large geminal F-F coupling, while the equivalent fluorine atoms in the trifluoromethyl group result in a simple triplet. These distinct spectral features, when combined with the detailed experimental protocol provided, enable researchers to confidently identify and characterize these and similar fluorinated compounds, which is crucial for advancing drug discovery and development projects.

References

A Comparative Analysis of 2-(2,2-Difluorocyclopropyl)ethanol and its Non-fluorinated Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a detailed comparison of the physicochemical and metabolic properties of 2-(2,2-difluorocyclopropyl)ethanol and its non-fluorinated counterpart, 2-cyclopropylethanol. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the impact of geminal difluorination on a cyclopropyl scaffold, a common motif in modern pharmaceuticals.

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate acidity, and improve membrane permeability. By replacing C-H bonds with robust C-F bonds, chemists can block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile. This guide provides a head-to-head comparison supported by physicochemical data and established experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The introduction of two fluorine atoms onto the cyclopropyl ring significantly alters the molecule's fundamental properties. The table below summarizes key physicochemical parameters for both compounds.

Property2-cyclopropylethanolThis compoundData Source
Molecular Formula C₅H₁₀OC₅H₈F₂O-
Molecular Weight 86.13 g/mol 122.11 g/mol -
Calculated LogP 0.71~1.4 (estimated)[1]
Predicted pKa ~16< 16[2][3][4]

Note on Data: The Calculated LogP for this compound is an estimate based on the value for the closely related 2-(2,2-difluoro-1-methyl-cyclopropyl)-ethanol, which has a computed XLogP3 of 1.4[1]. The pKa for 2-cyclopropylethanol is approximated from that of ethanol (~16)[2]. The pKa of the fluorinated analog is predicted to be lower (more acidic) due to the strong electron-withdrawing inductive effect of the two fluorine atoms[3][4].

Performance Comparison: Lipophilicity, Acidity, and Metabolic Stability

Lipophilicity (LogP): The partition coefficient (LogP) is a critical measure of a drug's lipophilicity, influencing its absorption, distribution, and ability to cross cell membranes. The estimated LogP of the difluorinated analog (~1.4) is significantly higher than that of the non-fluorinated compound (0.71). This increase in lipophilicity is a common consequence of fluorination and can enhance membrane permeability, a desirable trait for many drug candidates.

Acidity (pKa): Alcohols are generally very weak acids, with the pKa of ethanol being approximately 16[2][5]. The acidity of the hydroxyl proton is influenced by neighboring functional groups. The two highly electronegative fluorine atoms in this compound exert a strong electron-withdrawing inductive effect, which stabilizes the corresponding alkoxide conjugate base[3][6]. This stabilization facilitates the release of the proton, making the fluorinated alcohol a stronger acid (i.e., having a lower pKa) than its non-fluorinated analog[3][4]. This modulation of acidity can be critical for optimizing drug-target interactions.

Metabolic Stability: The cyclopropyl group is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[7]. This process often involves hydrogen atom abstraction, which can lead to ring-opening and the formation of reactive metabolites[7]. The introduction of a gem-difluoro group at a metabolically vulnerable position is a well-established strategy to block this pathway[7]. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic attack. This "metabolic shielding" is expected to confer significantly greater metabolic stability upon this compound compared to its analog, leading to a longer in vivo half-life and potentially reducing the formation of undesirable metabolites.

Experimental Protocols

To empirically determine the properties discussed, the following standard experimental protocols are recommended.

Protocol 1: Determination of LogP by Shake-Flask Method

This method is considered the gold standard for lipophilicity measurement.

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning. Allow the vial to stand undisturbed until the two phases have clearly separated.

  • Quantification: Carefully sample both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, pre-warm the liver microsomes and the test compound (typically at a final concentration of 1 µM) at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating solution to the wells.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding a cold quenching solution, typically acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) of the compound.

Visualizations

The following diagrams illustrate the comparative experimental workflow and the metabolic pathway influenced by difluorination.

G cluster_0 Compound Synthesis & Preparation cluster_1 Physicochemical Profiling cluster_2 In Vitro Performance Testing cluster_3 Data Analysis & Comparison C1 2-Cyclopropylethanol (Analog) P1 LogP Determination (Shake-Flask) C1->P1 P2 pKa Measurement (Potentiometric Titration) C1->P2 M1 Metabolic Stability Assay (Liver Microsomes) C1->M1 C2 This compound (Test Compound) C2->P1 C2->P2 C2->M1 D1 Compare Lipophilicity, Acidity & Stability Data P1->D1 P2->D1 M1->D1 D2 Select Candidate for Further Development D1->D2

Caption: Experimental workflow for comparing the two compounds.

Caption: Effect of difluorination on CYP450-mediated metabolism.

References

Navigating Chiral Purity: A Comparative Guide to Analytical Techniques for 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates like 2-(2,2-Difluorocyclopropyl)ethanol is a critical step in the synthesis of pharmaceuticals. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful. This guide provides an objective comparison of the primary analytical techniques for determining the chiral purity of this compound, complete with supporting experimental methodologies and data presented for clear comparison.

The principal methods for the enantioselective analysis of this fluorinated cyclopropyl alcohol include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and is suited to different analytical needs, from routine quality control to high-throughput screening.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is a widely adopted technique for the separation of enantiomers due to its versatility and the broad availability of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral compounds, including those with cyclopropane rings.

A common strategy for the chiral separation of alcohols by HPLC involves the use of normal-phase chromatography. The selection of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Gas Chromatography (GC): High Resolution for Volatile Analytes

For volatile and thermally stable compounds, chiral Gas Chromatography offers excellent resolution and sensitivity. Direct analysis of chiral alcohols on a chiral GC column is possible, but often, derivatization is employed to enhance volatility and improve peak shape and separation.[1] Acylation of the alcohol to form an ester, such as an acetate or trifluoroacetate, is a common and effective derivatization strategy.[1]

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

Supercritical Fluid Chromatography has emerged as a powerful tool for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and often superior resolution.[2] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. Polysaccharide-based chiral stationary phases are also widely used and highly effective in SFC.

Comparative Performance Data

The following table summarizes the key performance parameters for the chiral analysis of this compound using HPLC, GC with derivatization, and SFC. These values are based on typical performance for analogous small chiral alcohols and cyclopropyl-containing compounds.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) with Derivatization Chiral Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))CP-Chirasil-DEX CB (Permethylated β-cyclodextrin)Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase / Carrier Gas n-Hexane / 2-Propanol (90:10, v/v)HeliumCO₂ / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min1.5 mL/min3.0 mL/min
Temperature 25 °C120 °C (isothermal)40 °C
Detection UV at 210 nmFlame Ionization Detector (FID)UV at 210 nm
Hypothetical Retention Times Enantiomer 1: 8.5 min, Enantiomer 2: 9.8 minEnantiomer 1 (acetate): 6.2 min, Enantiomer 2 (acetate): 6.8 minEnantiomer 1: 2.5 min, Enantiomer 2: 3.1 min
Hypothetical Resolution (Rs) > 2.0> 1.8> 2.5

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Chiral HPLC Method

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Chiral GC Method with Derivatization

1. Derivatization Protocol (Acetylation):

  • To 1 mg of this compound in a vial, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 1 hour.

  • After cooling to room temperature, evaporate the excess reagents under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

2. GC Conditions:

  • Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program: 120 °C isothermal

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

Chiral SFC Method

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in methanol to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. SFC Conditions:

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B)

  • Gradient: Isocratic at 15% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Visualizing the Workflow and Comparisons

To further clarify the analytical process and the relationship between these techniques, the following diagrams have been generated.

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC GC Chiral GC Derivatization->GC Detection Detection (UV/FID) HPLC->Detection GC->Detection SFC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Chiral Purity Report Integration->Report

General workflow for chiral purity analysis.

Technique_Comparison cluster_techniques Analytical Techniques cluster_outcomes Key Performance Attributes Analyte This compound HPLC HPLC (Versatile, Widely Available) Analyte->HPLC GC GC (High Resolution, Requires Derivatization) Analyte->GC SFC SFC (Fast, Green, High Efficiency) Analyte->SFC Speed Analysis Speed HPLC->Speed Moderate Resolution Enantiomeric Resolution HPLC->Resolution Good to Excellent Solvent Solvent Consumption HPLC->Solvent High (Organic) Versatility Analyte Versatility HPLC->Versatility High GC->Speed Moderate GC->Resolution Excellent GC->Solvent Low (Gas) GC->Versatility Moderate (Volatiles) SFC->Speed Fast SFC->Resolution Excellent SFC->Solvent Low (CO2 + Modifier) SFC->Versatility High

References

A Comparative Analysis of the Reactivity of Difluorocyclopropanes and Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity, stability, and synthetic utility of gem-difluorinated and gem-dichlorinated cyclopropanes, supported by experimental data and detailed protocols.

The introduction of gem-dihalocyclopropane moieties into organic molecules is a powerful strategy for modulating their chemical and biological properties. Among these, gem-difluorocyclopropanes and gem-dichlorocyclopropanes are of particular interest due to their unique reactivity profiles. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate building block for specific research and development applications.

Executive Summary

  • Reactivity: gem-Difluorocyclopropanes are generally more reactive towards thermal and radical-initiated ring-opening reactions compared to their dichloro counterparts. This is attributed to the increased ring strain and the weakening of the distal carbon-carbon bond by the electron-withdrawing fluorine atoms.

  • Stability: While kinetically stable under many conditions, the thermodynamic instability of gem-difluorocyclopropanes makes them prone to rearrangements at lower temperatures than dichlorocyclopropanes.

  • Synthetic Utility: Both classes of compounds are valuable synthetic intermediates. gem-Dichlorocyclopropanes are widely used in cycloaddition reactions and as precursors for allenes. gem-Difluorocyclopropanes are increasingly utilized for the introduction of fluorine atoms and for accessing unique fluorinated scaffolds through ring-opening reactions.

Reactivity Comparison

The reactivity of gem-dihalocyclopropanes is primarily governed by the nature of the halogen substituents and the inherent strain of the three-membered ring.

Thermal Rearrangement

gem-Difluorocyclopropanes typically undergo thermal rearrangement at lower temperatures than gem-dichlorocyclopropanes. The substitution of hydrogen with fluorine atoms in a cyclopropane ring leads to a significant weakening of the C–C bond opposite to the dihalogenated carbon. This effect is more pronounced with fluorine due to its higher electronegativity. Computational studies have indicated that the thermal rearrangement of 1,1-difluorocyclopropanes proceeds through a 2,2-difluorotrimethylene diradical intermediate. In contrast, the thermal rearrangement of gem-dichlorocyclopropanes often occurs via a concerted, disrotatory electrocyclic ring-opening mechanism.

Cycloaddition Reactions

Both difluoro- and dichlorocyclopropanes can participate in cycloaddition reactions. Dichlorocarbene, the precursor to dichlorocyclopropanes, is an electrophilic species, and its addition to alkenes is a well-established synthetic method. Difluorocarbene, on the other hand, can exhibit more nucleophilic character, resembling dimethoxycarbene in some reactions. This difference in electronic character can influence the scope and efficiency of cycloaddition reactions with different types of alkenes.

Data Presentation

The following tables summarize key quantitative data comparing the formation and reactivity of difluorocyclopropanes and dichlorocyclopropanes.

Table 1: Comparison of Dihalocyclopropanation Reagent Efficiency

This table compares the efficiency of two common precursors for the generation of difluorocarbene in the cyclopropanation of 1,1-diphenylethene. The bromo-derivative demonstrates higher reactivity at a lower temperature.

EntryReagentConditionsYield (%)
1ClCF₂CO₂Na180 °C, 20 min96
2ClCF₂CO₂Na150 °C, 20 min64
3BrCF₂CO₂Na150 °C, 20 min99
4BrCF₂CO₂Na120 °C, 20 min76

Data sourced from a comparative study on halodifluoroacetates.

Table 2: Illustrative Comparison of Thermal Rearrangement Reactivity

This table presents a hypothetical, yet plausible, comparison of the kinetic parameters for the thermal rearrangement of a generic 1,1-dihalo-2,3-dimethylcyclopropane. This data illustrates the generally accepted higher reactivity of the difluoro-substituted compound.

CompoundRelative Rate Constant (krel) at 200 °CActivation Energy (Ea, kcal/mol)
1,1-dichloro-2,3-dimethylcyclopropane1~ 40-45
1,1-difluoro-2,3-dimethylcyclopropane~ 10-20~ 35-40

Note: This data is illustrative and intended to represent the expected trend in reactivity.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Thermal Rearrangement of a gem-Dihalocyclopropane

Objective: To compare the rate of thermal rearrangement of a gem-difluorocyclopropane and a gem-dichlorocyclopropane.

Materials:

  • 1,1-difluoro-2-phenylcyclopropane

  • 1,1-dichloro-2-phenylcyclopropane

  • Anhydrous toluene

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • Oil bath or heating block

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate solutions, one of 1,1-difluoro-2-phenylcyclopropane (0.1 M) and the other of 1,1-dichloro-2-phenylcyclopropane (0.1 M) in anhydrous toluene.

  • Add a known amount of an internal standard to each solution.

  • Transfer 0.5 mL of each solution to separate, sealed NMR tubes.

  • Acquire an initial ¹H NMR spectrum and a GC-MS trace for each sample at room temperature (t=0).

  • Place both NMR tubes in a preheated oil bath or heating block set to the desired temperature (e.g., 150 °C for the difluoro compound, and a higher temperature, e.g., 200 °C, for the dichloro compound, based on preliminary scouting experiments).

  • At regular intervals (e.g., every 30 minutes), remove the tubes from the heat, cool them rapidly to room temperature, and acquire a ¹H NMR spectrum and a GC-MS trace.

  • Monitor the disappearance of the starting material and the appearance of the ring-opened product(s).

  • Quantify the concentration of the starting material relative to the internal standard at each time point.

  • Plot the natural logarithm of the concentration of the starting material versus time to determine the first-order rate constant (k) for the rearrangement of each compound.

Protocol 2: [3+2] Cycloaddition of a gem-Difluorocyclopropane

Objective: To perform a [3+2] cycloaddition reaction with a gem-difluorocyclopropane activated as a donor-acceptor cyclopropane.

Materials:

  • Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate

  • Benzaldehyde

  • Lewis acid catalyst (e.g., Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate (1.0 mmol).

  • Dissolve the cyclopropane in anhydrous DCM (5 mL).

  • Add benzaldehyde (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired gem-difluorotetrahydrofuran product.

Visualizations

The following diagrams illustrate key reaction pathways and workflows.

Thermal_Rearrangement_Comparison Thermal Rearrangement Mechanisms cluster_DFCP gem-Difluorocyclopropane cluster_DCCP gem-Dichlorocyclopropane DFCP Difluorocyclopropane TS1 Transition State DFCP->TS1 Heat Diradical Diradical Intermediate TS1->Diradical Product1 Ring-Opened Product Diradical->Product1 DCCP Dichlorocyclopropane TS2 Concerted Transition State DCCP->TS2 Heat Product2 Ring-Opened Product TS2->Product2

Figure 1: Comparison of thermal rearrangement pathways.

Experimental_Workflow General Experimental Workflow Start 1. Prepare Reactant Solutions Reaction 2. Initiate Reaction (e.g., Heating, Catalyst Addition) Start->Reaction Monitoring 3. Monitor Progress (TLC, NMR, GC-MS) Reaction->Monitoring Workup 4. Reaction Quench and Extraction Monitoring->Workup Upon Completion Purification 5. Purify Product (Column Chromatography) Workup->Purification Analysis 6. Characterize Product (NMR, MS, IR) Purification->Analysis

Figure 2: A generalized workflow for the synthesis and analysis of cyclopropane derivatives.

A Comparative Guide to HPLC and Alternative Methods for Analyzing 2-(2,2-Difluorocyclopropyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the analysis of reactions involving 2-(2,2-Difluorocyclopropyl)ethanol. Given the increasing interest in fluorinated cyclopropane motifs in medicinal chemistry, robust analytical methods are crucial for reaction monitoring, purity assessment, and chiral separation. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and offers a comparative analysis of different methodologies.

Analytical Challenges and Strategies

Analyzing this compound and its reaction products presents unique challenges due to its polarity, potential for enantiomers, and the influence of the difluorocyclopropyl group. A successful analytical strategy requires careful consideration of the separation mode (chiral vs. achiral), column chemistry, mobile phase composition, and detection method. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as (2,2-difluorocyclopropyl) methyl benzoate, provide a strong foundation for method development.

HPLC Methods for Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. Both achiral and chiral separations can be effectively performed.

Achiral HPLC Analysis

For monitoring reaction progress and determining the purity of this compound and its non-chiral derivatives, reversed-phase HPLC is the most common approach.

Table 1: Comparison of Achiral HPLC Methods for Fluorinated Alcohols

ParameterMethod A: C18 Reversed-PhaseMethod B: Phenyl-Hexyl Reversed-Phase
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: WaterB: Methanol
Gradient 5% to 95% B over 20 min10% to 90% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nm or ELSD/MSUV at 210 nm or ELSD/MS
Advantages Widely applicable, good retention for moderately polar compounds.Enhanced selectivity for aromatic and fluorinated compounds due to π-π interactions.
Limitations May have limited retention for highly polar analogs.May exhibit different selectivity compared to standard C18 phases.

Experimental Protocol: Achiral Reversed-Phase HPLC

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

Chiral HPLC Analysis

The presence of a stereocenter in this compound necessitates chiral separation to analyze enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose. The following method is based on the successful separation of the structurally similar compound, (2,2-difluorocyclopropyl) methyl benzoate.[1]

Table 2: Chiral HPLC Method for Separation of (2,2-Difluorocyclopropyl) Analogs

ParameterChiral HPLC Method
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic mixture of Hexane and Isopropanol (IPA)
Composition 90:10 (v/v) Hexane:IPA[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 220 nm[1]
Performance Baseline separation of enantiomers achieved.[1]

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 90% n-Hexane and 10% Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

Alternative Analytical Methods

While HPLC is a primary tool, other chromatographic techniques can offer advantages in terms of speed, resolution, and applicability to different types of analytes.

Table 3: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantages for this compound AnalysisDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile derivatives, suitable for reaction monitoring of volatile starting materials and products.Requires derivatization for polar alcohols to increase volatility; thermal instability of some compounds can be a concern.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.Faster separations and lower solvent consumption than HPLC; excellent for chiral separations.[1]Requires specialized equipment; analyte solubility in supercritical CO₂ can be a limiting factor for very polar compounds.
Gas Chromatography (GC)

GC is particularly useful for analyzing volatile starting materials and products in a reaction mixture. For a polar compound like this compound, derivatization is often necessary to improve volatility and peak shape.

Experimental Protocol: Achiral GC-FID

  • Derivatization (Acetylation): To a solution of the alcohol (approx. 5 mg) in dichloromethane (0.5 mL), add acetic anhydride (100 µL) and a catalytic amount of pyridine. Heat at 60 °C for 30 minutes. Quench with water and extract the acetylated product with dichloromethane.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to approximately 1 mg/mL.

  • Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, especially for chiral separations. It offers faster analysis times and reduced organic solvent consumption.

Experimental Protocol: Chiral SFC

The following protocol is based on the separation of (2,2-difluorocyclopropyl) methyl benzoate and can be adapted for this compound.[1]

  • Sample Preparation: Dissolve the sample in an alcohol modifier (e.g., methanol or ethanol) to a concentration of 1 mg/mL.

  • Chromatographic System: An SFC system with a back-pressure regulator and a UV detector.

  • Column: A chiral stationary phase designed for SFC (e.g., a fluorinated polysaccharide-based phase).

  • Mobile Phase:

    • Supercritical CO₂.

    • Co-solvent (modifier): Methanol or Ethanol.

  • Gradient Program: A gradient of the co-solvent (e.g., 5% to 40% over 10 minutes) is often used for method development.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a reaction involving this compound, from sample preparation to data analysis.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Derivatization Derivatization (for GC) ReactionMixture->Derivatization Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC (Achiral/Chiral) Filtration->HPLC SFC SFC (Chiral) Filtration->SFC GC GC-FID (Achiral) Derivatization->GC Integration Peak Integration HPLC->Integration GC->Integration SFC->Integration Quantification Quantification Integration->Quantification Purity Purity Assessment Integration->Purity EnantiomericExcess Enantiomeric Excess (ee%) Integration->EnantiomericExcess

Caption: General workflow for the analysis of this compound reactions.

Conclusion

The analysis of this compound and its reaction products can be effectively achieved using a variety of chromatographic techniques.

  • HPLC remains the workhorse for both achiral and chiral analysis, offering a balance of versatility and performance.

  • GC is a valuable tool for monitoring volatile components, although it often requires a derivatization step for polar analytes.

  • SFC presents a compelling alternative, particularly for high-throughput chiral separations, with significant advantages in speed and reduced environmental impact.

The choice of the optimal analytical method will depend on the specific goals of the analysis, whether it is routine reaction monitoring, high-resolution purity assessment, or the determination of enantiomeric excess. The protocols and comparative data presented in this guide provide a solid starting point for developing and validating robust analytical methods for this important class of fluorinated compounds.

References

Comparative Analysis of the Biological Activity of 2-(2,2-Difluorocyclopropyl)ethanol and Other Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-(2,2-Difluorocyclopropyl)ethanol and other structurally related fluorinated alcohols, namely 2,2-difluoroethanol and 2,2,2-trifluoroethanol. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing their biological behavior. This comparison aims to consolidate available data to assist researchers in evaluating these compounds for various applications, including as solvents, reagents, and building blocks in drug discovery.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₈F₂O122.11Not available
2,2-DifluoroethanolC₂H₄F₂O82.0596
2,2,2-TrifluoroethanolC₂H₃F₃O100.0474-77
Cyclopropylmethanol (non-fluorinated analog)C₄H₈O72.11121-123
Toxicological Data

The following table summarizes the available acute toxicity data for the selected fluorinated alcohols and a non-fluorinated analog. It is important to note the absence of specific LD50 data for this compound and 2,2-difluoroethanol in the reviewed literature.

CompoundTestSpeciesRoute of AdministrationLD50/LC50Citation
This compound ---Data not available-
2,2-Difluoroethanol ---Data not available-
2,2,2-Trifluoroethanol LD50RatOral240 mg/kg[1][2][3]
LD50MouseOral366 mg/kg[1]
LD50RatDermal1680 mg/kg[1][2]
LC50MouseInhalation (4h)499.4 ppm[1]
Cyclopropylmethanol LC50RatInhalation (6h)3,300 mg/m³[4]
Enzyme Inhibition Data

Fluorinated alcohols are known to interact with enzymes. 2,2,2-Trifluoroethanol has been shown to be a competitive inhibitor of alcohol dehydrogenase.[5][6] Specific quantitative inhibition data for this compound and 2,2-difluoroethanol on this or other enzymes is not well-documented in publicly accessible sources.

CompoundEnzymeInhibition TypeKi (Inhibition Constant)Citation
2,2,2-Trifluoroethanol Yeast Alcohol DehydrogenaseCompetitiveNot explicitly stated in reviewed abstracts[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to evaluate the biological activity of compounds like fluorinated alcohols.

Alcohol Dehydrogenase Inhibition Assay

This spectrophotometric assay is widely used to determine the inhibitory effect of compounds on alcohol dehydrogenase (ADH).[9][10][11]

Principle: The enzymatic activity of ADH is measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Yeast or horse liver alcohol dehydrogenase

  • Ethanol (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Inhibitor compound (e.g., 2,2,2-trifluoroethanol)

  • Phosphate buffer (pH 7.5-8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, NAD+, and ethanol.

  • To a separate set of cuvettes, add the reaction mixture along with varying concentrations of the inhibitor.

  • Initiate the reaction by adding a stock solution of alcohol dehydrogenase to each cuvette.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • The rate of reaction is calculated from the initial linear portion of the absorbance versus time curve.

  • The type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.

Materials:

  • Cell line of interest (e.g., HepG2, HeLa)

  • Cell culture medium and supplements

  • Test compounds (fluorinated alcohols)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for comparing the in vitro cytotoxicity of the fluorinated alcohols.

G cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cluster_4 Comparison A Prepare stock solutions of This compound, 2,2-Difluoroethanol, and 2,2,2-Trifluoroethanol D Treat cells with serial dilutions of each fluorinated alcohol A->D B Culture selected cell line (e.g., HepG2) C Seed cells into 96-well plates B->C C->D E Incubate for 24, 48, and 72 hours D->E F Perform MTT or Fluorometric Viability Assay E->F G Measure Absorbance/ Fluorescence F->G H Calculate % Cell Viability vs. Control G->H I Determine IC50 values for each compound H->I J Compare IC50 values to assess relative cytotoxicity I->J

References

Comparative Guide for the Analytical Identification of 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of 2-(2,2-Difluorocyclopropyl)ethanol. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in method selection and development.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive structural identification. This guide presents a detailed GC-MS protocol and compares its performance with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Supercritical Fluid Chromatography (SFC).

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the expected performance characteristics of GC-MS, HPLC-MS, and SFC for the analysis of small, polar, fluorinated organic compounds like this compound.

Table 1: Comparison of Key Performance Parameters

ParameterGC-MSHPLC-MSSFC-MS
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on polarity, followed by mass-based identification.Separation using a supercritical fluid mobile phase, followed by mass-based identification.
Typical Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.Chiral and achiral compounds, suitable for polar and non-polar analytes.
Selectivity HighHighHigh, often orthogonal to HPLC.
Sensitivity (LOD) ng/mL to pg/mLpg/mL to fg/mLng/mL to pg/mL
Analysis Time 10 - 30 minutes5 - 20 minutes2 - 10 minutes
Solvent Consumption LowHighVery Low ("Green" technique)

Table 2: Expected Quantitative Performance for Analogous Fluorinated Alcohols

ParameterGC-MS (Fluorotelomer Alcohols)[1][2]HPLC-MS (Perfluorinated Carboxylic Acids)SFC (Polar Pesticides)[3]
Linearity Range 1 - 200 ng/mL0.5 - 500 ng/mL10 - 200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 - 2 ng/mL[2]0.1 - 10 pg/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.5 - 50 pg/mL5 - 50 ng/mL
Precision (%RSD) < 15%< 10%< 15%

Note: The data in Table 2 is based on published results for structurally similar compounds and should be considered as a guideline for method development for this compound.

Experimental Protocols

Proposed GC-MS Protocol for this compound

This proposed protocol is designed as a starting point for the analysis of this compound. Optimization and validation are required for specific applications.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.

  • Sample Matrix: The sample preparation method will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be feasible. For complex matrices (e.g., biological fluids, environmental samples), extraction techniques such as liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) may be necessary to remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A polar capillary column is recommended for the analysis of alcohols. A suitable choice would be a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet:

    • Mode: Splitless

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30 - 200

3. Data Analysis:

  • Identification: The identification of this compound will be based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.

  • Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Predicted Mass Spectrum and Fragmentation

While an experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be inferred from the analysis of similar molecules such as 2,2-difluoroethanol[4].

  • Molecular Ion (M+): The molecular ion is expected at m/z 122.

  • Key Fragment Ions:

    • Loss of H₂O (m/z 104): A common fragmentation for alcohols.

    • Loss of C₂H₄O (m/z 78): Cleavage of the ethyl alcohol side chain.

    • [M - F]+ (m/z 103): Loss of a fluorine atom.

    • [M - HF]+ (m/z 102): Loss of hydrogen fluoride.

    • [CH₂OH]+ (m/z 31): A characteristic fragment for primary alcohols.

    • [C₃H₃F₂]+ (m/z 77): Fragment corresponding to the difluorocyclopropyl ring after cleavage.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Vial GC Vial Extraction->Vial Injector Injector Vial->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Identification Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M [C5H8F2O]+• m/z 122 F1 [C5H6F2]+• m/z 104 M->F1 - H2O F2 [C3H4F2]+• m/z 78 M->F2 - C2H4O F3 [C5H8FO]+ m/z 103 M->F3 - F F4 [C5H7FO]+• m/z 102 M->F4 - HF F5 [CH3O]+ m/z 31 M->F5 α-cleavage F6 [C3H3F2]+ m/z 77 F2->F6 - H

Caption: Predicted electron ionization fragmentation pathway for this compound.

References

The Impact of Gem-Difluorination on the Crystal Structure of Cyclopropyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural changes imparted by fluorination is critical for modern medicinal chemistry. The introduction of fluorine atoms into a molecule can significantly alter its conformation, polarity, and metabolic stability, thereby influencing its biological activity. This guide provides a comparative analysis of the X-ray crystallography of 2-(2,2-difluorocyclopropyl)ethanol derivatives and their non-fluorinated counterparts, offering insights into the structural effects of gem-difluorination on the cyclopropyl ring.

While specific crystallographic data for this compound remains elusive in publicly accessible databases, this guide draws upon available data for closely related structures to provide a foundational understanding. By examining representative crystal structures of gem-difluorinated and non-fluorinated cyclopropyl compounds, we can elucidate the key structural differences and their implications for drug design.

Comparative Crystallographic Data

To illustrate the structural consequences of gem-difluorination, the following table summarizes key crystallographic parameters for representative cyclopropyl and fluorocyclopropyl-containing compounds. Due to the lack of direct crystallographic data for this compound, data for (2,2-difluorocyclopropyl)methanol and cyclopropanemethanol are presented as close structural analogs.

Parameter(2,2-Difluorocyclopropyl)methanolCyclopropanemethanol
Crystal System Data Not AvailableData Not Available
Space Group Data Not AvailableData Not Available
Unit Cell Dimensions
a (Å)Data Not AvailableData Not Available
b (Å)Data Not AvailableData Not Available
c (Å)Data Not AvailableData Not Available
α (°)Data Not AvailableData Not Available
β (°)Data Not AvailableData Not Available
γ (°)Data Not AvailableData Not Available
Key Bond Lengths (Å)
C1-C2Data Not AvailableData Not Available
C1-C3Data Not AvailableData Not Available
C2-C3Data Not AvailableData Not Available
C-F (average)Data Not AvailableN/A
Key Bond Angles (°) hatchery
C2-C1-C3Data Not AvailableData Not Available
F-C-FData Not AvailableN/A

Note: The lack of publicly available crystallographic data for the specified compounds prevents a direct quantitative comparison. The table structure is provided as a template for when such data becomes available.

The introduction of the two fluorine atoms on the same carbon of the cyclopropyl ring is expected to lead to a shortening of the adjacent C-C bonds and a slight alteration of the ring pucker. The high electronegativity of fluorine withdraws electron density, influencing the overall electronic distribution and bond strengths within the three-membered ring.

Experimental Protocols

The determination of the crystal structure of small molecules like this compound derivatives involves a standard set of procedures in X-ray crystallography. The general workflow is outlined below.

Single Crystal X-ray Diffraction Workflow

experimental_workflow General Workflow for Single Crystal X-ray Diffraction A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration and Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G

A generalized workflow for determining molecular structure via X-ray crystallography.

1. Crystal Growth: High-quality single crystals of the target compound are grown from a supersaturated solution. This is often the most challenging step, requiring careful control of solvent, temperature, and concentration.

2. Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

4. Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step involves integration, scaling, and space group determination.

5. Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

6. Structure Refinement: The initial model of the molecule is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.

7. Validation and Analysis: The final crystal structure is validated to ensure its quality and analyzed to understand the molecular geometry and intermolecular interactions.

Biological Relevance: Inhibition of the JAK-STAT Signaling Pathway

The 2,2-difluorocyclopropyl moiety is an important pharmacophore in modern drug discovery. Its unique electronic and conformational properties can enhance binding affinity and metabolic stability. One area where compounds containing this group have shown promise is in the inhibition of the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in autoimmune diseases and cancer.

The JAK-STAT Signaling Pathway and Inhibition

jak_stat_pathway Simplified JAK-STAT Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation inhibitor 2,2-Difluorocyclopropyl Inhibitor inhibitor->JAK Inhibition gene Target Gene Transcription DNA->gene 6. Transcription cytokine Cytokine cytokine->receptor 1. Binding

Inhibition of the JAK-STAT pathway by a 2,2-difluorocyclopropyl-containing compound.

The diagram illustrates how a cytokine binding to its receptor activates Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of target genes. Small molecule inhibitors containing the 2,2-difluorocyclopropyl group can be designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade. The specific conformation and electronic properties conferred by the gem-difluorocyclopropyl group can be critical for achieving potent and selective inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(2,2-Difluorocyclopropyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(2,2-Difluorocyclopropyl)ethanol, a fluorinated alcohol. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the properties of structurally similar compounds and general best practices for hazardous waste disposal. It is imperative to consult the official SDS for this specific compound as soon as it becomes available and to follow all institutional and local regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact. All handling of this compound, especially during waste collection and consolidation, should be conducted within a properly functioning chemical fume hood to avoid the inhalation of potential vapors.

II. Waste Classification and Segregation

Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste .[1] It is critical to segregate this waste from non-halogenated organic waste streams to ensure proper disposal and prevent potentially dangerous chemical reactions.[1] Never mix incompatible waste types.

III. Quantitative Data Summary

While specific data for this compound is not available, the table below summarizes key quantitative data for a structurally similar, non-fluorinated compound, 2-Cyclopropylethanol, to provide a general understanding of its potential physical properties.

PropertyValue (for 2-Cyclopropylethanol)Reference
Boiling Point 137-138 °C at 760 mmHg
Flash Point 47 °C
Molecular Formula C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [2]

Note: The presence of fluorine atoms in this compound will alter these properties.

IV. Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed container.[3] The container should be made of a material that is resistant to organic solvents.
  • For liquid waste, specialized carboys for halogenated solvents are often used.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
  • Indicate that it is a "Halogenated Organic Waste."
  • Include the date of accumulation.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3]
  • Storage should be in a designated flammable liquids storage cabinet and segregated from incompatible materials like oxidizing agents, strong acids, and bases.[3]

4. Institutional Procedures:

  • Follow your institution's specific hazardous waste disposal procedures.
  • Contact your Environmental Health & Safety (EHS) department for guidance and to schedule a waste pickup.[3]

5. Spill Management:

  • In the event of a small spill, alert personnel in the immediate area and ensure adequate ventilation.
  • Eliminate all ignition sources.
  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials compatible with flammable liquids.
  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
  • For large spills, evacuate the area and immediately contact your institution's emergency response team or EHS department.[3]

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Work in a Chemical Fume Hood A->B C Use Designated Halogenated Waste Container B->C D Segregate from Non-Halogenated Waste C->D E Label with Full Chemical Name and 'Hazardous Waste' D->E F Store in a Cool, Dry, Ventilated Area E->F G Keep Away from Ignition Sources F->G H Segregate from Incompatibles G->H I Consult Institutional EHS Guidelines H->I J Schedule Waste Pickup with EHS I->J cluster_spill Spill Response Protocol Spill Spill Occurs Size Assess Spill Size Spill->Size Small Small Spill Size->Small Large Large Spill Size->Large Alert Alert Nearby Personnel Small->Alert Evacuate Evacuate Area Large->Evacuate Ventilate Ensure Ventilation Alert->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Contain Contain with Absorbent Material Ignition->Contain Collect Collect and Seal in Waste Container Contain->Collect ContactEHS Contact EHS/Emergency Response Collect->ContactEHS Evacuate->ContactEHS

References

Essential Safety and Logistics for Handling 2-(2,2-Difluorocyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(2,2-Difluorocyclopropyl)ethanol. The following procedures are designed to ensure the safe execution of laboratory operations and to minimize risks to personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[7][8][9]Protects against splashes and vapors that can cause serious eye irritation or damage.[4][9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl).[11]Prevents skin contact, which may cause irritation.[2] Regularly inspect gloves for degradation or punctures.
Body Protection Flame-resistant lab coat or a 100% cotton lab coat.[12]Provides a barrier against spills and splashes and reduces the risk of clothing ignition.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[11][12] A respirator may be necessary for large spills or in poorly ventilated areas.[7][10]Minimizes the inhalation of potentially harmful vapors.
Footwear Closed-toe shoes.[12]Protects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation:

  • Review Safety Data Sheets (SDS): Before beginning work, review the SDS for any similar chemicals being used in the procedure.[13]

  • Ensure Proper Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[11][12]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.

  • Inspect PPE: Check all PPE for integrity and proper fit.[9]

Handling:

  • Grounding and Bonding: When transferring the chemical from one container to another, especially in large quantities, use proper grounding and bonding techniques to prevent static discharge, which can ignite flammable vapors.[3][8]

  • Avoid Ignition Sources: Keep the chemical away from open flames, hot plates, and other potential ignition sources.[8][13] Use spark-proof tools and explosion-proof equipment where necessary.[1][3]

  • Container Management: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[8][12]

  • Spill Preparedness: Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for flammable liquids.

Storage:

  • Designated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Flammable Liquids Cabinet: Use a certified flammable liquids storage cabinet for storing the chemical.[8][12]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregated Waste: Collect waste containing this compound in a dedicated, properly labeled, and sealed waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and concentration.

Disposal Procedure:

  • Consult Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

  • Waste Handler: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

IV. Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G A 1. Preparation - Review SDS of similar compounds - Ensure fume hood is operational - Inspect Personal Protective Equipment (PPE) B 2. Don Appropriate PPE - Chemical splash goggles - Chemical-resistant gloves - Flame-resistant lab coat A->B C 3. Chemical Handling (in Fume Hood) - Ground and bond containers for transfer - Keep away from ignition sources - Keep containers closed when not in use B->C D 4. Post-Experiment - Transfer waste to labeled container - Clean work area C->D G Emergency Procedure (Spill or Exposure) C->G E 5. Doff PPE - Remove and store reusable PPE - Dispose of single-use PPE D->E F 6. Waste Disposal - Store waste in designated area - Arrange for professional disposal E->F

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.